molecular formula C8H6O4 B053572 benzene-1,3-dicarboxylic acid CAS No. 112043-90-0

benzene-1,3-dicarboxylic acid

Katalognummer: B053572
CAS-Nummer: 112043-90-0
Molekulargewicht: 168.12 g/mol
InChI-Schlüssel: QQVIHTHCMHWDBS-BFGUONQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene-1,3-dicarboxylic acid, more commonly known as isophthalic acid, is a high-purity aromatic dicarboxylic acid of significant importance in materials science and synthetic chemistry. Its primary research value lies in its role as a rigid, meta-oriented monomer in polycondensation reactions, most notably for the synthesis of high-performance polymers such as polyethylene terephthalate (PET) copolymers and aromatic polyesters. The meta-substitution of the carboxyl groups on the benzene ring introduces kinks into the polymer backbone, which directly influences the material's properties by reducing crystallinity and enhancing solubility, thereby improving processability and optical clarity in the final product. Furthermore, this compound serves as a crucial precursor in the synthesis of metal-organic frameworks (MOFs), where it acts as an organic linker to coordinate with metal ions or clusters, forming porous crystalline materials with applications in gas storage, separation, and catalysis. In organic synthesis, it is a versatile building block for creating ligands, pharmaceuticals, and plasticizers. This compound is provided strictly for research and development purposes to support innovation in advanced material design and chemical synthesis.

Eigenschaften

IUPAC Name

benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVIHTHCMHWDBS-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583907
Record name Benzene-1,3-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112043-90-0
Record name Benzene-1,3-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112043-90-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Isophthalic Acid from m-Xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthalic acid (IPA) is a crucial aromatic dicarboxylic acid widely utilized in the production of high-performance polymers, resins, and as a key component in various synthetic pathways relevant to the pharmaceutical and materials science sectors. The industrial synthesis of isophthalic acid is predominantly achieved through the catalytic liquid-phase air oxidation of m-xylene (B151644). This technical guide provides an in-depth overview of the core process, detailing the underlying chemistry, experimental protocols for laboratory-scale synthesis, methods for purification, and analytical techniques for product characterization. Quantitative data from various sources have been compiled to offer a comparative analysis of different reaction conditions. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of the synthesis process.

Introduction

Isophthalic acid (benzene-1,3-dicarboxylic acid) is an organic compound with the formula C₆H₄(COOH)₂.[1] Its meta-substitution pattern imparts unique properties to the polymers derived from it, such as improved solubility, flexibility, and thermal stability, making it a valuable monomer in the chemical industry. The primary route for its commercial production involves the oxidation of m-xylene, a constituent of aromatic hydrocarbon streams.[2] This process, often a variation of the Amoco process, employs a homogeneous multi-component catalyst system in an acetic acid solvent under elevated temperature and pressure.[3] This guide will delve into the technical specifics of this synthesis, offering practical insights for researchers and professionals in related fields.

The Core Synthesis: Catalytic Oxidation of m-Xylene

The synthesis of isophthalic acid from m-xylene is a liquid-phase oxidation reaction that proceeds through a free-radical chain mechanism. The process can be broadly divided into two stages: the primary oxidation of m-xylene to crude isophthalic acid (CIA) and the subsequent purification to obtain purified isophthalic acid (PIA).[4]

Chemical Reaction Pathway

The oxidation of m-xylene to isophthalic acid involves the sequential oxidation of the two methyl groups. The reaction proceeds through several intermediates, primarily m-toluic acid and 3-carboxybenzaldehyde.[5]

ReactionPathway mXylene m-Xylene mToluicAcid m-Toluic Acid mXylene->mToluicAcid + O2 Catalyst ThreeCBA 3-Carboxybenzaldehyde mToluicAcid->ThreeCBA + O2 Catalyst IPA Isophthalic Acid ThreeCBA->IPA + O2 Catalyst

Caption: Reaction pathway for the oxidation of m-xylene to isophthalic acid.

Catalyst System

The most common catalyst system for this reaction is a combination of cobalt and manganese salts, typically acetates, with a bromine-containing promoter, such as hydrobromic acid or an organic bromide.[3] The cobalt and manganese ions are the primary catalysts, facilitating the generation of free radicals, while the bromide component acts as a co-catalyst, regenerating the active form of the metal catalysts and promoting the oxidation of the methyl groups.

Experimental Protocols

The following protocols are based on laboratory-scale synthesis procedures described in the literature, particularly in patent documents.

General Laboratory-Scale Synthesis of Crude Isophthalic Acid

This procedure outlines a typical batch synthesis in an autoclave.

Materials and Equipment:

  • m-Xylene (≥99.5% purity)[2]

  • Glacial Acetic Acid

  • Cobalt (II) acetate (B1210297) tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Tetrabromoethane (or other bromine source)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, reflux condenser, thermocouple, and pressure gauge.

  • Nitrogen gas supply

  • Air or oxygen-containing gas supply

Procedure:

  • Charging the Reactor: In a clean and dry autoclave, charge the following reactants in the specified ratios (refer to Table 1 for examples): m-xylene, glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and tetrabromoethane.[6]

  • Sealing and Leak Testing: Seal the autoclave and perform a leak test by pressurizing with nitrogen gas to approximately 3.0 MPa. The pressure should not drop by more than 0.1 MPa over 30 minutes.[6]

  • Inerting the Reactor: Purge the reactor with nitrogen gas to remove any residual air.

  • Heating and Pressurizing: Begin stirring and heat the reactor to the desired reaction temperature (e.g., 180-210°C). Once at temperature, pressurize the reactor with air or an oxygen-containing gas to the desired pressure (e.g., 3.0 MPa).

  • Reaction: Maintain the temperature and pressure for the specified reaction time (e.g., 30-120 minutes). The progress of the reaction can be monitored by analyzing the concentration of the intermediate, 3-carboxybenzaldehyde.[5]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Product Isolation: Open the reactor and collect the resulting slurry. The solid crude isophthalic acid can be isolated by filtration.

  • Washing and Drying: Wash the crude product with acetic acid and then with water to remove residual catalyst and solvent. Dry the product in a vacuum oven.

Purification of Crude Isophthalic Acid by Hydrogenation

Crude isophthalic acid often contains color-forming impurities and intermediates like 3-carboxybenzaldehyde.[3] A common method for purification is catalytic hydrogenation.

Materials and Equipment:

  • Crude Isophthalic Acid

  • Deionized Water (or other polar solvent)

  • Hydrogenation catalyst (e.g., Palladium on activated carbon)

  • High-pressure hydrogenation reactor

Procedure:

  • Dissolution: Prepare a solution of crude isophthalic acid in a polar solvent, such as deionized water, in the hydrogenation reactor.[7]

  • Catalyst Addition: Add the hydrogenation catalyst to the solution.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the specified temperature (e.g., 100-300°C) with stirring.[7]

  • Reaction Monitoring: The hydrogenation process converts impurities like 3-carboxybenzaldehyde to m-toluic acid and other color bodies to colorless compounds.[7]

  • Crystallization: After the hydrogenation is complete, cool the reactor. The purified isophthalic acid will crystallize out of the solution.[7]

  • Isolation and Drying: Isolate the purified isophthalic acid by filtration, wash with deionized water, and dry.

Quantitative Data

The following tables summarize quantitative data from various sources to provide a comparative overview of reaction conditions and their impact on the synthesis.

Table 1: Reaction Conditions for the Oxidation of m-Xylene to Isophthalic Acid

ParameterExample 1[6]Example 2[6]Example 3[6]Patent US5132450A[5]
m-Xylene 100 g100 g100 g-
Acetic Acid 800 g800 g800 gHydrous (3-15% water)
Cobalt (as Co) 250-500 ppmw250-500 ppmw250-500 ppmw-
Manganese (as Mn) 500 ppmw500 ppmw500 ppmw-
Bromine (as Br) 300 ppmw300 ppmw300 ppmw-
Benzoic Acid 500 ppmw300 ppmw800 ppmwNot specified
Temperature Not specifiedNot specifiedNot specified180-210°C
Pressure 3.0 MPa (N₂)3.0 MPa (N₂)3.0 MPa (N₂)10-25 kg/cm ²
Reaction Time Not specifiedNot specifiedNot specified10-120 min
Yield ---93.0 mol%

Table 2: Purification of Crude Isophthalic Acid by Hydrogenation

ParameterValue[7]
Solvent Polar (e.g., Water)
Catalyst Group VIII noble metal on activated carbon
Temperature 100 - 300°C (preferably 150 - 250°C)
Pressure Sufficient to maintain liquid phase

Experimental Workflows and Signaling Pathways

Experimental Workflow for Isophthalic Acid Synthesis

The following diagram illustrates the overall workflow from raw materials to purified product.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants m-Xylene, Acetic Acid, Catalyst Reactor High-Pressure Reactor Reactants->Reactor Oxidation Oxidation Reaction Reactor->Oxidation CrudeIPA Crude Isophthalic Acid (CIA) Oxidation->CrudeIPA Hydrogenation Catalytic Hydrogenation CrudeIPA->Hydrogenation Crystallization Crystallization Hydrogenation->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying PurifiedIPA PurifiedIPA FiltrationDrying->PurifiedIPA Purified Isophthalic Acid (PIA)

Caption: Overall workflow for the synthesis and purification of isophthalic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of isophthalic acid and for quantifying impurities and reaction intermediates.

HPLC Method for Isophthalic Acid Analysis

Several HPLC methods are available for the analysis of isophthalic acid and its isomers. A common approach involves reversed-phase chromatography with UV detection.

Table 3: Example HPLC Conditions for Isophthalic Acid Analysis

ParameterCondition 1[8]Condition 2[9]
Column Primesep B mixed-mode stationary phaseAgilent Poroshell SB-C18
Mobile Phase Gradient of Acetonitrile and Water with Phosphoric Acid bufferMethanol/Water (10/90, v/v) with ammonia (B1221849) water
Detection UV at 210 nmUV (wavelength not specified)
Analytes Isophthalic acidIsophthalic acid and other aromatic acids

The main impurities that are often monitored include 3-carboxybenzaldehyde, m-toluic acid, and color-forming byproducts such as dicarboxylic fluorenones and tricarboxylic biphenyls.[3]

Conclusion

The synthesis of isophthalic acid from m-xylene via catalytic liquid-phase oxidation is a well-established and robust industrial process. For researchers and professionals, a thorough understanding of the reaction mechanism, the influence of various process parameters, and the appropriate analytical techniques is paramount for successful laboratory synthesis, process optimization, and the development of new applications. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for further research and development in this area. The provided experimental protocols and compiled quantitative data serve as a valuable resource for the practical implementation of this important chemical transformation.

References

An In-depth Technical Guide to Isophthalic Acid (CAS 121-91-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Isophthalic acid, identified by the CAS number 121-91-5, is an aromatic dicarboxylic acid. It is a colorless, crystalline solid that is an isomer of phthalic acid and terephthalic acid, differing in the substitution pattern of the carboxyl groups on the benzene (B151609) ring (meta-position).[1][2] This seemingly subtle structural difference imparts distinct physical and chemical properties that drive its wide range of applications, from industrial polymer production to precursors for biologically active molecules.[1][2][3]

Nomenclature and Identifiers
IdentifierValue
CAS Number 121-91-5
Common Name Isophthalic Acid
Synonyms 1,3-Benzenedicarboxylic acid, m-Phthalic acid
Molecular Formula C₈H₆O₄
Molecular Weight 166.13 g/mol
InChI Key QQVIHTHCMHWDBS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C(=O)O
Physicochemical Properties
PropertyValue
Melting Point 341-343 °C[4]
Boiling Point Sublimes without decomposition[5]
Solubility Slightly soluble in water; soluble in alcohol and acetone.[6]
Appearance White crystalline powder or needle-like crystals.[2]
pKa1 3.70
pKa2 4.60

Synthesis and Purification

Industrial Production

The primary industrial route to isophthalic acid involves the liquid-phase oxidation of meta-xylene.[1] This process typically employs a cobalt-manganese catalyst and uses oxygen as the oxidant.[1][5]

Laboratory Synthesis

A common laboratory-scale synthesis involves the oxidation of m-toluic acid.

Experimental Protocol: Oxidation of m-Toluic Acid

  • Reactants: m-toluic acid, oxygen-containing gas.

  • Conditions: The reaction is carried out in the liquid phase at temperatures ranging from approximately 360 to 500°F.[7]

  • Procedure:

    • Charge a suitable reaction vessel with m-toluic acid.

    • Heat the vessel to the desired reaction temperature to maintain the m-toluic acid in a liquid state.

    • Introduce an oxygen-containing gas (e.g., air) into the liquid m-toluic acid.

    • Maintain the reaction under these conditions until the desired conversion is achieved. The progress of the reaction can be monitored by analyzing the acid number of the reaction mixture.

    • Upon completion, the reaction mixture is cooled, and the solid isophthalic acid is isolated.

  • Purification: The crude isophthalic acid can be purified by refluxing with a solvent in which isophthalic acid has low solubility at lower temperatures but is soluble at higher temperatures, such as xylene.[7] The hot solution is filtered to remove insoluble impurities, and upon cooling, the purified isophthalic acid crystallizes. The purity can be assessed by determining the acid number.[7]

Purification of Crude Isophthalic Acid

Crude isophthalic acid can be purified through crystallization or hydrogenation processes.

Experimental Protocol: Purification by Crystallization

  • Procedure:

    • Dissolve the crude isophthalic acid in a suitable polar solvent (e.g., water) at an elevated temperature (100°C to 300°C) under sufficient pressure to maintain the liquid phase.[8]

    • The hot solution is then passed through a particulate catalyst bed.

    • The purified isophthalic acid is then crystallized from the solution by cooling.[8]

Analytical Methods

A variety of analytical techniques are employed to characterize and quantify isophthalic acid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆): Chemical shifts are observed around δ 13.3 (br s, 2H, COOH), 8.55 (t, 1H), 8.22 (dd, 2H), and 7.68 (t, 1H) ppm.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are observed for the carboxylic acid O-H stretch (broad), C=O stretch, and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak at m/z 166.[9]

Chromatographic Methods

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of isophthalic acid or quantify it in a mixture.

  • Column: A reversed-phase C18 column (e.g., Novapak C18) is commonly used.[10]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 15:85, v/v) with the pH adjusted to 3 is a suitable mobile phase.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Detection: UV detection at 254 nm is effective.[10]

  • Sample Preparation: For analyzing isophthalic acid in a polymer matrix like PET, the sample is first hydrolyzed using a methanolic solution of sodium hydroxide (B78521) at an elevated temperature (e.g., 70°C for 10 hours).[10]

Experimental Protocol: Gas Chromatography (GC)

  • Objective: To separate and quantify isomers of phthalic acid.

  • Derivatization: Isophthalic acid is first converted to a more volatile ester derivative (e.g., diisoamyl ester) by reacting with the corresponding alcohol in the presence of an acid catalyst.[11]

  • Column: A nonpolar or slightly polar capillary column is used.

  • Detector: A flame ionization detector (FID) is commonly employed.[11]

  • Temperature Programming: The oven temperature is ramped to achieve separation of the isomers.[11]

Applications

Isophthalic acid is a crucial monomer in the polymer industry. Its meta-substitution disrupts the linearity of the polymer chains compared to its para-isomer, terephthalic acid, leading to polymers with distinct properties.

  • Polyethylene (B3416737) Terephthalate (B1205515) (PET) Resins: It is used as a comonomer with terephthalic acid in the production of PET to improve clarity and processing characteristics for applications like beverage bottles.[1][3]

  • Unsaturated Polyester (B1180765) Resins (UPR): A key component in UPRs, enhancing their thermal resistance, mechanical performance, and chemical resistance.[3][12] These resins are widely used in construction, automotive, and marine applications.[12]

  • Coatings and Paints: It is a component of high-performance alkyd and polyester resins for industrial coatings, providing improved weatherability and durability.[3][12]

  • High-Performance Polymers: It is a precursor to high-performance polymers like the fire-resistant material Nomex and polybenzimidazole.[1][3]

Biological Activity and Drug Development

While isophthalic acid itself is not a primary therapeutic agent, its derivatives have emerged as promising scaffolds in drug discovery, particularly as modulators of protein kinase C (PKC).

Targeting Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play critical roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[13] Dysregulation of PKC activity is implicated in diseases such as cancer and Alzheimer's disease.[14][15]

Derivatives of dialkyl 5-(hydroxymethyl)isophthalate have been identified as ligands that target the C1 domain in the regulatory region of PKC.[14][16][17] The C1 domain is the binding site for the second messenger diacylglycerol (DAG) and phorbol (B1677699) esters.[13]

Experimental Protocol: PKC Binding Assay ([³H]PDBu Displacement)

  • Objective: To determine the binding affinity of isophthalic acid derivatives to PKC isoforms.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled phorbol ester, [³H]phorbol 12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain of PKC.

  • Materials:

    • Purified PKC isoforms (e.g., PKCα, PKCδ)

    • [³H]PDBu

    • Isophthalic acid derivative (test compound)

    • Assay buffer

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate a mixture of the PKC enzyme, [³H]PDBu, and varying concentrations of the isophthalic acid derivative.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate the protein-bound radioligand from the unbound radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation. Promising isophthalate (B1238265) derivatives have shown Ki values in the nanomolar range (200-900 nM) for PKCα and PKCδ.[14][16]

Signaling Pathway

Isophthalic acid derivatives that act as PKC activators can modulate downstream signaling events. For example, they can induce PKC-dependent phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK pathway involved in cell proliferation and differentiation.[16]

PKC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Isophthalic_Derivative Isophthalic Acid Derivative PKC Protein Kinase C (PKC) Isophthalic_Derivative->PKC Binds to C1 Domain ERK_Pathway ERK Pathway PKC->ERK_Pathway Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) ERK_Pathway->Cellular_Response Leads to

Caption: Interaction of an isophthalic acid derivative with the PKC signaling pathway.

Safety Information

Isophthalic acid is generally considered to have low toxicity.

HazardStatement
Acute Oral Toxicity LD50 Oral - Rat - > 5,000 mg/kg[18]
Skin Corrosion/Irritation No skin irritation observed in rabbit studies.[8]
Serious Eye Damage/Irritation May cause serious eye irritation.[19]
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[18][20]

Precautionary Measures:

  • Avoid breathing dust.

  • Wear protective gloves and eye/face protection.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

Isophthalic acid is a versatile chemical with significant industrial importance, primarily as a monomer for various polymers. Its unique structural properties confer desirable characteristics to these materials. Furthermore, the isophthalic acid scaffold presents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly for targeting the protein kinase C signaling pathway. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, applications, and biological relevance for researchers and professionals in related fields.

References

A Comprehensive Technical Guide to the Solubility of Benzene-1,3-Dicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of benzene-1,3-dicarboxylic acid, also known as isophthalic acid, in various organic solvents. Understanding the solubility of this compound is critical for its application in polymer synthesis, high-performance resins, and as an intermediate in the production of various chemicals. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and the interplay of factors influencing solubility.

Core Technical Data: Solubility of this compound

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it exhibits low solubility in water and non-polar solvents, while demonstrating greater solubility in polar organic solvents.[1][2] An increase in temperature typically leads to a corresponding increase in solubility.[1][3]

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of this compound in various organic solvents at different temperatures (T/K).

Table 1: Solubility in Various Organic Solvents

SolventTemperature (K)Mole Fraction Solubility (10³x)
N-Methylformamide293.151.85
303.152.59
313.153.63
323.155.08
333.157.11
343.159.95
N-Methylformanilide293.151.32
303.151.85
313.152.59
323.153.63
333.155.08
343.157.11
Propanoic Acid293.150.94
303.151.32
313.151.85
323.152.59
333.153.63
343.155.08
Sulfolane293.150.66
303.150.92
313.151.29
323.151.81
333.152.53
343.153.54
Dimethyl Sulfoxide293.152.33
303.153.26
313.154.56
323.156.38
333.158.93
343.1512.50

Data sourced from the Journal of Chemical & Engineering Data.[3]

Table 2: Solubility in Monobasic Alcohols

SolventTemperature (K)Mole Fraction Solubility (10³x)
Methanol294.3510.45
304.3514.63
314.3520.48
324.3528.67
334.3540.14
344.3556.20
Ethanol294.356.27
304.358.78
314.3512.29
324.3517.21
334.3524.09
344.3533.73
1-Propanol294.354.18
304.355.85
314.358.19
324.3511.47
334.3516.06
344.3522.48
iso-Propanol294.353.14
304.354.40
314.356.16
324.358.62
334.3512.07
344.3516.90
1-Butanol294.352.51
304.353.51
314.354.91
324.356.87
334.359.62
344.3513.47
iso-Butanol294.352.09
304.352.93
314.354.10
324.355.74
334.358.04
344.3511.26
tert-Butanol294.351.57
304.352.20
314.353.08
324.354.31
334.356.03
344.358.44
2-Butanol294.351.88
304.352.63
314.353.68
324.355.15
334.357.21
344.3510.09

Data sourced from the Journal of Chemical & Engineering Data.[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable research and development. The following are detailed methodologies for two common experimental techniques.

Isothermal Shake-Flask Method

This gravimetric method is a widely used and reliable technique for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is placed in a constant-temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to within ±0.1 K.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed in the constant-temperature bath for at least 24 hours to allow for the complete sedimentation of undissolved solid.

  • Sample Withdrawal and Analysis: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles. The withdrawn sample is then weighed.

  • Solvent Evaporation and Mass Determination: The solvent in the sample is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). The remaining solid residue is then weighed.

  • Calculation of Solubility: The mole fraction solubility is calculated from the mass of the dissolved solid and the mass of the solvent in the withdrawn sample.

Dynamic Laser Method

This method is a more rapid technique for determining the temperature at which a solid of a known composition completely dissolves.

Methodology:

  • Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed vessels.

  • Heating and Observation: The samples are heated at a constant rate (e.g., 0.1-0.5 K/min) with constant stirring.

  • Laser Monitoring: A laser beam is passed through the sample, and the light transmission is monitored by a detector.

  • Determination of Dissolution Temperature: The temperature at which the last solid particle dissolves is recorded as the equilibrium temperature. This is typically observed as a sharp increase in light transmission.

  • Data Correlation: By repeating this process for samples of different compositions, a solubility curve as a function of temperature can be constructed.

Visualizations

The following diagrams illustrate key concepts and workflows related to solubility studies.

Solubility_Experiment_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Output A Weigh Solute and Solvent B Mix in Sealed Vessel A->B C Agitate at Constant Temperature B->C D Allow Sedimentation C->D E Withdraw Supernatant D->E F Gravimetric or Spectroscopic Analysis E->F G Calculate Solubility F->G H Solubility Data Table G->H

Caption: Workflow for a typical solubility experiment.

Solvent_Properties_and_Solubility cluster_solvent Solvent Properties cluster_solute Solute Properties Polarity Polarity Solubility Solubility Polarity->Solubility 'Like Dissolves Like' H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility 'Like Dissolves Like' Molecular_Size Molecular Size Molecular_Size->Solubility Steric Hindrance Solute_Polarity Solute Polarity Solute_Polarity->Solubility Crystal_Lattice_Energy Crystal Lattice Energy Crystal_Lattice_Energy->Solubility Energy to Overcome

Caption: Factors influencing the solubility of a solid in a liquid.

References

An In-depth Technical Guide to the Thermodynamic Properties of Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophthalic acid (IPA), a key industrial chemical and a molecule of interest in various scientific fields, possesses a unique set of thermodynamic properties that dictate its behavior in chemical reactions, physical transformations, and biological systems. This technical guide provides a comprehensive overview of these properties, supported by experimental data, detailed methodologies, and visual representations of relevant pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of isophthalic acid are defined by several key parameters. These values are crucial for process design, safety assessments, and understanding its environmental fate.

Data Presentation: Thermodynamic Properties of Isophthalic Acid
PropertyValueUnitsConditions
Molar Mass 166.13 g/mol -
Melting Point 345 - 348°CIn a sealed tube
Boiling Point Sublimes°C-
Sublimation Point ~345°C-
Standard Enthalpy of Formation (Solid) -802.9kJ/molat 298.15 K
Standard Enthalpy of Combustion (Solid) -3202.6 ± 0.5kJ/molat 298.15 K
Enthalpy of Sublimation 142.0 ± 0.7kJ/molat 298.15 K
Solid Phase Heat Capacity (Cp,solid) 201.7J/(mol·K)at 323.15 K
Vapor Pressure 2.63 x 10⁻⁸mm Hgat 20 °C
6.75 x 10⁻²mm Hgat 100 °C
First Dissociation Constant (pKa1) 3.70-at 25 °C
Second Dissociation Constant (pKa2) 4.60-at 25 °C
Solubility Data

The solubility of isophthalic acid is a critical parameter in its purification, reaction chemistry, and potential bioavailability.

SolventTemperature (°C)Solubility ( g/100g solvent)
Water 250.012
1000.32
Methanol 254.0
Ethanol 25-
Propanol 251.7
502.7
Glacial Acetic Acid 250.23

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise and well-defined experimental procedures. The following sections outline the methodologies for key measurements.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of isophthalic acid can be determined using a bomb calorimeter. This method measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Procedure:

  • Sample Preparation: A pellet of approximately 1.0 g of high-purity isophthalic acid is accurately weighed.

  • Bomb Assembly: The pellet is placed in the sample holder of the bomb calorimeter. A fuse wire of known length is attached to the electrodes, with the wire in contact with the pellet. One milliliter of deionized water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and flushed with oxygen to remove any nitrogen. It is then filled with pure oxygen to a pressure of 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Analysis: The heat capacity of the calorimeter is first determined by combusting a standard substance, such as benzoic acid. The heat of combustion of isophthalic acid is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from trace nitrogen) and the heat of combustion of the fuse wire.

Determination of Heat of Sublimation by Isothermal Thermogravimetry

The enthalpy of sublimation can be determined by measuring the rate of mass loss of a sample at different temperatures under vacuum.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of isophthalic acid (5-10 mg) is placed in the thermogravimetric analyzer (TGA) pan.

  • Isothermal Analysis: The sample is heated to a specific temperature below its melting point and held isothermally under a controlled vacuum. The rate of mass loss due to sublimation is recorded.

  • Temperature Variation: This process is repeated at several different temperatures, creating a series of isothermal mass loss curves.

  • Data Analysis: The rate of sublimation at each temperature is determined from the slope of the mass versus time plot. The Clausius-Clapeyron equation is then used to relate the sublimation rates to the temperatures, allowing for the calculation of the enthalpy of sublimation.

Measurement of Solubility by the Shake-Flask Method

The solubility of isophthalic acid in various solvents can be determined using the isothermal shake-flask method.

Procedure:

  • Sample Preparation: An excess amount of isophthalic acid is added to a known volume of the desired solvent in a sealed flask.

  • Equilibration: The flask is placed in a constant-temperature water bath and agitated for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Analysis: A sample of the saturated solution is withdrawn using a filtered syringe to prevent solid particles from being included. The concentration of isophthalic acid in the solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Reporting: The solubility is expressed as the mass of isophthalic acid per unit mass or volume of the solvent at the specified temperature.

Differential Scanning Calorimetry (DSC) Analysis

DSC is used to determine the melting point and heat of fusion of isophthalic acid.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of isophthalic acid (5-10 mg) is hermetically sealed in an aluminum pan.

  • DSC Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The temperature is then ramped up at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of isophthalic acid.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Visualizing Key Pathways and Processes

Understanding the context in which isophthalic acid is formed, transformed, and degraded is crucial. The following diagrams, generated using Graphviz, illustrate some of these key processes.

Biodegradation Pathways

Isophthalic acid can be biodegraded by microorganisms under both anaerobic and aerobic conditions.

Anaerobic_Degradation Isophthalate (B1238265) Isophthalate Isophthalyl_CoA Isophthalyl-CoA Isophthalate->Isophthalyl_CoA Isophthalate-CoA ligase (IPCL) Benzoyl_CoA Benzoyl-CoA Isophthalyl_CoA->Benzoyl_CoA Isophthalyl-CoA decarboxylase (IPCD) Metabolism Central Metabolism Benzoyl_CoA->Metabolism Benzoyl-CoA Pathway

Caption: Anaerobic degradation pathway of isophthalic acid.[1][2]

Aerobic_Degradation Isophthalate Isophthalate Dihydroxy_IPA cis-Dihydroxy- isophthalate Isophthalate->Dihydroxy_IPA Dioxygenase Protocatechuate Protocatechuate Dihydroxy_IPA->Protocatechuate Dehydrogenase Ring_Cleavage Ring Cleavage Products Protocatechuate->Ring_Cleavage Dioxygenase

Caption: Aerobic degradation pathway of isophthalic acid.[3]

Industrial Production and Application

Isophthalic acid is primarily produced through the oxidation of m-xylene (B151644) and is a key component in the synthesis of polymers like unsaturated polyester (B1180765) resins.

Production_Process cluster_reactants Reactants m_xylene m-Xylene Reactor Oxidation Reactor m_xylene->Reactor air Air (Oxygen) air->Reactor catalyst Co/Mn Catalyst catalyst->Reactor Crystallizer Crystallizer Reactor->Crystallizer Crude IPA Slurry Purification Purification Crystallizer->Purification Crude IPA Crystals PIA Purified Isophthalic Acid (PIA) Purification->PIA

Caption: Simplified process flow diagram for isophthalic acid production.

UPR_Synthesis IPA Isophthalic Acid Reactor Polyesterification Reactor IPA->Reactor Glycol Glycol (e.g., Propylene Glycol) Glycol->Reactor Unsaturated_Acid Unsaturated Acid (e.g., Maleic Anhydride) Unsaturated_Acid->Reactor Blending_Tank Blending Tank Reactor->Blending_Tank Polyester UPR Unsaturated Polyester Resin Blending_Tank->UPR Styrene Styrene Monomer Styrene->Blending_Tank

Caption: Simplified process for unsaturated polyester resin synthesis.

References

Spectroscopic Profile of Benzene-1,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzene-1,3-dicarboxylic acid (isophthalic acid), a key aromatic dicarboxylic acid utilized in the synthesis of various polymers, resins, and pharmaceutical intermediates. This document details infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) data, supplemented by comprehensive experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups.

Wavenumber (cm⁻¹)AssignmentFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
1720-1680C=O stretchCarboxylic Acid
1610, 1585, 1470C=C stretchAromatic Ring
1420O-H bendCarboxylic Acid
1300C-O stretchCarboxylic Acid
920O-H bend (out-of-plane)Carboxylic Acid Dimer
750C-H bend (out-of-plane)1,3-Disubstituted Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Due to the symmetry of this compound, the number of unique signals is reduced.

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, exhibits three distinct signals.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.3Singlet (broad)2HCarboxylic Acid (-COOH)
~8.55Singlet1HH-2
~8.22Doublet of doublets2HH-4, H-6
~7.68Triplet1HH-5

The proton-decoupled ¹³C NMR spectrum shows four signals, consistent with the molecule's symmetry.

Chemical Shift (δ, ppm)Assignment
~167C=O (Carboxylic Acid)
~133C-1, C-3 (ipso-Carbons)
~131C-5
~130C-4, C-6
~129C-2
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern.

m/zRelative Intensity (%)Assignment
166~83[M]⁺ (Molecular Ion)
149100[M - OH]⁺
121~34[M - COOH]⁺
105~3[C₆H₅CO]⁺
93~5[C₆H₅O]⁺
77~7[C₆H₅]⁺
65~35[C₅H₅]⁺
51~10[C₄H₃]⁺
39~10[C₃H₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Protocol (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Protocol (KBr Pellet):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

¹H and ¹³C NMR Protocol:

  • Weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in a clean, dry NMR tube.

  • Gently agitate the tube to ensure complete dissolution.

  • Place the NMR tube in the spectrometer's probe.

  • Lock and shim the magnetic field to optimize homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Protocol:

  • Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Heat the probe to volatilize the sample into the ion source.

  • Ionize the gaseous molecules using a standard electron energy of 70 eV.

  • Accelerate the resulting ions into the mass analyzer.

  • Scan a mass-to-charge (m/z) range of approximately 35-200 to detect the molecular ion and major fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Interpretation Sample This compound IR_Prep Prepare Sample (ATR or KBr Pellet) Sample->IR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Volatilize Sample Sample->MS_Prep IR_Acquire Acquire FT-IR Spectrum IR_Prep->IR_Acquire IR_Data IR Spectrum Data IR_Acquire->IR_Data Analysis Correlate Spectroscopic Data and Confirm Structure IR_Data->Analysis NMR_Acquire Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acquire NMR_Data ¹H and ¹³C NMR Data NMR_Acquire->NMR_Data NMR_Data->Analysis MS_Acquire Acquire EI-MS Spectrum MS_Prep->MS_Acquire MS_Data Mass Spectrum Data MS_Acquire->MS_Data MS_Data->Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Pivotal Role of Isophthalic Acid in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophthalic acid (IPA), an aromatic dicarboxylic acid with the chemical formula C₆H₄(COOH)₂, is a critical component in the synthesis of a wide range of high-performance polymers. Its unique meta-substituted structure imparts significant advantages in terms of flexibility, thermal stability, and chemical resistance compared to its ortho- and para-isomers. This technical guide provides an in-depth exploration of the applications of isophthalic acid in polymer chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Core Applications and Enhanced Properties

Isophthalic acid is a key ingredient in the production of unsaturated polyester (B1180765) resins (UPR), polyethylene (B3416737) terephthalate (B1205515) (PET) copolymers, and high-performance polyamides and polybenzimidazoles.[1][2] The incorporation of IPA into the polymer backbone disrupts the chain linearity that would be present with terephthalic acid, leading to a reduction in crystallinity.[3] This structural modification is the primary reason for the enhanced properties observed in IPA-based polymers.

Polymers formulated with isophthalic acid typically exhibit:

  • Improved Flexibility and Impact Strength: The non-linear structure introduced by the meta-substituted benzene (B151609) ring of isophthalic acid results in polymers with greater flexibility and resistance to impact.[4]

  • Enhanced Chemical and Water Resistance: Isophthalic acid-based resins demonstrate superior resistance to a wide range of chemicals, including acids, bases, and solvents, as well as improved hydrolytic stability.[4][5][6]

  • Superior Thermal Resistance: The incorporation of isophthalic acid can increase the heat deflection temperature (HDT) of polymers, making them suitable for applications requiring performance at elevated temperatures.[4]

  • Excellent Clarity: In PET copolymers, the reduction in crystallinity afforded by isophthalic acid leads to improved transparency, a crucial property for applications such as beverage bottles and food packaging.[7]

  • Enhanced Durability and Weatherability: Coatings and composites made with isophthalic acid resins show increased resistance to weathering and UV degradation.[2]

Quantitative Data on Isophthalic Acid-Based Polymers

The following tables summarize the typical properties of isophthalic acid-based unsaturated polyester resins. The data is compiled from various technical data sheets and provides a comparative overview of their performance characteristics.

Table 1: Typical Liquid Properties of Isophthalic Unsaturated Polyester Resin

PropertyValueTest Method
Viscosity @ 25°C (mPa·s)240 - 650ISO 3219
Acid Value (mg KOH/g)10 - 22ASTM D4662
Monomer Content (%)35 - 53-
Gel Time @ 25°C (minutes)13.5 - 35-
Peak Exotherm (°C)140 - 182-

Table 2: Typical Mechanical Properties of Cured Isophthalic Unsaturated Polyester Resin (Unreinforced)

PropertyValueTest Method
Tensile Strength (MPa)80 minISO 527
Tensile Modulus (MPa)3800ISO 527
Elongation at Break (%)3.0 minISO 527
Flexural Strength (MPa)120 minISO 178
Barcol Hardness> 44ASTM D 2583
Heat Deflection Temperature (°C)90 minISO 75

Table 3: Chemical Resistance of Isophthalic Polyester Resin

ChemicalConcentration (%)Maximum Service Temperature (°C)
Acetic Acid535
Ammonium Hydroxide1049
Benzene10021
Calcium ChlorideSaturated60
Sodium Hydroxide1038
Sulfuric Acid1049

Note: This is a representative list. Comprehensive chemical resistance charts should be consulted for specific applications.

Experimental Protocols

Detailed methodologies for the synthesis of polymers incorporating isophthalic acid are crucial for reproducible research and development. Below are representative protocols for the laboratory-scale synthesis of an unsaturated polyester resin and a PET-co-isophthalate polymer.

Protocol 1: Synthesis of Isophthalic Acid-Based Unsaturated Polyester Resin

This protocol describes a two-stage melt condensation process.

Materials:

Procedure:

  • First Stage (Esterification):

    • Charge the reactor with isophthalic acid and glycols (e.g., a mixture of propylene glycol and diethylene glycol). The molar ratio of glycols to total acids should be slightly in excess (e.g., 1.1:1.0).

    • Heat the mixture under a nitrogen atmosphere with mechanical stirring to approximately 150-160°C to initiate the esterification reaction, which is evidenced by the distillation of water.

    • Gradually increase the temperature to 210-220°C.

    • Monitor the reaction progress by periodically measuring the acid value. Continue the reaction until the acid value is below a target value (e.g., < 50 mg KOH/g).[8]

  • Second Stage (Polyesterification):

    • Cool the reactor to 180-190°C.

    • Add maleic anhydride to the reactor.

    • Resume heating to 210-220°C and continue the polycondensation reaction.

    • Continue to monitor the acid value. The reaction is considered complete when the acid value reaches the desired level (e.g., 15-30 mg KOH/g).[8]

  • Blending and Formulation:

    • Cool the polyester melt to below 100°C.

    • Add a small amount of inhibitor (e.g., hydroquinone) to prevent premature gelation.

    • Slowly add styrene monomer to the resin with vigorous stirring to achieve the desired viscosity and monomer content.

    • The final resin can be cured at room temperature by adding a promoter (e.g., cobalt naphthenate) and an initiator (e.g., MEKP).

Protocol 2: Synthesis of Poly(ethylene terephthalate-co-isophthalate) (PET-IPA)

This protocol outlines a two-step melt polycondensation process.

Materials:

  • Terephthalic Acid (TPA)

  • Isophthalic Acid (IPA)

  • Ethylene (B1197577) Glycol (EG)

  • Antimony(III) oxide (catalyst)

Procedure:

  • Esterification:

    • Charge a high-pressure reactor with TPA, IPA, and ethylene glycol. The molar ratio of EG to total diacids is typically between 1.2:1 and 2:1.

    • Pressurize the reactor with nitrogen and heat to 240-260°C with stirring.

    • Water is removed as a byproduct of the esterification reaction. The reaction is continued until the theoretical amount of water is collected.

  • Polycondensation:

    • Transfer the esterification product (oligomers) to a polycondensation reactor.

    • Add the catalyst (e.g., antimony(III) oxide).

    • Gradually increase the temperature to 270-285°C while simultaneously reducing the pressure to a high vacuum (<1 torr).[9]

    • Ethylene glycol is removed as a byproduct, leading to an increase in the polymer's molecular weight.

    • The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer.

    • Once the desired viscosity is achieved, the reaction is stopped, and the polymer is extruded and pelletized.

Visualizing Polymer Synthesis and Structure

The following diagrams, generated using Graphviz, illustrate key concepts in the use of isophthalic acid in polymer chemistry.

Synthesis_of_Unsaturated_Polyester_Resin cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polyesterification cluster_formulation Formulation IPA Isophthalic Acid Reactor1 Reactor (150-220°C, N2) IPA->Reactor1 Glycols Propylene Glycol & Diethylene Glycol Glycols->Reactor1 Water1 Water (byproduct) Reactor1->Water1 Distillation Oligomer1 Prepolymer Reactor1->Oligomer1 Reactor2 Reactor (190-220°C, N2) Oligomer1->Reactor2 MA Maleic Anhydride MA->Reactor2 Water2 Water (byproduct) Reactor2->Water2 Distillation UP_Resin Unsaturated Polyester Resin Reactor2->UP_Resin Final_Product Final UPR Product UP_Resin->Final_Product Styrene Styrene Styrene->Final_Product Blending

Caption: Workflow for the synthesis of isophthalic acid-based unsaturated polyester resin.

PET_Copolymer_Synthesis cluster_esterification Esterification cluster_polycondensation Polycondensation TPA Terephthalic Acid Reactor1 High-Pressure Reactor (240-260°C, N2) TPA->Reactor1 IPA Isophthalic Acid IPA->Reactor1 EG Ethylene Glycol EG->Reactor1 Water Water (byproduct) Reactor1->Water Removal Oligomers Oligomers Reactor1->Oligomers Reactor2 Vacuum Reactor (270-285°C, <1 torr) Oligomers->Reactor2 Catalyst Catalyst (e.g., Sb2O3) Catalyst->Reactor2 EG_byproduct Ethylene Glycol (byproduct) Reactor2->EG_byproduct Removal PET_IPA PET-co-IPA Polymer Reactor2->PET_IPA

Caption: Synthesis workflow for Poly(ethylene terephthalate-co-isophthalate).

Phthalic_Acid_Isomers cluster_isomers Phthalic Acid Isomers cluster_polymer_structure Impact on Polymer Structure cluster_properties Resulting Polymer Properties Ortho Orthophthalic Acid (1,2-benzenedicarboxylic acid) Ortho_Poly Bulky, less stable structure Ortho->Ortho_Poly Iso Isophthalic Acid (1,3-benzenedicarboxylic acid) Iso_Poly Irregular, flexible chain Iso->Iso_Poly Tere Terephthalic Acid (1,4-benzenedicarboxylic acid) Tere_Poly Linear, crystalline chain Tere->Tere_Poly Ortho_Props Lower melting point, less rigid Ortho_Poly->Ortho_Props Iso_Props Improved flexibility, clarity, and chemical resistance Iso_Poly->Iso_Props Tere_Props High strength, high crystallinity Tere_Poly->Tere_Props

Caption: Influence of phthalic acid isomers on polymer structure and properties.

References

A Technical Guide to Benzene-1,3-Dicarboxylic Acid in the Design of Metal-Organic Frameworks for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of metal-organic frameworks (MOFs) utilizing benzene-1,3-dicarboxylic acid (isophthalic acid) as a core building block. This document is intended to serve as a resource for researchers and professionals in the fields of materials science, chemistry, and pharmacology who are interested in the development of novel drug delivery systems. We will delve into the quantitative analysis of these materials, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of their potential in therapeutic applications.

Introduction to this compound MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. This compound, with its meta-substitution pattern, offers a unique angular geometry that can lead to the formation of diverse and complex network topologies compared to its linear counterpart, terephthalic acid. This structural versatility, combined with the inherent properties of MOFs such as high surface area and tunable pore size, makes isophthalate-based MOFs promising candidates for a range of applications, including drug delivery.

The ability to modify the isophthalic acid backbone with functional groups allows for the fine-tuning of the MOF's chemical environment, which can enhance drug loading capacity and control release kinetics. Furthermore, the selection of the metal node plays a significant role in the stability and biocompatibility of the framework, both of which are critical considerations for drug delivery applications.

Quantitative Data on Isophthalate-Based MOFs

The following tables summarize key quantitative data for MOFs synthesized using this compound and its derivatives. This data is essential for comparing the properties of different frameworks and for selecting appropriate candidates for specific drug delivery applications.

Table 1: Physicochemical Properties of Isophthalate-Based MOFs

MOF DesignationMetal IonLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
La@BDCLa³⁺Benzene-1,4-dicarboxylic acid---Collapses at 515.44
Ce@BDCCe³⁺Benzene-1,4-dicarboxylic acid----
Ce@ABDCCe³⁺2-Aminobenzene-1,4-dicarboxylic acid----
Zn-MOFZn²⁺Benzoic Acid1532.580.3641.07Decomposes beyond 364
DUT-32Zn²⁺4,4′-biphenylenedicarboxylic acid & 4,4′,4′′-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoate64113.16--
ZJU-520(Al)Al³⁺4,6-Di(4-carboxyphenyl)pyrimidine22350.849.26–12.99Stable up to 250

Table 2: Drug Loading and Release in Isophthalate and Related MOFs

MOF DesignationDrugDrug Loading Capacity (%)Release Conditions% Release
Zn-MOF (Benzoic Acid)Doxorubicin (B1662922)33.74pH 3.892.17
Zn-MOF (Benzoic Acid)Doxorubicin33.74pH 5.855.32
Zn-MOF (Benzoic Acid)Doxorubicin33.74pH 7.436.52
5-FU@ZIF-85-Fluorouracil60pH 5.0 (1 hour)>45
5-FU@ZIF-85-Fluorouracil60pH 7.4 (1 hour)17

Note: ZIF-8 is included as a well-studied example of a zinc-based MOF for drug delivery.

Experimental Protocols

This section provides detailed methodologies for the synthesis of isophthalate-based MOFs and subsequent drug loading and release studies. These protocols are based on established literature and are intended to be a starting point for researchers.

Synthesis of a Lanthanum-Isophthalate MOF (LaBDC-MOF)

This protocol is adapted from a conventional heating method.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1.03 g of Lanthanum(III) nitrate hexahydrate and 1.04 g of this compound in 80 mL of DMF.[1]

  • Stir the mixture at 120 °C under reflux for 48 hours.[1]

  • After cooling to room temperature, decant the supernatant.

  • Wash the resulting precipitate with methanol to remove any unreacted starting materials and residual DMF.

  • Dry the final product in an oven at 40 °C.[1]

Drug Loading into MOFs (Impregnation Method)

This is a general protocol for loading a drug into a pre-synthesized MOF.

Materials:

  • Activated MOF powder

  • Drug of choice (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS) or other suitable solvent

Procedure:

  • Prepare a stock solution of the drug in the chosen solvent at a known concentration.

  • Disperse a known amount of the activated MOF powder in the drug solution.

  • Stir the suspension at a specific temperature (e.g., 37 °C) for a defined period (e.g., 24-48 hours) to allow for drug encapsulation.

  • Centrifuge the mixture to separate the drug-loaded MOF from the supernatant.

  • Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by measuring the concentration of the drug remaining in the supernatant using techniques like UV-Vis spectroscopy and calculating the difference from the initial concentration.

In Vitro Drug Release Study

This protocol outlines a typical procedure for evaluating the release of a drug from a MOF.

Materials:

  • Drug-loaded MOF

  • Release media with different pH values (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium in a dialysis bag or a centrifuge tube.

  • Place the container in a shaker bath maintained at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with an equal amount of fresh release medium to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate important workflows and relationships in the study of isophthalate-based MOFs for drug delivery.

MOF_Synthesis_Workflow reagents Reagents (Metal Salt, Isophthalic Acid, Solvent) mixing Mixing & Dissolution reagents->mixing reaction Solvothermal/Hydrothermal Reaction (Temperature, Time) mixing->reaction separation Separation (Centrifugation/Filtration) reaction->separation washing Washing (e.g., with Methanol/DMF) separation->washing activation Activation (Drying under vacuum) washing->activation mof_product Porous MOF Material activation->mof_product

A simplified workflow for the synthesis of isophthalate-based MOFs.

Drug_Delivery_Process drug_loading Drug Loading (e.g., Impregnation) drug_mof Drug-Loaded MOF drug_loading->drug_mof cellular_uptake Cellular Uptake (Endocytosis) drug_mof->cellular_uptake intracellular_trafficking Intracellular Trafficking cellular_uptake->intracellular_trafficking drug_release Drug Release (pH-triggered, etc.) intracellular_trafficking->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

The process of drug delivery using MOFs, from loading to therapeutic action.

Cellular Uptake and Signaling Pathways

A critical aspect of drug delivery is understanding how the carrier interacts with and enters target cells. For nano-sized MOFs (nanoMOFs), the primary mechanism of cellular entry is endocytosis, an energy-dependent process.[2][3][4] The specific endocytic pathway can be influenced by the physicochemical properties of the nanoMOF, such as particle size and surface chemistry.

The main endocytic pathways involved in the uptake of nanoMOFs are:

  • Clathrin-Mediated Endocytosis: This pathway is a common route for the internalization of nanoparticles.

  • Caveolae-Mediated Endocytosis: This pathway can sometimes allow nanoparticles to bypass degradation in lysosomes.[2]

The fate of the nanoMOF within the cell is dependent on the uptake pathway.[3] For instance, smaller nanoMOFs may be trafficked to lysosomes for degradation, while larger particles might avoid this fate, potentially leading to more efficient drug delivery to other organelles.[2] The acidic environment of endosomes and lysosomes can also trigger the release of the drug from pH-sensitive MOFs.

Cellular_Uptake_Pathways cluster_cell Cell nanoMOF Nano-MOF clathrin_pit Clathrin-Coated Pit nanoMOF->clathrin_pit Clathrin-Mediated caveolae Caveolae nanoMOF->caveolae Caveolae-Mediated early_endosome Early Endosome clathrin_pit->early_endosome caveolae->early_endosome lysosome Lysosome (Degradation/Drug Release) early_endosome->lysosome cytosol Cytosol (Drug Release) early_endosome->cytosol

Cellular uptake pathways for nano-sized MOFs.

Once inside the cell, the released drug can interact with its molecular target to elicit a therapeutic response. The specific signaling pathways affected will depend on the nature of the drug being delivered. For example, an anticancer drug like doxorubicin will ultimately lead to the induction of apoptosis in cancer cells. The MOF carrier itself is designed to be biocompatible and to degrade into non-toxic components.

Conclusion and Future Perspectives

This compound and its derivatives are versatile building blocks for the construction of MOFs with potential applications in drug delivery. The ability to tune the properties of these materials through the choice of metal ions and functionalization of the organic linker provides a powerful platform for the design of sophisticated drug carriers. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to develop novel isophthalate-based MOFs for therapeutic use.

Future research in this area should focus on several key aspects:

  • Systematic studies to correlate the structural features of isophthalate-based MOFs with their drug loading and release profiles.

  • In-depth investigations into the in vivo behavior of these MOFs, including their biodistribution, biocompatibility, and degradation.

  • Development of multifunctional MOFs that combine therapeutic delivery with other modalities such as imaging and diagnostics.

  • Elucidation of the specific interactions between isophthalate-based MOFs and cellular components to better understand and control their biological fate and therapeutic efficacy.

By addressing these areas, the full potential of this compound-based MOFs as advanced drug delivery systems can be realized, ultimately contributing to the development of more effective and targeted therapies.

References

The Genesis of a Polymer Precursor: A Technical History of Isophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and chemical industry professionals on the discovery and evolution of isophthalic acid synthesis, from early laboratory curiosities to modern industrial-scale production.

Isophthalic acid, a key aromatic dicarboxylic acid, is a cornerstone in the production of a wide array of polymers, including high-performance resins, coatings, and fibers. Its unique molecular structure, with carboxyl groups at the 1 and 3 positions on the benzene (B151609) ring, imparts valuable properties such as excellent thermal stability, chemical resistance, and clarity to the materials it helps create. This technical guide delves into the historical discovery and the progressive refinement of isophthalic acid synthesis, offering a detailed look at the experimental methodologies and quantitative advancements that have shaped its production.

From Obscure Origins to Industrial Staple: A Historical Overview

While the precise first synthesis of isophthalic acid is not definitively documented in a singular, celebrated discovery, early explorations into the isomers of benzenedicarboxylic acid in the 19th century laid the groundwork. Initial laboratory preparations were often arduous and low-yielding, relying on harsh reagents and complex procedures. One of the earliest documented methods involved the fusion of potassium meta-sulfobenzoate with potassium formate (B1220265). Another early laboratory-scale synthesis utilized the oxidation of m-xylene (B151644) with strong oxidizing agents like chromic acid. These pioneering efforts, though not commercially viable, were crucial in establishing the fundamental chemistry of isophthalic acid and its isomers.

The mid-20th century marked a significant turning point with the advent of catalytic oxidation processes. A notable development in this era was a non-catalytic method involving the liquid-phase oxidation of m-toluic acid with an oxygen-containing gas, as detailed in a 1950 patent. This process, while an improvement, still faced challenges in terms of yield and purity.

The true industrial breakthrough came with the development of the Amoco process, a liquid-phase air oxidation of meta-xylene. This method, employing a cobalt-manganese-bromine catalyst system, revolutionized isophthalic acid production, enabling high yields and purity on a large scale. This fundamental process, with various refinements, remains the dominant global production method today, with major contributions from companies like Lotte Chemical, Eastman Chemical Company, and others who have patented specific improvements to the catalyst system, reaction conditions, and purification techniques.

Evolution of Synthetic Methodologies: A Quantitative Comparison

The journey of isophthalic acid synthesis is best understood through the evolution of its production metrics. The following tables summarize the quantitative data from key historical and modern synthesis methods, highlighting the dramatic improvements in efficiency and product quality.

Method Starting Material Oxidizing Agent/Catalyst Temperature (°C) Pressure Yield (%) Purity (%) Reference
Early Laboratory Synthesis Potassium m-sulfobenzoatePotassium formate (fusion)High temperatureAtmosphericLow (not specified)Not specified[1]
Early Laboratory Synthesis m-XyleneChromic acidNot specifiedAtmosphericLow (not specified)Not specified[1]
Non-Catalytic Oxidation (1950) m-Toluic acidOxygen-containing gas213 - 218Not specified~44 (calculated from example)94.8[2]
Amoco Process (Typical) m-XyleneCo/Mn/Br catalyst, Air175 - 22515 - 30 bar>95>99.5[3]

Note: Data for early laboratory methods is often qualitative in historical texts. The yield for the non-catalytic oxidation method was calculated based on the starting material and product weights provided in the patent example.

Detailed Experimental Protocols

To provide a practical understanding of the key synthetic advancements, this section details the experimental protocols for both a historical laboratory method and the modern industrial process.

Historical Laboratory Synthesis: Non-Catalytic Oxidation of m-Toluic Acid (circa 1950)

This method, adapted from a 1950 patent, illustrates a mid-20th-century approach to isophthalic acid synthesis before the widespread adoption of advanced catalytic systems.[2]

Materials:

  • m-Toluic acid (distilled)

  • Oxygen-nitrogen gas mixture (4:1 ratio)

  • Xylene (for purification)

  • Acetone (for cleaning and recovery)

Apparatus:

  • Glass reactor (e.g., 32 inches long, 1-inch diameter) with heating mantle

  • Gas inlet tube/capillary

  • Filtration apparatus (e.g., heated stainless steel funnel)

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • 272 grams (2 moles) of distilled m-toluic acid were charged into the glass reactor.

  • The reactor was heated to and maintained at a temperature of 217°C (422°F).

  • A mixture of oxygen and nitrogen (4:1) was introduced through a capillary at the bottom of the reactor and bubbled through the molten acid at a rate of 0.3 cubic feet per hour for six hours.

  • After the reaction period, the mixture was allowed to cool and settle.

  • The solid isophthalic acid product was separated from the molten m-toluic acid by filtration through a heated funnel.

  • The collected filter cake was refluxed with 400 cc of xylene for 15 minutes to remove residual m-toluic acid.

  • The purified isophthalic acid was then filtered again and washed.

  • The final product was analyzed for yield and purity. In one documented run, this procedure yielded 48 grams of isophthalic acid.[2]

Modern Industrial Synthesis: The Amoco Process (Conceptual)

The Amoco process for the liquid-phase oxidation of m-xylene is the cornerstone of modern isophthalic acid production. The following is a generalized protocol based on publicly available information and patents.

Materials:

  • m-Xylene (feedstock)

  • Acetic acid (solvent)

  • Cobalt acetate (B1210297) (catalyst)

  • Manganese acetate (catalyst)

  • Hydrogen bromide or other bromine source (promoter)

  • Compressed air (oxidant)

  • Hydrogen (for purification)

  • Palladium on carbon catalyst (for purification)

Apparatus:

  • High-pressure oxidation reactor

  • Series of crystallizers

  • Centrifuge or filtration system

  • Drying system

  • Purification reactor (for hydrogenation)

Procedure:

  • Oxidation: A continuous stream of m-xylene, acetic acid solvent, and the cobalt-manganese-bromine catalyst system is fed into a high-pressure oxidation reactor.

  • Compressed air is introduced into the reactor to facilitate the exothermic oxidation of the methyl groups of m-xylene to carboxylic acid groups. The reaction is typically maintained at a temperature of 175-225°C and a pressure of 15-30 bar.

  • The reaction mixture, containing crude isophthalic acid (CIA) suspended in acetic acid, is then passed through a series of crystallizers where the temperature and pressure are gradually reduced to promote the crystallization of the CIA.

  • Separation: The resulting slurry is fed to a centrifuge or filtration system to separate the solid CIA from the acetic acid mother liquor.

  • Drying: The CIA is then dried to remove any remaining solvent.

  • Purification: The dried CIA is re-dissolved in hot water and sent to a purification reactor. Here, it undergoes catalytic hydrogenation over a palladium-on-carbon catalyst to convert impurities, such as 3-carboxybenzaldehyde (3-CBA), into more easily separable compounds.

  • Final Crystallization and Separation: The purified isophthalic acid (PIA) solution is then cooled to induce crystallization. The pure PIA crystals are separated, washed, and dried to yield the final high-purity product.

Visualizing the Synthetic Pathways and Processes

To further elucidate the core concepts of isophthalic acid synthesis, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Early_Synthesis_Pathways cluster_fusion Fusion Method cluster_oxidation Early Oxidation Method Potassium m-sulfobenzoate Potassium m-sulfobenzoate Isophthalic Acid_Fusion Isophthalic Acid Potassium m-sulfobenzoate->Isophthalic Acid_Fusion Fusion Potassium formate Potassium formate Potassium formate->Isophthalic Acid_Fusion m-Xylene_Early m-Xylene Isophthalic Acid_Oxidation Isophthalic Acid m-Xylene_Early->Isophthalic Acid_Oxidation Oxidation Chromic Acid Chromic Acid Chromic Acid->Isophthalic Acid_Oxidation

Caption: Early laboratory synthesis pathways for isophthalic acid.

Amoco_Process_Workflow m-Xylene m-Xylene Oxidation_Reactor Oxidation Reactor (175-225°C, 15-30 bar) m-Xylene->Oxidation_Reactor Catalyst Co/Mn/Br Catalyst Catalyst->Oxidation_Reactor Acetic_Acid Acetic Acid Acetic_Acid->Oxidation_Reactor Air Air Air->Oxidation_Reactor Crystallizers Crystallizers Oxidation_Reactor->Crystallizers Separation_1 Centrifuge/Filter Crystallizers->Separation_1 Drying_1 Dryer Separation_1->Drying_1 CIA Crude Isophthalic Acid (CIA) Drying_1->CIA Purification Hydrogenation Reactor (Pd/C Catalyst) CIA->Purification Final_Crystallization Crystallizer Purification->Final_Crystallization Separation_2 Centrifuge/Filter Final_Crystallization->Separation_2 Drying_2 Dryer Separation_2->Drying_2 PIA Purified Isophthalic Acid (PIA) Drying_2->PIA

Caption: Simplified workflow of the modern Amoco process for PIA production.

Conclusion

The synthesis of isophthalic acid has undergone a remarkable transformation, from a low-yield laboratory preparation to a highly efficient and continuous industrial process. The development of the Amoco process, centered on the catalytic oxidation of m-xylene, was a pivotal moment that unlocked the large-scale production necessary to meet the growing demands of the polymer industry. Ongoing research and process optimization by leading chemical companies continue to refine the synthesis, focusing on improving catalyst efficiency, reducing environmental impact, and enhancing product purity. This deep understanding of the historical and technical evolution of isophthalic acid synthesis is invaluable for researchers and professionals seeking to innovate and advance the performance and application of modern polymeric materials.

References

health and safety information for benzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Benzene-1,3-Dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive (isophthalic acid), compiled to assist researchers, scientists, and professionals in drug development in its safe handling and use.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Isophthalic acid, m-Phthalic acid
CAS Number 121-91-5
Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol [1]
Structure (Image of the chemical structure of this compound)

Hazard Identification

This compound is considered a primary irritant.[1] The toxicological properties have not been fully investigated.[1]

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: May cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May cause irritation of the digestive tract.[1]

  • Other Hazards: Dust may form an explosive mixture in the air.[1][2]

Toxicological Data

Detailed toxicological studies are limited. The available quantitative data is summarized below.

TestSpeciesRouteDoseEffectsReference
LD50RatOral10400 mg/kgLethal dose, 50 percent kill[3]
LD50MouseIntraperitoneal4200 mg/kgBehavioral: somnolence, excitement; Nutritional and Gross Metabolic: body temperature decrease[3]
Standard Draize testRabbitEye500 mg/24HMild irritation[3]

Experimental Protocols: Detailed experimental methodologies for the above-cited studies are not available in the provided safety data sheets. Standard protocols for LD50 and Draize tests would have been followed, but specific details such as animal strain, age, weight, and observation parameters are not documented in these sources.

Physical and Chemical Properties

PropertyValueReference
Appearance White crystals or powder[1]
Melting Point 345 - 348 °C[1]
Boiling Point 119 - 121 °C (at 6 torr)[1]
Density 1.54 g/cm³ (at 20 °C)[1]
Solubility in water 1 g/L[1]
Vapor Pressure 2E-7 (at 25 °C)[1]
pKa 3.70[1]
Partition Coefficient (log P) 1.66[1][4]
Autoignition Temperature 700 °C[2]

Safe Handling and Storage

Handling:

  • Wash thoroughly after handling.[1]

  • Use with adequate ventilation.[1]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep container tightly closed.[1]

  • Avoid ingestion and inhalation.[1]

  • Use non-sparking tools.[2]

  • Prevent fire caused by electrostatic discharge.[2]

Storage:

  • Store in a tightly closed container.[1]

  • Store in a cool, dry, well-ventilated area.[1]

  • Store away from incompatible substances such as oxidizing agents.[1]

Personal Protective Equipment (PPE)

Protection TypeRecommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile or Neoprene) and clothing to prevent skin exposure.[1][5]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][6]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[1] Dust can form an explosive mixture with air.[1][2]

  • Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[6]

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and place into a suitable container for disposal. Avoid generating dusty conditions. Provide ventilation.[1]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[1]

  • Incompatible Materials: Oxidizing agents.[1]

  • Hazardous Decomposition Products: Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[1]

  • Hazardous Reactions: Dust explosion is possible if in powder or granular form, mixed with air.[2]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in original containers and do not mix with other waste. Handle uncleaned containers as the product itself.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and response related to this compound.

G cluster_0 Preparation & Handling cluster_1 Emergency Response cluster_2 Post-Use a Risk Assessment b Engineering Controls (Fume Hood, Ventilation) a->b c Personal Protective Equipment (Gloves, Goggles, Lab Coat) b->c d Safe Handling Practices (Avoid Dust, Ignition Sources) c->d e Exposure Event d->e g Spill or Release d->g i Storage (Cool, Dry, Ventilated) d->i f First Aid Measures (Inhalation, Skin, Eye, Ingestion) e->f h Accidental Release Measures (Contain, Clean-up) g->h j Disposal (Follow Regulations) i->j

Caption: Safety workflow for this compound.

References

isophthalic acid isomers and their basic differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isophthalic Acid and its Isomers

Introduction

Benzenedicarboxylic acid, a group of organic compounds, consists of a benzene (B151609) ring substituted with two carboxyl groups (-COOH).[1][2] The positional arrangement of these carboxyl groups gives rise to three distinct structural isomers: phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-).[1][3][4] While all share the same chemical formula, C₈H₆O₄, their structural differences lead to unique physical and chemical properties, which in turn dictate their diverse industrial applications.[3][5][6]

Isophthalic acid (IPA), or benzene-1,3-dicarboxylic acid, is a key isomer used extensively in the production of high-performance polymers.[5][7][8] It serves as a critical component in polyethylene (B3416737) terephthalate (B1205515) (PET) resins for bottles, unsaturated polyester (B1180765) resins (UPR), and specialized coatings.[5][7][9][10] The incorporation of isophthalic acid into polymer structures enhances thermal resistance, mechanical performance, and chemical resistance.[7][10] This guide provides a detailed comparison of isophthalic acid and its isomers, focusing on their core structural, physical, and chemical differences, along with relevant experimental protocols for their synthesis and analysis.

Structural Differences

The fundamental difference between the three isomers lies in the substitution pattern of the carboxylic acid groups on the benzene ring.[1][4]

  • Phthalic Acid (Ortho-isomer): The carboxyl groups are in adjacent positions (1 and 2).[4][11][12] This proximity allows for unique intramolecular interactions, such as the ready formation of phthalic anhydride (B1165640) upon heating.[11]

  • Isophthalic Acid (Meta-isomer): The carboxyl groups are separated by one carbon atom on the ring (positions 1 and 3).[2][4][12] This meta-positioning provides a non-linear, angular structure to the polymers it forms.

  • Terephthalic Acid (Para-isomer): The carboxyl groups are on opposite sides of the ring (positions 1 and 4).[1][4][11][12] This symmetrical, linear structure leads to high crystallinity and melting points in its polyester derivatives, most notably PET.

isomers cluster_ortho Phthalic Acid (ortho-isomer) cluster_meta Isophthalic Acid (meta-isomer) cluster_para Terephthalic Acid (para-isomer) ortho meta para

Caption: Chemical structures of the three benzenedicarboxylic acid isomers.

Physical and Chemical Properties

The isomeric positions of the carboxyl groups significantly influence the physical properties and acidity of these compounds. Terephthalic acid's symmetry allows for very efficient crystal packing, resulting in its high melting point and low solubility. Phthalic acid, due to steric hindrance and the ability to form intramolecular hydrogen bonds upon deprotonation, is the most acidic of the three.[13][14]

Data Presentation: Comparative Properties of Phthalic Acid Isomers
PropertyPhthalic Acid (ortho-)Isophthalic Acid (meta-)Terephthalic Acid (para-)
IUPAC Name Benzene-1,2-dicarboxylic acid[4]This compound[5]Benzene-1,4-dicarboxylic acid[11]
Molar Mass (g·mol⁻¹) 166.132[4]166.132[5]166.132
Appearance White crystalline solid[4]White crystalline solid[5]White powder[11]
Density (g/cm³) 1.593[4]1.526[5]1.522
Melting Point (°C) ~207 (decomposes)[1][4]341-343[15]>300 (sublimes)[11]
Solubility in Water 0.6 g/100 mL[4]0.01 g/100 mL (at 25°C)Insoluble
Acidity (pKa₁) 2.89[3]3.46[5]~3.51[14]
Acidity (pKa₂) 5.51[3]4.46[5]~4.82

Synthesis and Production Pathways

The industrial production of each isomer starts from the corresponding xylene isomer, which is catalytically oxidized.

synthesis_pathway o_xylene o-Xylene oxidation Catalytic Oxidation (Co-Mn catalyst, O₂) o_xylene->oxidation m_xylene m-Xylene m_xylene->oxidation p_xylene p-Xylene p_xylene->oxidation phthalic_acid Phthalic Anhydride (leads to Phthalic Acid) oxidation->phthalic_acid from o-Xylene isophthalic_acid Isophthalic Acid (IPA) oxidation->isophthalic_acid from m-Xylene terephthalic_acid Terephthalic Acid (TPA) oxidation->terephthalic_acid from p-Xylene plasticizers Plasticizers phthalic_acid->plasticizers upr Unsaturated Polyester Resins (UPR) isophthalic_acid->upr pet PET Resins isophthalic_acid->pet Co-monomer terephthalic_acid->pet hplc_workflow start Sample Preparation (Dissolve isomer mixture in mobile phase) injection Inject Sample into HPLC System start->injection separation Chromatographic Separation (Mixed-Mode C18/Anion-Exchange Column) injection->separation detection UV Detection (e.g., at 254 nm) separation->detection analysis Data Analysis (Generate Chromatogram, Integrate Peaks) detection->analysis result Quantification of Each Isomer analysis->result

References

commercial production of purified isophthalic acid (PIA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Production of Purified Isophthalic Acid (PIA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a crucial dicarboxylic acid intermediate in the synthesis of various polymers, resins, and coatings. This document details the core chemical processes, purification methodologies, and analytical controls employed in modern PIA manufacturing.

Introduction

Purified isophthalic acid (C₆H₄(COOH)₂) is an aromatic dicarboxylic acid characterized by two carboxyl groups at the meta-positions of a benzene (B151609) ring. Its high purity is essential for the production of high-performance polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) resins, unsaturated polyester (B1180765) resins (UPR), and alkyd resins for coatings.[1] The commercial production of PIA is a multi-step process involving the catalytic oxidation of meta-xylene followed by a rigorous purification process to remove impurities that can adversely affect polymerization reactions and product quality.

Core Chemical Process: Catalytic Oxidation of m-Xylene (B151644)

The primary industrial route to isophthalic acid is the liquid-phase catalytic oxidation of m-xylene using compressed air as the oxidant. This reaction is typically carried out in an acetic acid solvent in the presence of a multi-component catalyst system.

Reaction Chemistry

The overall reaction involves the oxidation of the two methyl groups of m-xylene to carboxylic acid groups. This proceeds through several intermediate steps, including the formation of m-toluic acid and 3-carboxybenzaldehyde (3-CBA).

Catalyst System

The most common catalyst system employed commercially is a combination of cobalt and manganese salts, promoted by a bromine-containing compound.[2][3] The metallic catalysts cycle between their higher and lower oxidation states to facilitate the free-radical oxidation of the methyl groups.

A typical catalyst composition is a cobalt/manganese/bromine system.[4] The concentration of these components is a critical parameter influencing reaction rate and yield.

Reaction Conditions

The oxidation of m-xylene is a highly exothermic reaction and is conducted under elevated temperature and pressure to maintain the solvent in the liquid phase and achieve a practical reaction rate.

Table 1: Typical Operating Conditions for m-Xylene Oxidation

ParameterTypical RangeReference
Temperature180°C - 210°C[5]
Pressure10 - 25 kg/cm ²[4][5]
SolventAcetic acid with 3-15 wt% water[4]
CatalystCobalt, Manganese, Bromine compounds[2][4]
Residence Time20 - 90 minutes[4]
Oxygen Concentration (in discharge gas)2 - 8 vol%[5]

Experimental Protocol: Synthesis of Crude Isophthalic Acid

The following protocol is a representative example of the commercial-scale synthesis of crude isophthalic acid (CIA).

Materials and Equipment:

  • High-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls.

  • m-Xylene

  • Acetic acid (hydrous)

  • Cobalt acetate

  • Manganese acetate

  • Hydrogen bromide (or other bromine source)

  • Compressed air

Procedure:

  • Reactor Charging: The high-pressure reactor is charged with a solution of hydrous acetic acid containing the cobalt, manganese, and bromine catalysts.

  • Pressurization and Heating: The reactor is pressurized with an inert gas (e.g., nitrogen) and heated to the desired reaction temperature (typically 180-210°C).

  • Reactant Feed: A continuous stream of m-xylene and compressed air is fed into the reactor. The feed rate of m-xylene is typically in the range of 0.05 to 0.2 kg per hour per liter of solvent.[4]

  • Oxidation Reaction: The reaction mixture is vigorously agitated to ensure efficient gas-liquid mixing. The reaction is maintained for a residence time of 20 to 90 minutes.[4] The pressure is controlled to keep the solvent in the liquid phase.

  • Post-Oxidation: To minimize the concentration of the intermediate 3-carboxybenzaldehyde (3-CBA), the reaction mixture may be passed through a post-oxidation reactor where further oxidation occurs. The target 3-CBA concentration in the crude product is typically between 100 and 800 ppm.[4]

  • Crystallization and Separation: The reaction slurry from the reactor is cooled to induce crystallization of the crude isophthalic acid. The solid CIA is then separated from the mother liquor (containing dissolved PIA, catalysts, and byproducts) by filtration or centrifugation.

  • Washing: The CIA cake is washed with acetic acid to remove residual mother liquor.

Purification of Crude Isophthalic Acid

The crude isophthalic acid produced from the oxidation process contains various impurities that must be removed to meet the stringent requirements for polymerization applications. The primary impurities include 3-carboxybenzaldehyde (3-CBA), m-toluic acid, and colored byproducts.[6] The most common purification method involves catalytic hydrogenation followed by recrystallization.[1]

Catalytic Hydrogenation

In this step, the crude isophthalic acid is dissolved in a polar solvent, typically water, at an elevated temperature and pressure. The solution is then treated with hydrogen in the presence of a hydrogenation catalyst. This process converts color-forming impurities and reduces 3-CBA to m-toluic acid, which is more easily separated.

Table 2: Typical Conditions for Catalytic Hydrogenation of Crude Isophthalic Acid

ParameterTypical RangeReference
Temperature100°C - 300°C[7]
PressureSufficient to maintain liquid phase[7]
SolventWater or other polar solvents[7]
CatalystPalladium on carbon, or other Group VIII noble metals[7]
Recrystallization

After hydrogenation, the purified isophthalic acid solution is cooled under controlled conditions to induce crystallization. The resulting high-purity PIA crystals are then separated, washed, and dried.

Experimental Protocol: Purification of Crude Isophthalic Acid

The following protocol outlines a typical procedure for the purification of crude isophthalic acid.

Materials and Equipment:

  • High-pressure hydrogenation reactor

  • Crystallization vessel

  • Filtration or centrifugation equipment

  • Drying oven

  • Crude Isophthalic Acid

  • Deionized water

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Palladium on carbon)

Procedure:

  • Dissolution: The crude isophthalic acid is dissolved in deionized water in the hydrogenation reactor at an elevated temperature (e.g., 250-280°C).

  • Hydrogenation: The aqueous solution is contacted with hydrogen gas in the presence of the hydrogenation catalyst. The reaction is carried out at a temperature between 100°C and 300°C.[7]

  • Catalyst Removal: After the hydrogenation reaction, the catalyst is separated from the hot PIA solution.

  • Crystallization: The hot, purified PIA solution is transferred to a crystallization vessel and cooled under a controlled temperature profile to promote the formation of high-purity crystals.

  • Separation and Washing: The crystallized PIA is separated from the mother liquor by filtration or centrifugation. The crystals are then washed with purified water to remove any remaining impurities.

  • Drying: The purified isophthalic acid is dried in an oven to remove residual moisture.

Quality Control and Impurity Profile

The quality of purified isophthalic acid is critical for its end-use applications. Stringent quality control measures are employed throughout the production process. The final product is analyzed for purity and the levels of key impurities.

Table 3: Typical Sales Specifications for Purified Isophthalic Acid

ParameterSpecificationReference
Isophthalic Acid Assay99.9 wt% min.[1]
3-Carboxybenzaldehyde (3-CBA)25 ppm max.[1]
m-Toluic Acid150 ppm max.[1]
Ash15 ppm max.[1]
Moisture0.1 wt% max.[1]
Color (b*-value)2.0 max.[1]
Metals (e.g., Co, Mn, Fe)< 2 ppm each[1]

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used analytical techniques for the quantitative determination of PIA purity and the identification and quantification of trace impurities.[6][8] Capillary electrophoresis is another technique used for the analysis of impurities in isophthalic acid.[9]

Visualizations

Chemical Reaction Pathway

G m-Xylene m-Xylene m-Toluic Acid m-Toluic Acid m-Xylene->m-Toluic Acid + O2 Co/Mn/Br Catalyst Acetic Acid 3-Carboxybenzaldehyde (3-CBA) 3-Carboxybenzaldehyde (3-CBA) m-Toluic Acid->3-Carboxybenzaldehyde (3-CBA) + O2 Isophthalic Acid (Crude) Isophthalic Acid (Crude) 3-Carboxybenzaldehyde (3-CBA)->Isophthalic Acid (Crude) + O2

Caption: Oxidation pathway of m-xylene to crude isophthalic acid.

Commercial Production Workflow

G cluster_oxidation Crude Isophthalic Acid Synthesis cluster_purification Purification Raw Materials Raw Materials Oxidation Reactor Oxidation Reactor Raw Materials->Oxidation Reactor m-Xylene, Acetic Acid, Catalyst, Air Crystallizer_CIA Crystallizer_CIA Oxidation Reactor->Crystallizer_CIA Filtration_CIA Filtration_CIA Crystallizer_CIA->Filtration_CIA Crude Isophthalic Acid Crude Isophthalic Acid Filtration_CIA->Crude Isophthalic Acid Dissolution Tank Dissolution Tank Crude Isophthalic Acid->Dissolution Tank To Purification Hydrogenation Reactor Hydrogenation Reactor Dissolution Tank->Hydrogenation Reactor Aqueous Solution Crystallizer_PIA Crystallizer_PIA Hydrogenation Reactor->Crystallizer_PIA + H2, Catalyst Filtration_PIA Filtration_PIA Crystallizer_PIA->Filtration_PIA Dryer Dryer Filtration_PIA->Dryer Purified Isophthalic Acid Purified Isophthalic Acid Dryer->Purified Isophthalic Acid

Caption: Overall workflow for the commercial production of PIA.

Purification Process Workflow

G Crude Isophthalic Acid Crude Isophthalic Acid Dissolution Dissolution in Water (High Temp & Pressure) Crude Isophthalic Acid->Dissolution Hydrogenation Catalytic Hydrogenation (+ H2, Pd/C Catalyst) Dissolution->Hydrogenation Filtration_Hot Hot Filtration (Catalyst Removal) Hydrogenation->Filtration_Hot Crystallization Controlled Cooling & Crystallization Filtration_Hot->Crystallization Centrifugation Centrifugation / Filtration Crystallization->Centrifugation Washing Washing with Purified Water Centrifugation->Washing Drying Drying Washing->Drying Purified Isophthalic Acid Purified Isophthalic Acid Drying->Purified Isophthalic Acid

Caption: Detailed workflow of the PIA purification process.

References

An In-depth Technical Guide to the Chemical Reactions of Benzene-1,3-dicarboxylic Acid's Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzene-1,3-dicarboxylic acid, more commonly known as isophthalic acid (IPA), is a key aromatic dicarboxylic acid with broad applications in the synthesis of polymers, resins, and various chemical intermediates.[1][2] The reactivity of its two carboxyl groups, positioned meta to each other on the benzene (B151609) ring, allows for a diverse range of chemical transformations. This guide provides a detailed overview of the primary reactions involving these carboxyl groups, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

Esterification: Formation of Isophthalate (B1238265) Esters

The carboxyl groups of isophthalic acid readily undergo esterification with alcohols in the presence of an acid catalyst, a reaction commonly known as Fischer-Speier esterification.[3] This reversible reaction typically involves heating the acid and an excess of the alcohol under reflux to drive the equilibrium towards the formation of the diester.[4] Common catalysts include concentrated sulfuric acid and p-toluenesulfonic acid.[4][5] The resulting isophthalate esters are valuable as plasticizers and as monomers for polyesters.[6]

Quantitative Data for Esterification Reactions
Product NameAlcoholCatalystReaction ConditionsYieldReference(s)
Dimethyl isophthalateMethanol (B129727)Conc. H₂SO₄Reflux until dissolvedNot specified[4]
Diethyl isophthalateEthanolConc. H₂SO₄135-150 °C, 0.4-0.5 MPa, 3.5-4 h>99.6% purity[7]
Diethyl 5-hydroxyisophthalateEthanolp-Toluenesulfonic acid monohydrateReflux for 2 days100%[5]
Experimental Protocol: Synthesis of Dimethyl Isophthalate

This protocol is adapted from a standard laboratory procedure for the esterification of isophthalic acid.[4]

Materials:

  • Isophthalic acid (1.66 g, 0.01 mol)

  • Super dry methanol (60 mL)

  • Concentrated sulfuric acid (2-3 drops)

  • Ice-cold water

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, combine isophthalic acid and super dry methanol.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux until all the isophthalic acid has dissolved.

  • Pour the hot reaction mixture into a beaker containing ice-cold water. A solid precipitate of dimethyl isophthalate will form.

  • Neutralize the solution by adding sodium bicarbonate solution until effervescence ceases.

  • Filter the solid product using a Buchner funnel and wash it several times with cold water.

  • Dry the purified dimethyl isophthalate. The expected melting point is 64-67 °C.[4]

Reaction Pathway: Fischer Esterification of Isophthalic Acid

FischerEsterification cluster_reactants Reactants cluster_products Products IPA Isophthalic Acid ProtonatedIPA Protonated Isophthalic Acid IPA->ProtonatedIPA + H⁺ MeOH Methanol (excess) H2SO4 H₂SO₄ (catalyst) Tetrahedral1 Tetrahedral Intermediate 1 ProtonatedIPA->Tetrahedral1 + CH₃OH Ester1 Monoester Tetrahedral1->Ester1 - H₂O, - H⁺ ProtonatedEster1 Protonated Monoester Ester1->ProtonatedEster1 + H⁺ Tetrahedral2 Tetrahedral Intermediate 2 ProtonatedEster1->Tetrahedral2 + CH₃OH DMIP Dimethyl Isophthalate Tetrahedral2->DMIP - H₂O, - H⁺ Water Water

Caption: Fischer esterification of isophthalic acid with methanol.

Amidation: Formation of Isophthalamides

Isophthalic acid can be converted to isophthalamides through reaction with ammonia (B1221849) or primary/secondary amines. This reaction often requires high temperatures to proceed directly.[8] A more common industrial route involves the two-step process of first converting isophthalic acid to its more reactive diacyl chloride, which then readily reacts with amines to form the amide bond.[9] Isophthalamides are crucial monomers for the production of high-performance polymers like Nomex®.

Quantitative Data for Amidation Reactions
AmineMethodReaction ConditionsProductYieldReference(s)
m-Phenylenediamine (B132917)Thermal solid-phase polymerizationStep 1: 260 °C for 1 h; Step 2: 400 °C for 1 min (reduced pressure)Poly(m-phenyleneisophthalamide)Not specified (inherent viscosity 0.55 dL/g)[8]
m-PhenylenediamineFrom isophthaloyl chlorideInterfacial polymerizationPoly(m-phenyleneisophthalamide)99.2%[9]
Experimental Protocol: Synthesis of Poly(m-phenyleneisophthalamide) via Solid-State Polycondensation

This protocol describes the direct amidation of isophthalic acid with m-phenylenediamine at high temperatures.[8]

Materials:

  • Isophthalic acid

  • m-Phenylenediamine

Procedure:

  • Equimolar amounts of isophthalic acid and m-phenylenediamine are mixed thoroughly.

  • The mixture is heated in a reaction vessel under an inert atmosphere.

  • Oligomerization Step: The temperature is maintained at 260 °C for 1 hour to form oligo(m-phenyleneisophthalamide).

  • Polycondensation Step: The temperature is then rapidly increased to 400 °C under reduced pressure for 1 minute to promote the formation of high molecular weight poly(m-phenyleneisophthalamide).

  • The resulting polymer is then cooled and can be processed.

Reaction Pathway: Amidation of Isophthalic Acid

Amidation cluster_direct Direct Amidation cluster_indirect Two-Step Synthesis (via Acyl Chloride) IPA_D Isophthalic Acid Amide_D Isophthalamide IPA_D->Amide_D + 2 R-NH₂ Amine_D Amine (R-NH₂) Heat_D High Temperature Water_D Water IPA_I Isophthalic Acid IPC Isophthaloyl Chloride IPA_I->IPC + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Amide_I Isophthalamide IPC->Amide_I + 2 R-NH₂ Amine_I Amine (R-NH₂) HCl HCl

Caption: Pathways for the synthesis of isophthalamides.

Conversion to Isophthaloyl Chloride

The conversion of isophthalic acid to isophthaloyl chloride is a crucial step for synthesizing various derivatives, including amides and esters, under milder conditions. This transformation is typically achieved by reacting isophthalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), or phosphorus pentachloride (PCl₅).[10] The reaction often employs a catalyst, like N,N-dimethylformamide (DMF), and is conducted in an inert solvent.[10]

Quantitative Data for Isophthaloyl Chloride Synthesis
Chlorinating AgentCatalystSolventTemperature (°C)Time (h)YieldReference(s)
Thionyl ChlorideN,N-DimethylformamideChlorobenzene (B131634)5010High Purity[10]
Thionyl ChlorideN,N-DimethylacetamideXylene805High Purity[10]
Thionyl ChlorideN,N-DimethylacetamideDichlorobenzene707.5High Purity[10]
PhosgeneN-phenyl-N-methylbenzamide or DMAPDichloroethane, Toluene, etc.70-1203-7>99.95% purity[10]
Experimental Protocol: Synthesis of Isophthaloyl Chloride with Thionyl Chloride

This protocol is based on a patented industrial method.[10]

Materials:

  • Isophthalic acid (150 kg)

  • Thionyl chloride (330 kg)

  • N,N-dimethylformamide (catalyst, 15 kg)

  • Chlorobenzene (inert solvent, 650 kg)

Procedure:

  • In a suitable reactor, charge the chlorobenzene at room temperature.

  • Begin stirring and add the isophthalic acid, followed by the N,N-dimethylformamide catalyst.

  • Add the thionyl chloride to the stirred mixture.

  • Gradually heat the reaction mixture to 50 °C.

  • Maintain the reaction at this temperature under reflux for 10 hours.

  • After the reaction is complete, the excess thionyl chloride and solvent can be removed by distillation to isolate the crude isophthaloyl chloride.

  • The crude product is then purified by vacuum distillation to yield high-purity isophthaloyl chloride.

Reaction Pathway: Conversion to Isophthaloyl Chloride

AcylChloride cluster_reactants Reactants cluster_products Products IPA Isophthalic Acid IPC Isophthaloyl Chloride IPA->IPC + 2 SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Catalyst DMF (catalyst) SO2 SO₂ (gas) HCl HCl (gas) Reduction IPA Isophthalic Acid Diol 1,3-Benzenedimethanol IPA->Diol LiAlH4 1. LiAlH₄, THF Workup 2. H₃O⁺ workup Workflow cluster_setup Reaction Setup cluster_procedure Procedure cluster_workup Workup & Purification Flask Round-bottom flask Stir Stir bar/Mechanical stirrer Flask->Stir Condenser Reflux condenser Flask->Condenser N2 Inert atmosphere (N₂/Ar) Flask->N2 Charge Charge reactants & solvent Heat Heat to reaction temperature Charge->Heat Monitor Monitor reaction (TLC, etc.) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench reaction Cool->Quench Extract Extraction Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation/Recrystallization) Concentrate->Purify

References

understanding the pKa of isophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa of Isophthalic Acid

Introduction

Isophthalic acid (benzene-1,3-dicarboxylic acid) is an aromatic dicarboxylic acid used extensively in the production of polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) resins and unsaturated polyester (B1180765) resins (UPR).[1] As a dibasic acid, its ionization behavior in solution is characterized by two distinct acid dissociation constants, pKa1 and pKa2. These values are critical for understanding and predicting the molecule's chemical behavior—including its solubility, reactivity, and physiological transport—across a range of pH conditions. This guide provides a comprehensive overview of the pKa values of isophthalic acid, detailed experimental protocols for their determination, and logical diagrams illustrating its ionization process.

Quantitative pKa Data

Isophthalic acid undergoes a stepwise dissociation of its two carboxylic acid protons. The first dissociation (pKa1) corresponds to the removal of one proton, and the second (pKa2) corresponds to the removal of the second proton from the resulting carboxylate anion. The accepted values are summarized below.

ParameterValueTemperatureNotes
pKa1 3.7025 °CRepresents the first dissociation of a carboxylic acid group.[2][3][4]
pKa2 4.6025 °CRepresents the second dissociation from the monoanion.[2][3][4][5]

Note: While the values of 3.70 and 4.60 are widely cited, other experimentally determined values include pKa1 values of 3.46, 3.54, and 3.62, and a pKa2 value of 4.46.[1][5][6] These minor variations can arise from differences in experimental conditions, such as ionic strength and the presence of co-solvents.

Ionization Pathway

The dissociation of isophthalic acid in an aqueous solution is a two-step equilibrium process. The first deprotonation yields the isophthalate (B1238265) monoanion, and the second yields the isophthalate dianion.

Deprotonation cluster_0 Isophthalic Acid Dissociation H2A Isophthalic Acid (Fully Protonated) C₆H₄(COOH)₂ HA Isophthalate Monoanion C₆H₄(COOH)(COO)⁻ H2A->HA pKa1 = 3.70 A Isophthalate Dianion C₆H₄(COO)₂²⁻ HA->A pKa2 = 4.60 Workflow cluster_workflow Potentiometric Titration Workflow start Start calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) start->calibrate prepare Prepare Sample (Isophthalic Acid + KCl) calibrate->prepare acidify Acidify to ~pH 2 (with 0.1M HCl) prepare->acidify titrate Titrate with 0.1M NaOH Record pH vs. Volume acidify->titrate plot Generate Titration Curve (pH vs. Volume) titrate->plot analyze Analyze Curve (Find Equivalence Points) plot->analyze calculate Calculate pKa1 & pKa2 (from half-equivalence points) analyze->calculate end End calculate->end

References

An In-Depth Technical Guide on the Molecular Structure and Bonding of Benzene-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of benzene-1,3-dicarboxylate, also known as isophthalate. The document delves into its crystallographic parameters, spectroscopic signature, and key intermolecular interactions, offering valuable data and methodologies for professionals in research and development.

Molecular Structure and Crystallography

Benzene-1,3-dicarboxylate, with the chemical formula C₈H₄O₄²⁻, is an aromatic dicarboxylate derived from isophthalic acid. The spatial arrangement of its atoms and the precise bond lengths and angles have been determined through single-crystal X-ray diffraction.

The crystal structure of isophthalic acid reveals a monoclinic system with the space group P2₁/c.[1] The molecule possesses near C₂ᵥ symmetry, characterized by a largely undistorted benzene (B151609) ring.[2] The two carboxyl groups are not perfectly coplanar with the benzene ring, showing slight rotation.

Crystallographic Data

The unit cell parameters for isophthalic acid are detailed in the table below.

ParameterValue
a3.758 (2) Å
b16.364 (6) Å
c11.703 (4) Å
β90.30 (2)°
Z (molecules per unit cell)4
Calculated Density (D_c)1.533 g cm⁻³
Measured Density (D_m)1.530 g cm⁻³

Table 1: Unit cell parameters for isophthalic acid.[2]

Intramolecular Bonding

The covalent bonding within the benzene-1,3-dicarboxylate molecule is characterized by the delocalized π-electron system of the benzene ring and the polar covalent bonds within the carboxylate groups. The precise bond lengths and angles are presented in the following tables.

Bond Lengths

BondLength (Å)
C1-C21.389
C2-C31.385
C3-C41.388
C4-C51.382
C5-C61.391
C6-C11.393
C1-C71.492
C3-C81.495
C7-O11.258
C7-O21.265
C8-O31.261
C8-O41.263

Table 2: Selected bond lengths in benzene-1,3-dicarboxylic acid.[1]

Bond Angles

AngleDegree (°)
C6-C1-C2120.3
C1-C2-C3120.1
C2-C3-C4119.8
C3-C4-C5120.2
C4-C5-C6120.2
C5-C6-C1119.4
C2-C1-C7120.1
C6-C1-C7119.6
C2-C3-C8119.9
C4-C3-C8120.3
O1-C7-O2123.4
O3-C8-O4123.5
C1-C7-O1118.6
C1-C7-O2118.0
C3-C8-O3118.3
C3-C8-O4118.2

Table 3: Selected bond angles in this compound.[1]

Intermolecular Interactions and Supramolecular Structure

In the solid state, benzene-1,3-dicarboxylate molecules engage in significant intermolecular interactions, which dictate the overall crystal packing.

Hydrogen Bonding

The most prominent intermolecular force is hydrogen bonding between the carboxylic acid groups of adjacent molecules. These interactions lead to the formation of infinite chains or dimers.[1][2] The O-H···O hydrogen bond lengths have been measured to be approximately 2.581 Å and 2.682 Å, indicating strong interactions.[2]

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_C1 C A_O1 O A_C1->A_O1 A_O2 O-H A_C1->A_O2 A_C2 C B_O1 O A_O2->B_O1 H-Bond B_C1 C B_C1->B_O1 B_O2 O-H B_C1->B_O2 B_C2 C

Diagram 1: Hydrogen bonding between two isophthalic acid molecules.

π-π Stacking Interactions

Aromatic rings in proximity can engage in π-π stacking interactions. In co-crystals of isophthalic acid, centroid-centroid distances between aromatic rings have been observed in the range of 3.5 to 3.9 Å, indicating the presence of these stabilizing interactions. The interaction energy of a π-stacked isophthalic acid dimer has been calculated to be approximately -7.03 kcal/mol.[3]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of benzene-1,3-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data (in DMSO-d₆)

ProtonChemical Shift (ppm)
Carboxylic Acid (-COOH)~13.3
Aromatic (H2)~8.55
Aromatic (H4, H6)~8.22
Aromatic (H5)~7.68

Table 4: ¹H NMR chemical shifts for isophthalic acid in DMSO-d₆.[2]

¹³C NMR Data (in DMSO-d₆)

CarbonChemical Shift (ppm)
Carboxylic Acid (-COOH)~166.5
Aromatic (C1, C3)~131.8
Aromatic (C5)~125.5
Aromatic (C2)~124.8
Aromatic (C4, C6)~121.6

Table 5: ¹³C NMR chemical shifts for 5-(isonicotinamido)isophthalic acid in DMSO-d₆.[1] (Note: Data for pure isophthalic acid in the same solvent is expected to be similar for the aromatic core).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The solid-state spectrum is typically obtained using a KBr pellet or a Nujol mull.

Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Assignment
~3000O-H stretch (carboxylic acid, broad)
~1700C=O stretch (carboxylic acid)
~1600C=C stretch (aromatic ring)
~1450C-O-H bend (in-plane)
~920O-H bend (out-of-plane)
~750C-H bend (aromatic, meta-disubstituted)

Table 6: Characteristic FT-IR absorption bands for isophthalic acid.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of isophthalic acid are grown by slow evaporation of a saturated solution in a suitable solvent, such as ethanol.

  • Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

XRay_Workflow start Grow Single Crystal mount Mount Crystal on Goniometer start->mount collect Collect Diffraction Data mount->collect solve Solve Structure (Direct Methods) collect->solve refine Refine Structure solve->refine analyze Analyze Bond Lengths, Angles, etc. refine->analyze

Diagram 2: Workflow for single-crystal X-ray diffraction analysis.

NMR Spectroscopy
  • Sample Preparation: A small amount of isophthalic acid (e.g., 0.049 g) is dissolved in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆).[2]

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

FT-IR Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a mull is prepared by grinding the sample with a mulling agent (e.g., Nujol) and placing it between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer, and the interferogram is collected.

  • Data Processing: The interferogram is Fourier transformed to obtain the infrared spectrum.

Reaction Pathways: Polyesterification

Benzene-1,3-dicarboxylate, in the form of isophthalic acid, is a key monomer in the synthesis of various polymers, most notably polyesters. The reaction with a diol, such as ethylene (B1197577) glycol, proceeds via a step-growth polymerization mechanism.

The reaction is typically carried out at elevated temperatures (e.g., 230-265 °C) and involves two main stages: esterification and polycondensation.[4] A catalyst, such as an antimony or germanium compound, is often used in the polycondensation step.[5]

Polyesterification IPA Isophthalic Acid Esterification Esterification (230-265 °C) IPA->Esterification EG Ethylene Glycol EG->Esterification Oligomer Monomer/Oligomer Mixture Esterification->Oligomer Water Water (byproduct) Esterification->Water Polycondensation Polycondensation (High T, Vacuum, Catalyst) Oligomer->Polycondensation Polycondensation->EG recycled Polyester (B1180765) Polyester Polycondensation->Polyester

Diagram 3: Simplified reaction pathway for polyester synthesis.

This guide provides a foundational understanding of the molecular structure and bonding of benzene-1,3-dicarboxylate, essential for its application in materials science and drug development. The presented data and protocols serve as a valuable resource for researchers and scientists in these fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Isophthalic Acid Linkers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing isophthalic acid and its derivatives as organic linkers. The focus is on the application of these materials in the field of drug development, specifically for controlled drug delivery.

Introduction to Isophthalic Acid-Based MOFs in Drug Delivery

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery.[1][2] Isophthalic acid (1,3-benzenedicarboxylic acid) and its derivatives are popular choices as organic linkers due to their rigidity and ability to form stable frameworks with a variety of metal ions.[3] The resulting MOFs can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release, which can be triggered by stimuli such as pH.[4][5]

The use of functionalized isophthalic acid linkers, such as those containing amino or tetrazolyl groups, allows for further tuning of the MOF's properties, including its interaction with drug molecules and its overall stability.[6] For instance, a MOF synthesized with 5-(1H-tetrazol-5-yl)isophthalic acid has been investigated for its potential in cardiovascular drug delivery. Zinc-based MOFs are of particular interest for biomedical applications due to the low toxicity of zinc ions.[7]

This document provides a detailed protocol for the synthesis of a zinc-based MOF using a functionalized isophthalic acid linker, followed by procedures for drug loading and in vitro release studies.

Experimental Protocols

Synthesis of a Zinc-Isophthalate Based MOF (Adapted from literature)

This protocol describes the solvothermal synthesis of a zinc-based metal-organic framework using a substituted isophthalic acid linker.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-(1H-tetrazol-5-yl)isophthalic acid (H₂tzia)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Equipment:

  • 20 mL Scintillation vials

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Analytical balance

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of 5-(1H-tetrazol-5-yl)isophthalic acid in 10 mL of DMF.

  • In a separate vial, dissolve 0.2 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL scintillation vial and stir for 15 minutes at room temperature.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After 48 hours, cool the autoclave to room temperature.

  • Collect the crystalline product by centrifugation and wash it with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the final product under vacuum at 60 °C overnight.

Logical Workflow for MOF Synthesis:

MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification Linker Dissolve 5-(1H-tetrazol-5-yl)isophthalic acid in DMF Mix Combine and Stir Solutions Linker->Mix Metal Dissolve Zinc Nitrate Hexahydrate in DMF Metal->Mix React Solvothermal Reaction (120 °C, 48h) Mix->React Collect Collect Crystals by Centrifugation React->Collect Wash_DMF Wash with DMF Collect->Wash_DMF Wash_EtOH Wash with Ethanol Wash_DMF->Wash_EtOH Dry Dry under Vacuum Wash_EtOH->Dry Product Final MOF Product Dry->Product

Caption: Workflow for the solvothermal synthesis of a zinc-isophthalate based MOF.

Characterization of the Synthesized MOF

The synthesized MOF should be characterized to confirm its structure, porosity, and thermal stability.

Techniques:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature at which solvent molecules are removed.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the MOF.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.

Table 1: Representative Characterization Data for a Zinc-Isophthalate MOF

ParameterValue
BET Surface Area800 - 1200 m²/g
Pore Volume0.4 - 0.7 cm³/g
Thermal Stability (TGA)Stable up to 350 °C
Crystal System (from PXRD)(Example) Monoclinic
Particle Size (from SEM)5 - 20 µm
Drug Loading Protocol

This protocol describes a general procedure for loading a model drug, such as propranolol (B1214883), into the synthesized MOF.

Materials:

  • Synthesized Zinc-Isophthalate MOF

  • Propranolol Hydrochloride

  • Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Vials

  • Orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of propranolol hydrochloride in ethanol (e.g., 1 mg/mL).

  • Disperse a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the propranolol solution (e.g., 10 mL).

  • Place the vial on an orbital shaker and agitate at room temperature for 24 hours to allow for drug encapsulation.

  • After 24 hours, collect the drug-loaded MOF by centrifugation.

  • Wash the drug-loaded MOF with fresh ethanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at room temperature.

  • To determine the drug loading capacity, measure the concentration of propranolol remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength. The drug loading is calculated using the following formula:

    Drug Loading (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100

Signaling Pathway for Drug Loading: This is a physical encapsulation process, not a biological signaling pathway. The diagram below illustrates the logical flow of the drug loading experiment.

Drug_Loading cluster_preparation Preparation cluster_loading Loading Process cluster_separation Separation & Analysis MOF Activated MOF Mix Disperse MOF in Drug Solution MOF->Mix Drug_Sol Propranolol Solution Drug_Sol->Mix Agitate Agitate for 24h Mix->Agitate Centrifuge Centrifuge Agitate->Centrifuge Wash Wash with Ethanol Centrifuge->Wash Analyze Analyze Supernatant (UV-Vis) Centrifuge->Analyze Dry Dry Drug-Loaded MOF Wash->Dry Loaded_MOF Drug-Loaded MOF Dry->Loaded_MOF Loading_Capacity Calculate Loading Capacity Analyze->Loading_Capacity

Caption: Experimental workflow for loading a drug into the synthesized MOF.

In Vitro Drug Release Protocol

This protocol describes a typical in vitro drug release study from the drug-loaded MOF in a simulated physiological environment.

Materials:

  • Drug-loaded MOF

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

Equipment:

  • Beakers

  • Magnetic stirrer

  • Constant temperature water bath (37 °C)

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded MOF (e.g., 20 mg) in a specific volume of PBS (e.g., 5 mL).

  • Place the dispersion in a dialysis bag.

  • Suspend the dialysis bag in a beaker containing a larger volume of PBS (e.g., 100 mL) maintained at 37 °C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 3 mL) and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

  • Repeat the experiment at a lower pH (e.g., pH 5.5) to simulate the acidic tumor microenvironment, if relevant to the drug's application.

Data Presentation

Table 2: Illustrative Drug Loading and Release Data

MOF SystemDrugDrug Loading (wt%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
Zinc-Isophthalate MOFPropranolol15 - 2530 - 40%60 - 80%
(Control) Free DrugPropranololN/A>95% within 4 hours>95% within 4 hours

Note: The values in Table 2 are illustrative and will vary depending on the specific MOF, drug, and experimental conditions.

Conclusion

The protocols outlined in these application notes provide a framework for the synthesis, characterization, and evaluation of isophthalic acid-based MOFs for drug delivery applications. The versatility of the isophthalic acid linker allows for the design of a wide range of MOFs with tunable properties. By following these detailed methodologies, researchers can systematically investigate the potential of these materials as effective drug carriers, contributing to the advancement of novel therapeutic strategies.

References

Synthesis of Isophthalic Acid-Based Polyester Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyester (B1180765) resins incorporating isophthalic acid. Isophthalic acid is a key aromatic dicarboxylic acid used to enhance the performance of polyester resins, imparting improved thermal stability, mechanical properties, and chemical resistance compared to resins based solely on orthophthalic or terephthalic acid.[1][2][3] These resins find wide applications in coatings, composites, and adhesives.[2]

Core Concepts and Reaction Chemistry

The synthesis of polyester resins from isophthalic acid follows a two-stage polycondensation process:

  • Esterification: In the initial stage, a diacid (or its anhydride) reacts with a diol to form a low molecular weight prepolymer and water as a byproduct. This reaction is typically carried out at elevated temperatures to drive off the water and shift the equilibrium towards product formation.[4]

  • Polycondensation: The prepolymer then undergoes further condensation at higher temperatures and often under vacuum to increase the molecular weight to the desired level.[2][4]

For unsaturated polyester resins, an unsaturated dicarboxylic acid or anhydride, such as maleic anhydride, is included in the formulation to provide sites for subsequent cross-linking, typically with a reactive diluent like styrene (B11656).[1][4]

Data Presentation: Reactant Ratios and Resin Properties

The properties of the final polyester resin are highly dependent on the selection of co-monomers and their molar ratios. Below are tables summarizing typical reactant formulations and the resulting resin characteristics.

Table 1: Typical Molar Ratios for Unsaturated Polyester Resin Synthesis

ComponentMolar ProportionPurposeReference Example
Isophthalic Acid0.5 - 1.5Aromatic dicarboxylic acid for thermal and chemical resistance[4]
Fumaric Acid / Maleic Anhydride1.0Unsaturated component for cross-linking sites[4]
Propylene (B89431) Glycol / Ethylene Glycol1.05 - 1.15 (slight excess)Diol to react with acids/anhydrides[5]

Table 2: Typical Properties of Isophthalic Polyester Resins

PropertyValue RangeUnitTest Method
Acid Value10 - 30mg KOH/gISO 2114
Hydroxyl Value280 - 350mg KOH/gISO 2554:1997
Viscosity300 - 900mPa·s (at 25°C)ISO 3219 / ISO 2884
Gel Time8 - 25minutes (at 25°C)ISO 2535
Styrene Content30 - 40%-
Heat Deflection Temperature (HDT)90 - 110°CISO 75-2 / ASTM D648

Experimental Protocols

This section details the methodologies for the synthesis of an unsaturated polyester resin based on isophthalic acid and maleic anhydride.

Materials and Equipment
  • Reactants:

    • Isophthalic Acid (IPA)

    • Maleic Anhydride (MA)

    • Propylene Glycol (PG)

  • Catalyst: Dibutyltin oxide (DBTO) or other suitable esterification catalyst.

  • Inhibitor: Hydroquinone

  • Solvent (for dilution): Styrene

  • Equipment:

    • Glass reactor with a heating mantle, mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser and receiver for water removal.

    • Vacuum pump.

    • Inert gas supply (Nitrogen).

    • Titration apparatus for acid value determination.

    • Viscometer.

Synthesis Procedure
  • Charging the Reactor:

    • Charge the reactor with the calculated amounts of isophthalic acid, maleic anhydride, and propylene glycol. A slight molar excess (5-10%) of the glycol is recommended to compensate for losses during the reaction.

    • Begin slow agitation and start purging the reactor with an inert gas (nitrogen) to prevent oxidation and discoloration.

  • Esterification Stage:

    • Gradually heat the mixture to 150-160°C. Isophthalic acid has a high melting point and will start to dissolve and react with the glycol.[6]

    • Once the initial mixture is molten and homogenous, add the esterification catalyst (e.g., 0.05-0.1% by weight of total reactants).

    • Slowly increase the temperature to 190-200°C over 2-3 hours. Water of condensation will begin to distill off.

    • Maintain the temperature at 200°C and monitor the reaction progress by measuring the acid value at regular intervals (e.g., every hour). The esterification stage is considered complete when the acid value drops to a predetermined level (e.g., below 50 mg KOH/g).

  • Polycondensation Stage:

    • Increase the temperature to 210-220°C.

    • Apply a vacuum gradually to remove the remaining water and excess glycol, which will drive the polymerization to completion.

    • Continue the reaction under vacuum until the desired acid value (typically 15-30 mg KOH/g) and viscosity are reached.

  • Cooling and Dilution:

    • Once the target parameters are achieved, discontinue heating and vacuum.

    • Cool the reactor contents to below 100°C under a nitrogen blanket.

    • Add a small amount of inhibitor (e.g., hydroquinone, 100-200 ppm) to prevent premature gelation.

    • Slowly add styrene monomer to the hot resin with vigorous stirring to achieve the desired viscosity and solids content. Caution: This step is exothermic and should be done with care.

    • Continue stirring until the resin is completely dissolved and the mixture is homogeneous.

    • Cool the final resin to room temperature and store in a sealed, opaque container.

Mandatory Visualizations

Experimental Workflow for Polyester Resin Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_finishing Finishing charge_reactants Charge Reactants (IPA, MA, PG) add_catalyst Add Catalyst charge_reactants->add_catalyst After initial heating esterification Esterification (190-200°C) add_catalyst->esterification esterification->esterification polycondensation Polycondensation (210-220°C, Vacuum) esterification->polycondensation Acid Value < 50 polycondensation->polycondensation cooling Cooling polycondensation->cooling Target Acid Value & Viscosity Reached inhibition Add Inhibitor cooling->inhibition dilution Dilution with Styrene inhibition->dilution storage Final Resin Storage dilution->storage G Reactants Isophthalic Acid + Diol + Unsaturated Acid Prepolymer Oligomers / Prepolymer + H2O Reactants->Prepolymer Esterification (Heat, Catalyst) Polyester High Molecular Weight Polyester Resin + H2O Prepolymer->Polyester Polycondensation (High Heat, Vacuum)

References

Application Note: Quantification of Benzene-1,3-dicarboxylic Acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is a key industrial chemical used in the production of polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2] Its accurate quantification is crucial for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of isophthalic acid in various samples. This document provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method with UV detection.

Quantitative Data Summary

The following tables summarize typical HPLC methods and conditions for the analysis of this compound, compiled from various sources.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column Primesep B (4.6 x 150 mm, 5 µm)[1]Novapak C18[2]Agilent Poroshell 120 SB-C18 (3.0 x 100 mm, 2.7 µm)[3]
Mobile Phase Acetonitrile (B52724) / Water with 0.4% Phosphoric Acid (Gradient)[1]Methanol / Water (15:85, v/v), pH 3[2]Acetonitrile / Water with 0.1% Phosphoric Acid (Gradient)
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[2]0.5 mL/min
Detection UV at 210 nm[1]UV at 254 nm[2]UV at 230 nm[4]
Injection Volume 10 µLNot Specified5 µL
Column Temp. Not SpecifiedNot Specified40 °C[3]

Table 2: Method Performance (Illustrative)

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 5 ppb[1]
Limit of Quantification (LOQ) 15 ppb
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

This protocol describes a general method for the quantification of this compound. It is recommended to optimize the method for specific sample matrices.

1. Materials and Reagents

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrument and Conditions

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4. Sample Preparation

  • The sample preparation will vary depending on the matrix. For a solid sample, an extraction step may be necessary. For liquid samples, a simple dilution and filtration may be sufficient.

  • A general procedure for a solid sample is as follows:

    • Accurately weigh a known amount of the homogenized sample.

    • Extract the analyte using a suitable solvent (e.g., a mixture of acetonitrile and water). Sonication can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, run a blank to prevent carryover.

6. Data Analysis

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Calculate the final concentration in the original sample by accounting for any dilution or extraction factors.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification.

References

Application Notes and Protocols for 1H and 13C NMR Analysis of Isophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isophthalic acid (benzene-1,3-dicarboxylic acid) and its derivatives are important compounds in polymer chemistry, materials science, and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of these molecules.[1] This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of isophthalic acid derivatives.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of isophthalic acid derivatives provides valuable information about the substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative.

In a typical deuterated solvent like DMSO-d₆, the acidic protons of the carboxylic acid groups of isophthalic acid itself show a broad signal at a downfield chemical shift, often around 13.3 ppm.[2] The aromatic protons of isophthalic acid give rise to a complex multiplet system. For substituted isophthalic acid derivatives, the chemical shifts and splitting patterns of the aromatic protons will change depending on the electronic nature and position of the substituents.

Key Protons and Expected Chemical Shifts:

  • Carboxylic Acid Protons (-COOH): These are typically observed as a broad singlet in the region of δ 12.0-13.5 ppm.

  • Aromatic Protons (Ar-H): These protons resonate in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling patterns depend on the substitution pattern of the aromatic ring.

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of isophthalic acid derivatives.[3] The chemical shifts of the carbon atoms provide insights into their chemical environment.

For isophthalic acid, the carbonyl carbons of the carboxylic acid groups are typically found in the range of δ 165-175 ppm. The aromatic carbons resonate between δ 120-140 ppm. The presence of substituents on the aromatic ring will cause shifts in the signals of the attached carbons and the other carbons in the ring.

Key Carbons and Expected Chemical Shifts:

  • Carbonyl Carbons (-COOH): These appear in the downfield region of the spectrum, typically at δ 165-175 ppm.

  • Aromatic Carbons (Ar-C): These are observed in the δ 120-140 ppm region. Carbons directly attached to the carboxylic acid groups will have different chemical shifts compared to the other aromatic carbons.

Data Presentation: NMR Data for Isophthalic Acid and Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shifts for isophthalic acid and some of its derivatives in DMSO-d₆.

Table 1: ¹H NMR Chemical Shift Data (ppm) in DMSO-d₆

CompoundAr-H-COOH / Other ProtonsReference
Isophthalic acid8.55 (s, 1H), 8.22 (d, 2H), 7.68 (t, 1H)13.3 (br s, 2H)[2]
5-Hydroxyisophthalic acid7.70 (s, 1H), 7.25 (s, 2H)10.5 (br s, 1H, -OH), ~13.0 (br s, 2H, -COOH)[4]
5-(Isonicotinamido)isophthalic acid8.66 (d, 2H), 8.23 (t, 1H), 7.59 (m, 1H)13.3 (br s, 2H), 10.8 (br s, 1H), 9.15 (m, 1H), 8.78 (m, 1H), 8.34 (m, 1H)[5]
Dimethyl 5-(nicotinamido)isophthalate8.66 (d, 2H), 8.23 (t, 1H)5.26 (s, 6H, -OCH₃)[5]

Table 2: ¹³C NMR Chemical Shift Data (ppm) in DMSO-d₆

CompoundC=O (Carboxylic Acid/Ester)Aromatic CarbonsReference
Isophthalic acid166.5131.7, 130.1, 125.2, 124.7[5][6]
5-(Isonicotinamido)isophthalic acid166.5, 164.4152.4, 148.8, 139.6, 135.6, 131.7, 130.1, 125.2, 124.7, 123.6[5]
Dimethyl 5-(isonicotinamido)isophthalate165.2, 164.4152.5, 148.8, 139.9, 135.5, 130.6, 129.9, 124.65, 124.63, 123.5, 52.6[5]

Experimental Protocols

Protocol 1: NMR Sample Preparation

A properly prepared NMR sample is crucial for obtaining high-quality spectra.[7] The sample should be free of suspended particles and dissolved in a suitable deuterated solvent.[8]

Materials:

  • Isophthalic acid derivative (5-20 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) (0.5-0.7 mL)[9]

  • NMR tube (5 mm)

  • Vial

  • Pipette

  • Cotton wool or filter

Procedure:

  • Weigh 5-20 mg of the isophthalic acid derivative into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Vortex or shake the vial to dissolve the sample completely. Gentle heating may be required for some less soluble derivatives.

  • If any solid particles are present, filter the solution. A simple way to do this is to pass the solution through a small plug of cotton wool placed in a Pasteur pipette.[8]

  • Carefully transfer the clear solution into a clean, dry NMR tube using a pipette.[9]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve Add to vial filter 3. Filter if Particulates are Present dissolve->filter Check for solids transfer 4. Transfer to NMR Tube filter->transfer Pipette clear solution run_nmr 5. Acquire NMR Spectrum transfer->run_nmr

NMR Sample Preparation Workflow
Protocol 2: ¹H and ¹³C NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized depending on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: zg30 (or similar standard 1D proton experiment)

  • Solvent: DMSO-d₆ (or other as prepared)

  • Temperature: 298 K

  • Number of Scans (NS): 16-64 (depending on sample concentration)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 16-20 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: zgpg30 (or similar proton-decoupled 1D carbon experiment)

  • Solvent: DMSO-d₆ (or other as prepared)

  • Temperature: 298 K

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 200-240 ppm

Logical Relationships in NMR Data Analysis

The interpretation of NMR spectra is a logical process that involves integrating information from both ¹H and ¹³C NMR, along with other analytical data, to deduce the chemical structure.

G cluster_analysis NMR Data Analysis for Structural Elucidation h_nmr 1H NMR Spectrum h_info Chemical Shifts Integration Coupling Patterns h_nmr->h_info c_nmr 13C NMR Spectrum c_info Chemical Shifts Number of Signals c_nmr->c_info other_data Other Analytical Data (MS, IR) other_info Molecular Weight Functional Groups other_data->other_info proposed_structure Proposed Structure h_info->proposed_structure Combine Information c_info->proposed_structure Combine Information other_info->proposed_structure Combine Information

Logical Flow of NMR Data Interpretation

References

Application Notes and Protocols: Isophthalic Acid in the Production of PET Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isophthalic acid (IPA) as a comonomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resins. The inclusion of IPA modifies the polymer's properties, making it suitable for a wider range of applications, including specialized packaging where clarity, durability, and specific barrier properties are crucial.

Introduction to Isophthalic Acid Modified PET (PET-co-IPA)

Isophthalic acid (benzene-1,3-dicarboxylic acid) is an aromatic dicarboxylic acid, an isomer of terephthalic acid (TPA) which is the primary diacid monomer in conventional PET.[1] When IPA is incorporated into the PET polymer chain, it introduces a "kink" or nonlinearity due to its meta-substituted structure. This disruption of the linear, symmetrical structure of the polymer chains has a significant impact on the material's properties.[2]

The primary reasons for incorporating IPA into PET resins are:

  • To reduce the rate and degree of crystallinity : This leads to improved clarity and transparency in the final product, which is highly desirable for applications like beverage bottles and food packaging.[3][4]

  • To lower the melting point (Tm) : This can broaden the processing window and potentially reduce energy consumption during manufacturing.[5]

  • To enhance mechanical properties : IPA modification can lead to improved impact resistance and overall durability.[3]

  • To modify barrier properties : The change in crystallinity and polymer chain packing affects the permeability of gases like oxygen and carbon dioxide.[6]

Quantitative Effects of Isophthalic Acid on PET Resin Properties

The following tables summarize the quantitative impact of incorporating varying molar percentages of isophthalic acid into the PET polymer backbone.

Table 1: Thermal Properties of PET-co-IPA

IPA Content (mol%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity (%)
0 (Virgin PET)~75 - 81~250 - 26030 - 40
2 - 5Slightly decreasedDecreasedReduced
10~78~230Significantly Reduced
15-~230 (decrease of 20K from virgin PET)-
>25IncreasedBecomes amorphous (no melting point)Amorphous
50-~120Amorphous
100 (PEI)-~65Amorphous

Note: The exact values can vary depending on the synthesis method, molecular weight, and thermal history of the polymer.

Table 2: Gas Barrier Properties of PET-co-IPA Films

IPA Content (mol%)Oxygen Permeability (cm³·mm/m²·day·atm)Carbon Dioxide Permeability (cm³·mm/m²·day·atm)Water Vapor Transmission Rate (g/m²·day)
0 (Virgin PET)2.0 - 4.010 - 201.5 - 2.0
2 - 5Generally improved (lower permeability)Generally improved (lower permeability)-
10---
>10Permeability may increase due to reduced crystallinityPermeability may increase due to reduced crystallinity-

Note: Barrier properties are highly dependent on the degree of crystallinity and orientation of the polymer chains. While low levels of IPA can improve barrier properties by disrupting crystal formation in a way that creates a more tortuous path for gas molecules, higher levels that lead to a more amorphous structure can increase gas permeability.[7][8]

Experimental Protocols

Synthesis of PET-co-IPA via Melt Polymerization (Laboratory Scale)

This protocol describes a two-stage melt polymerization process: esterification followed by polycondensation.

Materials:

  • Terephthalic acid (TPA)

  • Isophthalic acid (IPA)

  • Ethylene (B1197577) glycol (EG)

  • Antimony trioxide (Sb₂O₃) or other suitable catalyst

  • Stabilizer (e.g., phosphoric acid)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection

  • Heating mantle with temperature controller

  • Vacuum pump

  • Collection flask for byproducts

Procedure:

Stage 1: Esterification

  • Charge the reactor with the desired molar ratio of TPA and IPA, and a molar excess of ethylene glycol (typically a 1:2.2 molar ratio of total diacids to EG).

  • Add the catalyst (e.g., 200-300 ppm Sb₂O₃ based on the final polymer weight).

  • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture to 190-220°C.

  • Water will be produced as a byproduct of the esterification reaction and should be collected in the collection flask.

  • Continue the reaction for 2-4 hours, or until the theoretical amount of water has been collected. The formation of a clear, molten prepolymer (oligomer) will be observed.

Stage 2: Polycondensation

  • Add the stabilizer (e.g., a small amount of phosphoric acid) to the molten oligomer to deactivate the esterification catalyst and prevent side reactions.

  • Gradually increase the temperature to 270-285°C.

  • Simultaneously, gradually apply a vacuum to the system, reducing the pressure to below 1 mbar.

  • The excess ethylene glycol will be removed from the reactor and collected.

  • The viscosity of the molten polymer will increase as the polycondensation reaction proceeds. The reaction is typically monitored by the torque on the stirrer.

  • Continue the reaction for 2-3 hours, or until the desired molecular weight (indicated by the stirrer torque) is achieved.

  • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.

  • Pelletize the resulting polymer strands for further analysis.

Characterization of PET-co-IPA Resins

3.2.1. Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the PET-co-IPA samples.

Protocol:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.

  • Hold the sample at 300°C for 5 minutes to ensure complete melting.

  • Cool the sample to room temperature at a controlled cooling rate (e.g., 10°C/min).

  • Heat the sample again from room temperature to 300°C at a heating rate of 10°C/min. This second heating scan is used for analysis.

  • From the second heating scan, determine the Tg (midpoint of the step change in the baseline), Tm (peak of the melting endotherm), and the enthalpy of melting (ΔHm, area under the melting peak).

  • Calculate the percent crystallinity (%Xc) using the following equation: %Xc = (ΔHm / ΔH°m) * 100 where ΔH°m is the theoretical enthalpy of melting for 100% crystalline PET (approximately 140 J/g).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the incorporation of IPA into the PET backbone and to quantify the comonomer ratio.

Protocol:

  • Dissolve 10-20 mg of the PET-co-IPA sample in a suitable deuterated solvent. A common solvent system is a mixture of deuterated trifluoroacetic acid (TFA-d) and deuterated chloroform (B151607) (CDCl₃) (e.g., 1:1 v/v).[3]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • In the ¹H NMR spectrum, the aromatic protons of the TPA and IPA units will have distinct chemical shifts, allowing for the calculation of the molar ratio of the two comonomers by integrating the respective peaks.

  • The ¹³C NMR spectrum can provide more detailed information about the polymer microstructure, such as the sequence distribution of the comonomer units.

Visualizations

Figure 1: Synthesis of PET-co-IPA TPA Terephthalic Acid (TPA) Monomers Monomer Slurry TPA->Monomers IPA Isophthalic Acid (IPA) IPA->Monomers EG Ethylene Glycol (EG) EG->Monomers Esterification Esterification (190-220°C) Monomers->Esterification Oligomer Prepolymer (Oligomer) Esterification->Oligomer Water byproduct Polycondensation Polycondensation (270-285°C, Vacuum) Oligomer->Polycondensation PET_co_IPA PET-co-IPA Polymer Polycondensation->PET_co_IPA EG byproduct

Caption: Figure 1: Experimental workflow for PET-co-IPA synthesis.

Figure 2: Effect of IPA on PET Structure cluster_PET PET Homopolymer cluster_PET_co_IPA PET-co-IPA Copolymer PET_chain Linear & Symmetrical Chains PET_packing High Chain Packing Efficiency PET_chain->PET_packing PET_crystallinity High Crystallinity PET_packing->PET_crystallinity PET_properties Opaque, Higher Tm PET_crystallinity->PET_properties PET_co_IPA_chain Non-linear Chains (Kinks) PET_co_IPA_packing Reduced Chain Packing PET_co_IPA_chain->PET_co_IPA_packing PET_co_IPA_crystallinity Lower Crystallinity / Amorphous PET_co_IPA_packing->PET_co_IPA_crystallinity PET_co_IPA_properties Transparent, Lower Tm PET_co_IPA_crystallinity->PET_co_IPA_properties IPA_node Isophthalic Acid (IPA) Introduced IPA_node->PET_co_IPA_chain

Caption: Figure 2: Logical relationship of IPA on PET properties.

Conclusion

The incorporation of isophthalic acid as a comonomer in PET production is a versatile method for tailoring the properties of the resulting resin. By carefully controlling the molar percentage of IPA, researchers and engineers can fine-tune the crystallinity, thermal characteristics, and mechanical performance of PET to meet the demands of a wide array of applications, from clear beverage containers to specialized industrial films. The protocols outlined in these notes provide a foundation for the synthesis and characterization of these advanced materials.

References

Application Notes and Protocols: Isophthalic Acid in Unsaturated Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of isophthalic acid (IPA) in the synthesis of unsaturated polyester (B1180765) resins (UPRs). It is intended to guide researchers and professionals in the development of high-performance polymers with enhanced mechanical, thermal, and chemical resistance properties.

Introduction to Isophthalic Acid in Unsaturated Polyester Resins

Isophthalic acid is an aromatic dicarboxylic acid, an isomer of phthalic acid and terephthalic acid, that serves as a key building block in the production of high-performance unsaturated polyester resins.[1] When incorporated into the polyester backbone, isophthalic acid imparts significant improvements in performance compared to resins based on its ortho-isomer, orthophthalic acid.

The meta-positioning of the carboxyl groups in isophthalic acid results in a more linear and less sterically hindered molecular structure. This structural difference leads to enhanced properties in the final cured resin, including superior mechanical strength, greater thermal stability, and improved resistance to chemicals and water.[2][3] Consequently, isophthalic acid-based UPRs are the materials of choice for demanding applications where durability and longevity are critical, such as in the marine, automotive, construction, and chemical processing industries.[3][4]

Key Advantages of Isophthalic Acid-Based UPRs

The incorporation of isophthalic acid into unsaturated polyester resins provides a range of benefits over traditional orthophthalic resins:

  • Enhanced Mechanical Properties: Isophthalic resins typically exhibit higher tensile and flexural strength.[3] This is attributed to the more ordered polymer chain alignment and stronger intermolecular bonding.[5]

  • Superior Chemical Resistance: The molecular structure of isophthalic resins is less permeable to liquids, offering excellent resistance to a wide array of chemicals, including acids, bases, and solvents, as well as superior water and corrosion resistance.[2][3][5]

  • Improved Thermal Stability: Isophthalic polyesters have higher melting points and glass transition temperatures compared to their orthophthalic counterparts, allowing them to maintain their structural integrity at elevated temperatures.[2][6]

  • Greater Durability: Products fabricated with isophthalic resins demonstrate enhanced resistance to cracking, wear, and environmental degradation, including improved UV resistance and lower water absorption.[5]

Data Presentation: Isophthalic vs. Orthophthalic UPRs

The following tables summarize the typical properties of isophthalic acid-based unsaturated polyester resins and provide a comparison with general-purpose orthophthalic resins.

Table 1: Typical Liquid Resin Properties of an Isophthalic UPR

PropertyUnitValue RangeTest Method
ViscositymPa·s500-900ISO 3219 / ISO 2884
Acid Valuemg KOH/g16-28ISO 2114
Gel Time at 25°Cminutes8-13ISO 2535

Data sourced from a typical technical data sheet for an unsaturated isophthalic polyester resin.[7]

Table 2: Comparison of Cured Properties: Isophthalic vs. Orthophthalic UPRs

PropertyIsophthalic UPROrthophthalic UPRAdvantage of Isophthalic
Mechanical Properties
Tensile Strength60-80 MPa[7]Generally LowerHigher strength for load-bearing applications.[3][5]
Flexural Strength70-90 MPa[7]Generally LowerEnhanced stiffness and resistance to bending forces.[3]
ToughnessHigherMore BrittleBetter impact resistance and less prone to cracking.[8]
Thermal Properties
Heat Deflection Temperature (HDT)90-110 °C[7]Generally LowerMaintains structural integrity at higher temperatures.[2]
Resistance Properties
Chemical ResistanceExcellentModerate[5]Suitable for corrosive environments.[2][3]
Water ResistanceHigh[9]ModerateIdeal for marine and submerged applications.[5]
UV ResistanceGoodModerateBetter performance in outdoor applications.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of an isophthalic acid-based unsaturated polyester resin. A two-stage polymerization process is recommended for isophthalic resins to achieve optimal properties.[10]

4.1. Protocol for Synthesis of Isophthalic Unsaturated Polyester Resin (Two-Stage Method)

This protocol describes the laboratory-scale synthesis of an isophthalic UPR.

Materials:

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.

  • Heating mantle with temperature controller.

  • Titration apparatus for acid value determination.

  • Viscometer.

Procedure:

Stage 1: Esterification of Isophthalic Acid

  • Charge the reactor with the calculated molar amounts of isophthalic acid and the full amount of propylene glycol. A typical molar ratio of total glycols to total acids is slightly in excess of 1:1 to compensate for glycol loss.

  • Begin slow agitation and purge the reactor with nitrogen to create an inert atmosphere.

  • Gradually heat the mixture to approximately 150-160°C. The isophthalic acid will begin to react and dissolve.[11]

  • Continue to slowly raise the temperature to around 210-220°C. Water of esterification will begin to distill off.

  • Maintain this temperature and continue the reaction until the acid value of the mixture drops to a predetermined low level (e.g., below 10 mg KOH/g). This indicates the near-complete reaction of the isophthalic acid.[10] Monitor the reaction progress by periodically taking samples and determining the acid value.

Stage 2: Incorporation of Unsaturated Acid

  • Cool the reactor contents to approximately 160-180°C.

  • Add the maleic anhydride to the reactor. An exothermic reaction will occur.

  • Slowly increase the temperature back to 200-210°C and continue the polycondensation reaction.

  • Monitor the reaction by measuring the acid value and viscosity of samples taken at regular intervals.

  • Continue the reaction until the target acid value (typically 15-30 mg KOH/g) and viscosity are reached.[12]

Blending and Inhibition

  • Once the desired properties are achieved, cool the polyester melt to below 100°C.

  • Add a small amount of hydroquinone inhibitor (e.g., 0.01-0.02% by weight) to prevent premature gelation.

  • Slowly add the styrene monomer to the hot resin with continuous stirring until a homogeneous solution is obtained. The amount of styrene is typically 30-40% of the final resin weight.

4.2. Protocol for Acid Value Determination

The acid value is a measure of the free carboxyl groups in the resin and is used to monitor the progress of the polyesterification reaction.

Procedure:

  • Accurately weigh a sample of the resin into a flask.

  • Dissolve the sample in a suitable solvent mixture (e.g., toluene/ethanol (B145695) or acetone).[13]

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).[13]

  • Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol until the endpoint is reached (a persistent color change).

  • Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • N = normality of the KOH solution

    • W = weight of the resin sample (g)

4.3. Protocol for Viscosity Measurement

Viscosity is a critical property of the final resin solution, affecting its processing and application characteristics.

Procedure:

  • Ensure the resin sample is at a constant, specified temperature (e.g., 25°C).

  • Use a rotational viscometer with a suitable spindle.

  • Measure the viscosity according to the instrument's operating instructions.

  • Record the viscosity in mPa·s or other appropriate units.

Mandatory Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Isophthalic Acid Esterification cluster_stage2 Stage 2: Unsaturated Acid Incorporation cluster_blending Final Blending S1_Charge Charge Reactor: - Isophthalic Acid - Propylene Glycol S1_Heat Heat to 210-220°C under Nitrogen S1_Charge->S1_Heat S1_React Polycondensation (Water Removal) S1_Heat->S1_React S1_Monitor Monitor Acid Value (<10 mg KOH/g) S1_React->S1_Monitor S2_Cool Cool to 160-180°C S1_Monitor->S2_Cool S2_Add Add Maleic Anhydride S2_Cool->S2_Add S2_Reheat Reheat to 200-210°C S2_Add->S2_Reheat S2_Monitor Monitor Acid Value and Viscosity S2_Reheat->S2_Monitor B_Cool Cool to <100°C S2_Monitor->B_Cool B_Inhibit Add Inhibitor (Hydroquinone) B_Cool->B_Inhibit B_Blend Blend with Styrene B_Inhibit->B_Blend B_Final Final Isophthalic UPR B_Blend->B_Final

Caption: Two-stage synthesis workflow for isophthalic unsaturated polyester resin.

Structure_Property cluster_structure Molecular Structure cluster_properties Resulting Resin Properties Isophthalic Isophthalic Acid (meta-isomer) - More linear - Less sterically hindered Mech_Prop Mechanical Strength (Tensile, Flexural) Isophthalic->Mech_Prop Higher Chem_Res Chemical & Water Resistance Isophthalic->Chem_Res Superior Therm_Stab Thermal Stability (HDT) Isophthalic->Therm_Stab Improved Durability Durability & UV Resistance Isophthalic->Durability Enhanced Orthophthalic Orthophthalic Acid (ortho-isomer) - Less linear - More sterically hindered Orthophthalic->Mech_Prop Lower Orthophthalic->Chem_Res Moderate Orthophthalic->Therm_Stab Lower Orthophthalic->Durability Moderate

Caption: Structure-property relationship of isophthalic vs. orthophthalic acid in UPRs.

References

Application Notes and Protocols for the Solvothermal Synthesis of Isophthalate-Based Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solvothermal synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using isophthalate (B1238265) and its derivatives as organic linkers. The protocols outlined below are designed to be a comprehensive guide for researchers in materials science and drug development, focusing on the synthesis of zinc and cobalt-based isophthalate CPs with potential applications in catalysis and drug delivery.

Overview of Solvothermal Synthesis

Solvothermal synthesis is a widely utilized method for preparing crystalline materials like coordination polymers.[1] This technique involves heating the reactants in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent.[2] The resulting autogenous pressure and elevated temperature facilitate the dissolution of precursors and promote the crystallization of the desired framework.[1] Key parameters that influence the final product's structure and properties include the choice of metal salt and organic linker, their molar ratios, the solvent system, reaction temperature, and duration.[3]

Experimental Workflow

The general workflow for the solvothermal synthesis and characterization of isophthalate-based coordination polymers is illustrated below.

solvothermal_synthesis_workflow precursors Precursor Selection - Metal Salt (e.g., Zn(NO₃)₂, Co(OAc)₂) - Isophthalic Acid Derivative mixing Reactant Mixture - Dissolve in Solvent (e.g., DMF, Ethanol, H₂O) precursors->mixing autoclave Solvothermal Reaction - Seal in Teflon-lined Autoclave - Heat (90-180°C) - Time (24-72h) mixing->autoclave cooling Cooling & Crystallization - Slow cooling to room temperature autoclave->cooling isolation Product Isolation - Filtration - Washing with solvent cooling->isolation drying Drying - Air-dry or under vacuum isolation->drying characterization Characterization - SC-XRD - PXRD - TGA - FT-IR - BET Analysis drying->characterization application Application Testing - Catalysis - Drug Loading/Release - Luminescence characterization->application

Caption: General workflow for solvothermal synthesis of coordination polymers.

Experimental Protocols

Protocol 1: Synthesis of a Luminescent Zinc-Isophthalate Coordination Polymer

This protocol describes the synthesis of a 2D zinc-based coordination polymer, {[Zn(MIPA)(4,4′-bipy)₀.₅(H₂O)]·1.5H₂O}ₙ (where MIPA = 4-methoxyisophthalic acid), which has potential applications in luminescence-based sensing.[4]

Materials:

  • 4-methoxyisophthalic acid (MIPA)

  • 4,4′-bipyridine (4,4′-bpy)

  • Zinc(II) nitrate (B79036) trihydrate (Zn(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 5 mL glass vial, combine MIPA (4.90 mg, 0.0250 mmol), 4,4′-bpy (1.95 mg, 0.0125 mmol), and Zn(NO₃)₂·3H₂O (29.7 mg, 0.100 mmol).[4]

  • Add a mixed solvent of DMF and H₂O (2 mL, 1:2 v/v) to the vial.[4]

  • Use sonication to ensure all reactants are fully dissolved.[4]

  • Seal the vial and place it in an oven preheated to 100 °C for 48 hours.[4]

  • After the reaction is complete, allow the vial to cool slowly to room temperature over a period of 24 hours.[4]

  • Collect the resulting colorless block crystals by filtration.

  • Wash the crystals with the mother liquor and allow them to air-dry.

Expected Yield: ~67% (based on MIPA).[4]

Protocol 2: Synthesis of a Cobalt-Isophthalate Coordination Polymer with Magnetic Properties

This protocol outlines a general procedure for the solvothermal synthesis of a cobalt(II) isophthalate coordination polymer. Specific examples like [Co₂(ipa)₂(iPrOH)₀.₅(H₂O)₀.₅]·(iPrOH)₀.₅(H₂O) have been synthesized using similar methods.[5]

Materials:

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Isophthalic acid (H₂ipa)

  • 2-Propanol (iPrOH)

  • Methanol (MeOH)

Procedure:

  • In a Teflon-lined stainless-steel autoclave, dissolve Co(OAc)₂·4H₂O and H₂ipa in a suitable solvent or a mixture of solvents (e.g., iPrOH/MeOH/H₂O).

  • The molar ratio of Co(OAc)₂ to H₂ipa is typically 1:1.

  • Seal the autoclave and heat it to a temperature between 120 °C and 180 °C for 48 to 72 hours.

  • After the heating period, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration, wash it with the reaction solvent (e.g., iPrOH), and dry it in the air.

Data Presentation

The following tables summarize key data for the synthesized coordination polymers.

Table 1: Synthesis Parameters

Compound NameMetal SaltLigandsSolvent SystemTemperatureTime
{[Zn(MIPA)(4,4′-bipy)₀.₅(H₂O)]·1.5H₂O}ₙZn(NO₃)₂·3H₂OMIPA, 4,4′-bipyDMF/H₂O (1:2)100 °C48 h
[Co₂(ipa)₂(iPrOH)₀.₅(H₂O)₀.₅]·(iPrOH)₀.₅(H₂O)Co(OAc)₂·4H₂OIsophthalic acidiPrOH180 °C72 h

Table 2: Selected Characterization Data

Compound NameTechniqueKey FindingsReference
{[Zn(MIPA)(4,4′-bipy)₀.₅(H₂O)]·1.5H₂O}ₙFT-IR3431 cm⁻¹ (O-H), 1619 cm⁻¹ (C=O), 1543 cm⁻¹, 1381 cm⁻¹[4]
LuminescenceEmission at 422 nm (excitation at 309 nm), shows quenching with Al³⁺ and S²⁻ ions.[4]
[Co₂(ipa)₂(iPrOH)₀.₅(H₂O)₀.₅]·(iPrOH)₀.₅(H₂O)MagnetismExhibits spin-canting behavior due to antiferromagnetic interactions.[5]

Application Notes

Application 1: Photocatalytic Degradation of Organic Dyes

Isophthalate-based coordination polymers can serve as heterogeneous photocatalysts for the degradation of organic pollutants in water, such as methylene (B1212753) blue (MB).[6] The semiconductor properties of some CPs allow them to generate reactive oxygen species (ROS) under light irradiation, which then break down the dye molecules.

General Protocol for Photocatalytic Activity Test:

  • Prepare a stock solution of methylene blue (e.g., 10-20 mg/L) in deionized water.

  • Disperse a specific amount of the synthesized coordination polymer (e.g., 20-50 mg) into a defined volume of the MB solution (e.g., 50 mL).

  • Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Expose the suspension to a light source (e.g., UV lamp or simulated sunlight).

  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge the aliquots to separate the catalyst particles.

  • Measure the absorbance of the supernatant at the maximum wavelength of MB (~664 nm) using a UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

The degradation of methylene blue typically involves N-demethylation followed by the cleavage of the aromatic rings.[7]

photocatalysis_mechanism light Light (hν) cp Coordination Polymer (Semiconductor) light->cp e_h Electron-Hole Pair (e⁻/h⁺) Generation cp->e_h Excitation ros Reactive Oxygen Species (ROS) (•OH, O₂⁻) e_h->ros Reaction with H₂O/O₂ degraded Degradation Products (CO₂, H₂O, etc.) ros->degraded Oxidation of MB mb Methylene Blue (Dye Pollutant) mb->degraded

Caption: Simplified mechanism of photocatalytic dye degradation.

Application 2: Drug Delivery Vehicle

The porous nature and tunable structure of many coordination polymers make them promising candidates for drug delivery systems.[8] They can encapsulate therapeutic agents and release them in a controlled manner. While specific drug loading data for the protocols above are not provided, a general procedure for loading a drug like ibuprofen (B1674241) or 5-fluorouracil (B62378) into a porous isophthalate-based CP is described.

General Protocol for Drug Loading (Impregnation Method):

  • Activate the synthesized coordination polymer to remove any guest solvent molecules from the pores. This is typically done by heating the material under vacuum.

  • Prepare a concentrated solution of the desired drug (e.g., ibuprofen) in a suitable solvent (e.g., ethanol).

  • Immerse a known quantity of the activated CP in the drug solution.

  • Stir the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the CP.

  • After loading, collect the drug-loaded CP by filtration or centrifugation.

  • Wash the product with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded CP under vacuum.

  • The amount of loaded drug can be quantified by techniques such as thermogravimetric analysis (TGA), UV-Vis spectroscopy of the supernatant, or by dissolving a known amount of the loaded CP and analyzing the drug content via HPLC.

The release of the drug is typically studied by immersing the drug-loaded CP in a buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological pH (e.g., 7.4) and monitoring the concentration of the released drug over time.[9]

References

Application Note: Derivatization of Benzene-1,3-dicarboxylic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is a polar, non-volatile aromatic compound. Its inherent chemical properties, such as high boiling point and the presence of two active carboxyl hydrogen atoms, make it unsuitable for direct analysis by gas chromatography (GC).[1] These properties can lead to poor peak shape, strong adsorption to the GC column, and low sensitivity.[2] To overcome these challenges, derivatization is a crucial sample preparation step. This process converts the polar carboxyl groups into less polar, more volatile functional groups, enabling successful separation and detection by GC.[1][3]

The most common derivatization strategies for carboxylic acids are silylation and esterification.[1][4] Silylation involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group, while esterification converts the carboxylic acid groups into their corresponding esters.[1][5] The choice of method depends on the sample matrix, required sensitivity, and available reagents.

Comparison of Derivatization Methods

Both silylation and esterification are effective for the derivatization of dicarboxylic acids. However, they have distinct advantages and disadvantages. Silylation is often faster and proceeds under milder conditions, while esterification can sometimes provide more stable derivatives.[6] For trace analysis, silylation using N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is often the preferred method as it can provide lower detection limits and higher reproducibility.[4][7]

Table 1: Comparison of Silylation and Esterification for Isophthalic Acid Derivatization

FeatureSilylation (e.g., with BSTFA)Esterification (e.g., with BF₃/Methanol)
Principle Replaces active hydrogens of carboxyl groups with trimethylsilyl (TMS) groups.[3]Converts carboxyl groups into methyl esters via acid-catalyzed reaction.[5][8]
Reagents BSTFA, MSTFA, often with a catalyst like TMCS.[4][7]Alcohol (e.g., Methanol, Butanol), Acid Catalyst (e.g., BF₃, H₂SO₄).[7][9]
Reaction Speed Generally fast (30-60 minutes).[10]Slower and may require longer heating times (e.g., 1-2.5 hours).[11][12]
Reaction Conditions Mild heating (e.g., 70-80 °C).[7][13]Higher temperatures may be required (e.g., 80-100 °C).[11][13]
Byproducts Volatile and generally do not interfere with chromatography.Water and excess acid, which may require removal through an extraction step.[8][14]
Sensitivity Excellent, often providing lower detection limits (≤2 ng m⁻³).[4][7]Good, with detection limits typically ≤4 ng m⁻³.[4][7]
Reproducibility High (RSD% ≤ 10%).[4][7]Satisfactory (RSD% ≤ 15%).[4][7]
Derivative Stability TMS derivatives can be susceptible to hydrolysis and require anhydrous conditions.[6][7]Ester derivatives are generally stable.

Experimental Workflow & Protocols

The general workflow for derivatization involves sample preparation, the chemical reaction itself, and subsequent analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Isophthalic Acid Dry Evaporate to Dryness Sample->Dry AddReagent Add Solvent & Derivatization Reagent Dry->AddReagent Heat Heat Reaction Vial (e.g., 70-100°C) AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject Analyze Data Acquisition & Analysis Inject->Analyze G cluster_reaction Silylation Reaction IPA Isophthalic Acid Product Bis(trimethylsilyl) isophthalate IPA->Product + BSTFA 2x BSTFA (+TMCS) BSTFA->Product Byproduct 2x N-trimethylsilyl-trifluoroacetamide Product->Byproduct +

References

Application Notes and Protocols for Isophthalic Acid-Based Liquid Crystal Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid serves as a versatile platform for the synthesis of thermotropic liquid crystals, particularly those with bent-core or "banana-shaped" molecular geometries. These materials are of significant interest due to their unique mesomorphic behaviors, including the formation of polar and chiral superstructures from achiral molecules. This document provides a detailed guide to the synthesis and characterization of a representative isophthalic acid-based Schiff base liquid crystal. The protocols outlined herein are intended to be a comprehensive resource for researchers in materials science and related fields.

Synthesis of a Representative Isophthalic Acid-Based Liquid Crystal

The following multi-step synthesis protocol is based on the preparation of a homologous series of seven-ring, bent-core liquid crystals derived from isophthalic acid.[1] A specific homologue, where the terminal alkoxy chains are hexyloxy (n=6), is used as a representative example.

Chemical Structure of the Target Molecule

Caption: Chemical structure of a representative isophthalic acid-based bent-core liquid crystal.

Synthesis Workflow

Caption: Overall synthesis workflow for the isophthalic acid-based liquid crystal.

Experimental Protocols

Step 1: Synthesis of 1,3-bis(4-nitrophenyl) isophthalate (B1238265) [1]

  • Isophthaloyl dichloride preparation: In a round-bottom flask, reflux a mixture of isophthalic acid (1 equivalent) and thionyl chloride (excess) with a catalytic amount of DMF for 4 hours. After the reaction, remove the excess thionyl chloride by distillation under reduced pressure.

  • Esterification: Dissolve the obtained isophthaloyl dichloride in dichloromethane (B109758) (CH2Cl2). In a separate flask, prepare a solution of 4-nitrophenol (B140041) (2.2 equivalents) in a mixture of THF and CH2Cl2. Also, prepare aqueous solutions of potassium carbonate (K2CO3) (2.4 equivalents) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) (catalytic amount).

  • Add the solutions of 4-nitrophenol, K2CO3, and TBAHS to the isophthaloyl dichloride solution.

  • Stir the mixture vigorously at room temperature overnight.

  • A yellow precipitate will form. Filter the precipitate and wash it thoroughly with water. The product is typically pure enough for the next step without further purification.

Step 2: Synthesis of 1,3-bis(4-aminophenyl) isophthalate [1]

  • Dissolve 1,3-bis(4-nitrophenyl) isophthalate (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl2·2H2O) (10 equivalents) to the solution.

  • Reflux the mixture for 6 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Adjust the pH to approximately 8 using a 5% sodium hydroxide (B78521) (NaOH) solution.

  • Filter the resulting precipitate and purify by column chromatography using alumina (B75360) (Al2O3) as the stationary phase.

Step 3: Synthesis of 4-((4-(hexyloxy)phenyl)diazenyl)benzaldehyde

This intermediate is synthesized via a standard diazo coupling reaction.

  • Diazotization: Dissolve 4-hexyloxyaniline (1 equivalent) in an aqueous solution of hydrochloric acid (HCl). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (B80452) (NaNO2) (1 equivalent) in water dropwise while maintaining the temperature between 0-5 °C. Stir for 30 minutes.

  • Coupling: In a separate flask, dissolve 4-hydroxybenzaldehyde (B117250) (1 equivalent) in an aqueous NaOH solution. Cool this solution to 0-5 °C.

  • Slowly add the diazonium salt solution to the 4-hydroxybenzaldehyde solution with constant stirring, maintaining the low temperature.

  • A colored precipitate will form. Stir the reaction mixture for a few hours.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 4: Synthesis of the Final Schiff Base Liquid Crystal [1]

  • In a round-bottom flask, dissolve 1,3-bis(4-aminophenyl) isophthalate (1 equivalent) and 4-((4-(hexyloxy)phenyl)diazenyl)benzaldehyde (2 equivalents) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6 hours.

  • Upon cooling, a precipitate will form.

  • Filter the solid product and purify by repeated recrystallization from ethanol.

Characterization of Isophthalic Acid-Based Liquid Crystals

The following are standard protocols for the characterization of the synthesized liquid crystalline materials.

Characterization Workflow

start Synthesized Compound pom Polarizing Optical Microscopy (POM) start->pom dsc Differential Scanning Calorimetry (DSC) start->dsc xrd X-Ray Diffraction (XRD) start->xrd pom_result Identification of Mesophases (e.g., Nematic, Smectic) Observation of Textures pom->pom_result dsc_result Determination of Transition Temperatures (T) Enthalpy Changes (ΔH) dsc->dsc_result xrd_result Determination of Layer Spacing (d) Molecular Arrangement xrd->xrd_result analysis Comprehensive Phase Behavior Analysis pom_result->analysis dsc_result->analysis xrd_result->analysis

Caption: Workflow for the characterization of liquid crystalline materials.

Polarizing Optical Microscopy (POM)

Protocol:

  • Place a small amount of the synthesized compound on a clean glass microscope slide.

  • Cover the sample with a clean glass coverslip.

  • Heat the slide on a hot stage to a temperature above the highest expected transition temperature (isotropic phase).

  • Observe the sample through a polarizing optical microscope while cooling the hot stage at a controlled rate (e.g., 5 °C/min).

  • Record the temperatures at which changes in the optical texture occur, which correspond to phase transitions.

  • Identify the different liquid crystal phases (e.g., nematic, smectic) by their characteristic textures. For example, nematic phases often exhibit Schlieren or marbled textures, while smectic phases can show focal conic fan or mosaic textures.

Differential Scanning Calorimetry (DSC)

Protocol:

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample to a temperature well above its clearing point (e.g., 30-40 °C above the isotropic transition) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

  • Cool the sample at the same controlled rate to a temperature below its lowest transition temperature.

  • Perform a second heating scan at the same rate.

  • Analyze the second heating scan to determine the phase transition temperatures (onset or peak temperature) and the associated enthalpy changes (ΔH) by integrating the peak areas.

X-Ray Diffraction (XRD)

Protocol:

  • Load the liquid crystal sample into a thin-walled glass capillary tube (approximately 1 mm in diameter).

  • Place the capillary in a temperature-controlled holder within the XRD instrument.

  • Heat the sample to the isotropic phase and then cool it slowly into the desired liquid crystal phase. An external magnetic or electric field can be applied to align the sample if necessary.

  • Direct a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54 Å) onto the sample.

  • Collect the scattered X-rays using a 2D detector.

  • Analyze the resulting diffraction pattern. In the small-angle region (low 2θ), sharp reflections indicate the presence of layered (smectic) structures. The layer spacing (d) can be calculated using Bragg's Law: nλ = 2d sin(θ).

  • In the wide-angle region (high 2θ), a diffuse halo indicates the liquid-like arrangement of molecules within the layers or in the nematic phase.

Data Presentation

Table 1: DSC Data for a Representative Isophthalic Acid-Based Liquid Crystal Homologous Series[1]
Compound (n)TransitionTemperature (°C)ΔH (kJ/mol)
IIa (6) Cr → N149.328.5
N → I321.12.1
IIb (7) Cr → N145.231.2
N → I315.42.3
IIc (8) Cr → Sm138.635.8
Sm → N225.71.8
N → I305.92.5
IId (10) Cr → Sm132.442.1
Sm → N235.12.0
N → I289.62.7
IIe (18) Cr → Sm125.858.3
Sm → I278.33.9

Cr = Crystal, Sm = Smectic, N = Nematic, I = Isotropic. Data obtained from the second heating scan at 10 °C/min.

Table 2: Representative XRD Data for a Bent-Core Liquid Crystal

The following data is representative of what would be obtained for a smectic phase of a bent-core liquid crystal.

PhaseTemperature (°C)2θ (°)d-spacing (Å)
Smectic C902.2040.1
852.1840.5
802.1640.9
Nematic100--

Note: This data is illustrative and based on typical values for bent-core liquid crystals. The layer spacing (d) is calculated from the small-angle reflection. The wide-angle scattering for both phases would show a diffuse halo centered around 2θ ≈ 20°, corresponding to the average intermolecular distance.

References

Application Notes and Protocols for Isophthalic Acid-Based MOFs in Electrochemical Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of isophthalic acid-based Metal-Organic Frameworks (MOFs) in electrochemical sensing. The unique properties of these MOFs, such as their high porosity, tunable structure, and catalytic activity, make them promising materials for the development of sensitive and selective electrochemical sensors for a variety of analytes.

Application Note 1: Electrochemical Detection of Nitrite (B80452) Using a Copper-Isophthalate MOF

Introduction:

Nitrite is a common food preservative and a key species in the nitrogen cycle. However, excessive intake can lead to adverse health effects. This application note describes the use of a copper(II)-based MOF with a functionalized isophthalate (B1238265) ligand for the sensitive and rapid electrochemical detection of nitrite. The MOF is immobilized on a glassy carbon electrode (GCE), and its performance is enhanced by the in-situ deposition of gold nanoparticles.

Quantitative Performance Data:

A summary of the quantitative performance of the Cu-isophthalate MOF-based sensor for nitrite detection is presented in Table 1.

MOF-modified ElectrodeAnalyteLinear RangeLimit of Detection (LOD)Response TimeReference
Au/Cu-YBDC/GCENitrite20 µM - 8.0 mM5.0 µM< 2 s[1]

Table 1. Quantitative data for the electrochemical detection of nitrite using a functionalized copper-isophthalate MOF.

Experimental Protocols:

Protocol 1: Synthesis of the Copper-Isophthalate MOF (Cu-YBDC)

This protocol is based on the synthesis of a Cu(II)-MOF using the organic linker 5-(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethoxy)isophthalic acid (H2YBDC).

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • 5-(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethoxy)isophthalic acid (H2YBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • Dissolve the H2YBDC linker in DMF.

  • In a separate vial, dissolve copper(II) nitrate trihydrate in a mixture of DMF and water.

  • Slowly add the copper(II) nitrate solution to the linker solution with stirring.

  • Transfer the resulting mixture to a Teflon-lined autoclave.

  • Heat the autoclave at a specific temperature for a designated period to allow for the solvothermal synthesis of the Cu-YBDC MOF.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then ethanol to remove unreacted precursors.

  • Dry the synthesized Cu-YBDC MOF under vacuum.

Protocol 2: Fabrication of the Au/Cu-YBDC Modified Glassy Carbon Electrode (GCE)

Materials:

  • Glassy Carbon Electrode (GCE)

  • Synthesized Cu-YBDC MOF

  • Ethanol

  • Alumina (B75360) slurry (0.05 µm)

  • HAuCl₄ solution

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.2)

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth to a mirror finish.

    • Sonnicate the polished GCE in ethanol and then deionized water for 5 minutes each to remove residual alumina particles.

    • Dry the GCE under a stream of nitrogen.

  • MOF Modification:

    • Prepare a dispersion of the Cu-YBDC MOF in ethanol.

    • Drop-cast a small volume of the MOF dispersion onto the cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature, forming a thin film of the MOF on the electrode (GC/Cu-YBDC).[2]

  • Gold Nanoparticle Deposition:

    • Immerse the GC/Cu-YBDC electrode in a solution of HAuCl₄ to allow for the adsorption of Au(III) ions.[2]

    • Transfer the electrode to a 0.1 M PBS (pH 7.2) solution.

    • Apply a constant potential of 0.05 V for 600 seconds to electrochemically reduce the adsorbed Au(III) to Au(0) nanoparticles on the MOF surface, resulting in the GC/Au/Cu-YBDC modified electrode.[2]

Protocol 3: Electrochemical Detection of Nitrite

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell (GC/Au/Cu-YBDC as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)

Procedure:

  • Place the modified GCE, platinum wire, and Ag/AgCl electrode in the electrochemical cell containing 0.1 M PBS (pH 7.2).

  • Perform cyclic voltammetry (CV) in the absence and presence of nitrite to observe the electrocatalytic oxidation of nitrite.[1]

  • For quantitative analysis, use chronoamperometry. Apply a constant potential (e.g., the oxidation potential of nitrite determined from CV) and record the current response upon successive additions of nitrite to the electrolyte solution.[1]

  • Construct a calibration plot of the steady-state current versus nitrite concentration to determine the linear range and limit of detection.[1]

Signaling Pathway and Experimental Workflow:

Nitrite_Detection_Workflow synthesis Synthesis of Cu-YBDC MOF fabrication Electrode Fabrication detection Electrochemical Detection precursors Cu(NO₃)₂ + H₂YBDC solvothermal Solvothermal Reaction precursors->solvothermal mof_product Cu-YBDC Crystals solvothermal->mof_product gce Clean GCE dropcast Drop-cast Cu-YBDC gce->dropcast gce_mof GCE/Cu-YBDC dropcast->gce_mof au_adsorption Adsorb Au(III) gce_mof->au_adsorption electrodeposition Electrodeposit AuNPs au_adsorption->electrodeposition final_electrode GCE/Au/Cu-YBDC electrodeposition->final_electrode add_nitrite Add Nitrite (NO₂⁻) oxidation Electrocatalytic Oxidation (NO₂⁻ → NO₃⁻ + e⁻) add_nitrite->oxidation at GCE/Au/Cu-YBDC current_signal Measure Amperometric Current oxidation->current_signal analysis Quantitative Analysis current_signal->analysis

Figure 1. Workflow for the electrochemical detection of nitrite.

Further Applications (Summary)

While detailed protocols for a wide range of analytes using isophthalic acid-based MOFs in electrochemical sensing are still emerging in the literature, the principles demonstrated above can be extended to other targets. The inherent porosity and the potential for functionalization of the isophthalic acid linker make these MOFs versatile platforms.

Heavy Metal Detection: Isophthalic acid-based MOFs can be designed to have a high affinity for specific heavy metal ions through the coordination properties of the metal nodes and functional groups on the isophthalic acid backbone. The electrochemical detection would typically involve a stripping voltammetry technique, where the MOF pre-concentrates the metal ions on the electrode surface, followed by an electrochemical stripping step to generate a quantifiable signal.

Pesticide Sensing: The aromatic nature of the isophthalic acid linker can facilitate π-π stacking interactions with certain pesticide molecules. Furthermore, the porous structure of the MOF can selectively trap pesticide analytes. Electrochemical detection can be achieved by monitoring the change in the electrochemical signal of a redox probe upon binding of the pesticide or by the direct electro-oxidation or reduction of the pesticide itself at the MOF-modified electrode.

Biomolecule Detection: For the detection of biomolecules such as dopamine, ascorbic acid, and uric acid, isophthalic acid-based MOFs can offer electrocatalytic activity. The metal centers within the MOF can act as catalytic sites to lower the overpotential for the oxidation or reduction of these biomolecules, leading to enhanced sensitivity and selectivity. The porous structure also helps in preventing electrode fouling.

Logical Relationship of MOF-based Electrochemical Sensing:

MOF_Sensing_Principle cluster_properties cluster_mechanisms cluster_analytes mof Isophthalic Acid-Based MOF properties Key Properties mof->properties possesses mechanisms Sensing Mechanisms properties->mechanisms enable porosity High Porosity surface_area Large Surface Area catalysis Catalytic Activity tunability Tunable Structure analytes Target Analytes mechanisms->analytes for detection of preconcentration Analyte Preconcentration electrocatalysis Electrocatalysis signal_amp Signal Amplification output Electrochemical Signal analytes->output generates ions Ions (e.g., Nitrite, Heavy Metals) organics Organic Molecules (e.g., Pesticides) biomolecules Biomolecules (e.g., Dopamine)

Figure 2. Core principles of MOF-based electrochemical sensing.

Disclaimer: The provided protocols are based on published literature and should be adapted and optimized for specific laboratory conditions and equipment. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Preparation of Isophthaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis, purification, and characterization of isophthaloyl chloride, a key intermediate in the production of high-performance polymers, specialty chemicals, and active pharmaceutical ingredients (APIs).[1] The primary synthesis route detailed involves the reaction of isophthalic acid with thionyl chloride, a common and effective laboratory- and industrial-scale method. An alternative two-step method starting from m-xylene (B151644) is also described. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and safety precautions.

Introduction

Isophthaloyl chloride (IPC) is a diacyl chloride featuring two reactive acyl chloride groups attached to a benzene (B151609) ring.[1] This structure makes it an essential monomer for polymerization reactions, leading to the synthesis of robust materials such as aramid fibers (e.g., Nomex), polyamides, and polyesters, which are valued for their thermal stability and mechanical strength.[1][2] Beyond polymer science, isophthaloyl chloride is a crucial building block in the synthesis of dyes, pigments, and complex pharmaceutical molecules.[1][2] The high reactivity of IPC necessitates careful handling and adherence to established safety protocols.

Synthesis Protocols

Two primary methods for the preparation of isophthaloyl chloride are presented below.

Protocol 1: From Isophthalic Acid and Thionyl Chloride

This is a widely used method due to its directness and high yields. The reaction involves the conversion of the carboxylic acid groups of isophthalic acid to acyl chlorides using thionyl chloride, often with a catalyst.

Experimental Protocol:

  • Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

  • Charging the Reactor: At room temperature (approximately 25°C), add an inert solvent such as chlorobenzene, dichlorobenzene, or xylene to the flask.[3]

  • Add isophthalic acid and a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylacetamide to the solvent.[3]

  • Slowly add an excess of thionyl chloride to the stirred mixture.[3]

  • Reaction: Gradually heat the reaction mixture to a temperature between 50°C and 80°C and maintain reflux for 5 to 10 hours.[3] The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gas ceases.

  • Work-up: After cooling the reaction mixture, the excess thionyl chloride and the solvent can be removed by distillation.[3]

  • Purification: The crude isophthaloyl chloride can be purified by vacuum distillation or recrystallization.[4]

Data Presentation:

ParameterEmbodiment 1[3]Embodiment 2[3]Embodiment 3[3]
Starting Material Isophthalic AcidIsophthalic AcidIsophthalic Acid
Chlorinating Agent Thionyl ChlorideThionyl ChlorideThionyl Chloride
Catalyst N,N-dimethylformamideN,N-dimethylacetamideN,N-dimethylacetamide
Solvent ChlorobenzeneXyleneDichlorobenzene
Reaction Temperature 50°C80°C70°C
Reaction Time 10 hours5 hours7.5 hours
Purity >99.92%[5]Not SpecifiedNot Specified
Yield >99%[5]Not SpecifiedNot Specified
Protocol 2: Two-Step Synthesis from m-Xylene

This industrial method involves the chlorination of m-xylene followed by a reaction with isophthalic acid.

Experimental Protocol:

  • Step 1: Synthesis of 1,3-bis(trichloromethyl)benzene (B1219691):

    • In a suitable reactor, heat m-xylene to a temperature between 110-140°C.

    • Under UV or LED light irradiation, introduce excess chlorine gas and react for 4-10 hours to obtain crude 1,3-bis(trichloromethyl)benzene.[6]

  • Step 2: Synthesis of Isophthaloyl Chloride:

    • React the crude 1,3-bis(trichloromethyl)benzene with isophthalic acid in the presence of a catalyst (e.g., ZnCl₂, FeCl₃, or AlCl₃).[4][6] The molar ratio of 1,3-bis(trichloromethyl)benzene to isophthalic acid is typically around 1:1.01-1:1.1.[6]

    • Heat the mixture to 120-140°C for 2-8 hours until the evolution of hydrogen chloride gas stops.[6]

  • Purification: The resulting isophthaloyl chloride is purified by vacuum distillation.[6]

Data Presentation:

ParameterValue[6]
Starting Material m-Xylene, Isophthalic Acid
Chlorinating Agent (Step 1) Chlorine Gas
Catalyst (Step 2) ZnCl₂, FeCl₃, or AlCl₃
Reaction Temperature (Step 1) 110-140°C
Reaction Time (Step 1) 4-10 hours
Reaction Temperature (Step 2) 120-140°C
Reaction Time (Step 2) 2-8 hours
Purity >99.9%
Yield >96%

Purification and Characterization

High purity is often crucial for the intended applications of isophthaloyl chloride.[1]

Purification
  • Vacuum Distillation: A common method for purifying isophthaloyl chloride. The boiling point is 276°C at atmospheric pressure, but distillation is performed under reduced pressure to avoid decomposition.[7] A typical procedure involves distillation at 118-121°C under a pressure of 3-5 mmHg.[4]

  • Recrystallization: The crude product can be dissolved in a C6-C10 aliphatic hydrocarbon solvent (e.g., n-hexane) and then cooled to -20°C to +20°C to induce crystallization, yielding a purified product.[4]

  • Melt Crystallization: This technique involves melting the crude product at around 55°C, followed by slow cooling to induce crystallization and separation from the low melting point mother liquor.[8]

Characterization
PropertyValue
Appearance Colorless crystalline solid[1]
CAS Number 99-63-8[9]
Molecular Formula C₈H₄Cl₂O₂[9]
Molecular Weight 203.02 g/mol [9]
Melting Point 43-44°C[7]
Boiling Point 276°C[7]
Vapor Pressure 0.03 mmHg (25°C)[7]

Safety and Handling

Isophthaloyl chloride is a reactive and toxic chemical.[9]

  • Hazards: It is a dermatotoxin, causing skin burns, and is an irritant to the eyes and skin.[10] Inhalation can lead to toxic pneumonitis.[10]

  • Precautions:

    • Always handle isophthaloyl chloride in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid contact with water, as it reacts to form hydrochloric acid.

    • Store in a dry, well-ventilated area away from incompatible materials.

Experimental Workflow and Logic Diagrams

Protocol_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_materials Gather Starting Materials: - Isophthalic Acid - Thionyl Chloride - Catalyst (e.g., DMF) - Solvent charge_reactor Charge Reactor prep_materials->charge_reactor prep_glassware Dry Glassware prep_glassware->charge_reactor reaction Heat and Reflux charge_reactor->reaction distillation Remove Solvent/ Excess Reagent reaction->distillation purification Purify Product (Vacuum Distillation or Recrystallization) distillation->purification characterization Characterize Product (MP, BP, Spectroscopy) purification->characterization

Caption: Workflow for the synthesis of isophthaloyl chloride.

Synthesis_Pathways cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 isophthalic_acid Isophthalic Acid ipc1 Isophthaloyl Chloride isophthalic_acid->ipc1 + Thionyl Chloride + Catalyst thionyl_chloride Thionyl Chloride thionyl_chloride->ipc1 m_xylene m-Xylene bis_trichloro 1,3-bis(trichloromethyl)benzene m_xylene->bis_trichloro + Chlorine + UV/LED chlorine Chlorine Gas chlorine->bis_trichloro ipc2 Isophthaloyl Chloride bis_trichloro->ipc2 + Isophthalic Acid + Catalyst isophthalic_acid2 Isophthalic Acid isophthalic_acid2->ipc2

Caption: Synthesis pathways for isophthaloyl chloride.

References

Application Notes: Isophthalic Acid in High-Performance Meta-Aramid Polymers (Nomex®)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isophthalic acid (IPA) is an aromatic dicarboxylic acid that serves as a critical precursor for a range of high-performance polymers. Its derivative, isophthaloyl chloride (IPC), is a key monomer in the synthesis of poly(m-phenylene isophthalamide) (PMIA), a meta-aramid fiber commercially known as Nomex®.[1][2] Developed in the 1960s, Nomex® is renowned for its exceptional thermal stability, inherent flame resistance, and high mechanical and dielectric strength.[1]

Unlike its para-aramid counterpart Kevlar®, the polymer backbone of Nomex® incorporates a meta-oriented phenylene ring derived from isophthalic acid. This "kinked" structure reduces chain rigidity, imparting textile-like flexibility while maintaining superior thermal performance.[1] This unique combination of properties makes Nomex® indispensable in applications such as protective apparel for firefighters and industrial workers, aerospace components, electrical insulation, and automotive parts.[2] These notes provide an overview of the synthesis, properties, and key experimental protocols related to the use of isophthalic acid derivatives in the production of Nomex®.

The Role of Isophthalic Acid Chemistry in Nomex® Properties

The defining characteristics of Nomex® are a direct result of its molecular architecture, which is dictated by the use of isophthalic acid derivatives and m-phenylenediamine. The meta-linkage from the isophthaloyl moiety introduces a bend in the polymer chain. This prevents the formation of the highly crystalline, rigid-rod structure seen in para-aramids, resulting in a semi-crystalline polymer with a more flexible, textile-like handle.[3]

Despite this flexibility, the aromatic rings and amide linkages create strong interchain interactions (hydrogen bonds), which are responsible for the polymer's high thermal stability and mechanical strength.[4] The material does not melt or drip in the presence of flame; instead, it chars and carbonizes at temperatures above 370°C, forming a protective barrier.[5]

G cluster_0 Monomer Structure cluster_1 Polymer Architecture cluster_2 Macroscopic Properties Isophthalic Acid Derivative Isophthalic Acid Derivative Meta-Linkage Meta-Linkage Isophthalic Acid Derivative->Meta-Linkage m-Phenylenediamine m-Phenylenediamine m-Phenylenediamine->Meta-Linkage Kinked Polymer Chain Kinked Polymer Chain Meta-Linkage->Kinked Polymer Chain Semi-Crystalline Semi-Crystalline Kinked Polymer Chain->Semi-Crystalline Thermal Stability Thermal Stability Kinked Polymer Chain->Thermal Stability Flame Resistance Flame Resistance Kinked Polymer Chain->Flame Resistance Mechanical Strength Mechanical Strength Kinked Polymer Chain->Mechanical Strength Flexibility / Textile-like Flexibility / Textile-like Semi-Crystalline->Flexibility / Textile-like G cluster_reaction Interfacial Polycondensation MPD m-Phenylenediamine (in Aqueous Phase) Reaction Vigorous Mixing (Interface Reaction) MPD->Reaction IPC Isophthaloyl Chloride (in Organic Phase) IPC->Reaction Na2CO3 Na₂CO₃ (Acid Acceptor) NaCl NaCl (Neutralized Byproduct) Na2CO3->NaCl Neutralizes HCl PMIA Poly(m-phenylene isophthalamide) (Precipitate) Reaction->PMIA Forms Polymer HCl HCl (Byproduct) Reaction->HCl HCl->NaCl G node_poly Polymerization m-Phenylenediamine + Isophthaloyl Chloride in DMAc Solvent node_spin Spinning Polymer Solution (Dope) Extruded Wet or Dry Spinning node_poly->node_spin node_draw Drawing Fibers Stretched Aligns Polymer Chains node_spin->node_draw node_post Post-Treatment Crimping / Cutting / Heat Setting Enhances Properties node_draw->node_post node_final Final Product|Staple Fiber or Filament Yarn node_post->node_final

References

Application Notes and Protocols for Sonochemical Synthesis of Metal-Organic Frameworks with Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. Isophthalic acid (IPA), a readily available dicarboxylic acid, is a common linker used in the synthesis of robust MOFs.

Sonochemical synthesis, which utilizes ultrasonic irradiation, has emerged as a rapid, energy-efficient, and environmentally friendly alternative to conventional solvothermal methods for MOF production. The acoustic cavitation generated by ultrasound creates localized hot spots with high temperature and pressure, accelerating nucleation and crystallization rates, often leading to the formation of nano-sized crystals with a narrow size distribution.

These application notes provide detailed protocols for the sonochemical synthesis of two common isophthalic acid-based MOFs: a zinc-isophthalate MOF, [Zn(IPA)(H₂O)], and a copper-isophthalate MOF.

Key Advantages of Sonochemical Synthesis

  • Rapid Crystallization: Significantly reduces reaction times from hours or days to minutes.

  • Milder Conditions: Often proceeds at ambient temperature and atmospheric pressure.

  • Nanosized Crystals: Tends to produce smaller, more uniform particles, which can be advantageous for certain applications.

  • Energy Efficiency: Lower energy consumption compared to traditional heating methods.

Experimental Protocols

Sonochemical Synthesis of Zinc-Isophthalate MOF ([Zn(IPA)(H₂O)])

This protocol is based on established methods for the sonochemical synthesis of zinc-isophthalate MOFs.

Materials:

Equipment:

  • High-intensity ultrasonic probe or ultrasonic bath

  • Beaker or reaction vessel

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 1.5 mmol of zinc acetate dihydrate in deionized water.

    • In a separate container, dissolve 1.0 mmol of isophthalic acid in ethanol.

  • Reaction Setup:

    • Place the zinc acetate solution in a beaker or reaction vessel equipped with a magnetic stirrer.

    • While stirring, add the isophthalic acid solution to the zinc acetate solution.

  • Ultrasonic Irradiation:

    • Immerse the ultrasonic probe into the reaction mixture or place the reaction vessel in an ultrasonic bath.

    • Apply ultrasonic irradiation for 120 minutes at ambient temperature and atmospheric pressure.

  • Product Isolation and Purification:

    • After sonication, a white crystalline precipitate will have formed.

    • Collect the precipitate by centrifugation.

    • Wash the product with a 50% ethanol/water mixture to remove any unreacted precursors.

    • Dry the final product in an oven overnight at 60 °C.

Sonochemical Synthesis of Copper-Isophthalate MOF

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Isophthalic acid (C₈H₆O₄)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

Equipment:

  • High-intensity ultrasonic probe or ultrasonic bath

  • Beaker or reaction vessel

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the copper salt (e.g., CuSO₄·5H₂O) and an aqueous or ethanolic solution of isophthalic acid, typically in a 1:1 molar ratio.

  • Reaction Setup:

    • Combine the two solutions in a beaker with magnetic stirring.

  • Ultrasonic Irradiation:

    • Introduce ultrasonic energy to the mixture using a probe or bath.

    • Sonication time can range from 20 to 60 minutes. The temperature may be kept at ambient conditions or slightly elevated (e.g., 40 °C). The power of the ultrasonic device should be monitored (e.g., 175 W).

  • Product Isolation and Purification:

    • After the reaction, the resulting blue or green crystals are collected by centrifugation.

    • Wash the product with deionized water and/or ethanol to remove impurities.

    • Dry the purified MOF in an oven at a moderate temperature.

Data Presentation

The following tables summarize typical experimental parameters and resulting properties for sonochemically synthesized isophthalic acid-based MOFs. The data is compiled from various sources and representative examples.

Table 1: Experimental Parameters for Sonochemical Synthesis

ParameterZinc-Isophthalate MOF ([Zn(IPA)(H₂O)])Copper-Isophthalate MOF (Adapted Protocol)
Metal Precursor Zinc acetate dihydrateCopper(II) sulfate pentahydrate / Copper(II) nitrate trihydrate
Ligand Isophthalic AcidIsophthalic Acid
Molar Ratio (Metal:Ligand) 1.5 : 11 : 1
Solvent System Water / EthanolWater / Ethanol (optional)
Ultrasonic Power Varies (not always specified)~175 W (example)
Ultrasonic Frequency Varies (not always specified)Varies (not always specified)
Reaction Time 120 minutes20 - 60 minutes
Temperature AmbientAmbient to 40 °C
Pressure AtmosphericAtmospheric

Table 2: Typical Properties of Sonochemically Synthesized Isophthalic Acid MOFs

PropertyZinc-Isophthalate MOF ([Zn(IPA)(H₂O)])Copper-Isophthalate MOF (Expected)
Yield High (often >80%)High
Particle Size NanoscaleNanoscale (~60-100 nm)
Morphology CrystallineSpherical or crystalline
BET Surface Area ModerateModerate to high
Pore Volume Varies with synthesis conditionsVaries with synthesis conditions
Thermal Stability Stable up to ~170 °C (loss of water)Varies, typically stable to >250 °C

Visualizations

Experimental Workflow

The general workflow for the sonochemical synthesis of isophthalic acid-based MOFs can be visualized as follows:

G cluster_prep Solution Preparation cluster_reaction Sonochemical Reaction cluster_processing Product Processing Metal_Salt Metal Salt Solution (e.g., Zinc Acetate in Water) Mixing Mixing of Solutions Metal_Salt->Mixing IPA_Linker Isophthalic Acid Solution (e.g., in Ethanol) IPA_Linker->Mixing Sonication Ultrasonic Irradiation Mixing->Sonication Centrifugation Centrifugation Sonication->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Final_Product Final MOF Product Drying->Final_Product

General workflow for sonochemical MOF synthesis.
Key Influencing Parameters

Several parameters can be adjusted to control the properties of the final MOF product. The logical relationship between these parameters and the outcomes is depicted below.

G cluster_inputs Input Parameters cluster_outputs MOF Properties US_Power Ultrasound Power Particle_Size Particle Size US_Power->Particle_Size Crystallinity Crystallinity US_Power->Crystallinity US_Time Sonication Time US_Time->Particle_Size Yield Yield US_Time->Yield Concentration Precursor Concentration Concentration->Particle_Size Morphology Morphology Concentration->Morphology Solvent Solvent System Solvent->Morphology Porosity Porosity Solvent->Porosity Temperature Temperature Temperature->Crystallinity Temperature->Yield

Key parameters influencing sonochemical MOF synthesis.

Application Note: Analytical Determination of Isophthalic Acid in Polymer Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophthalic acid (IPA) is an aromatic dicarboxylic acid widely used as a comonomer in the production of various polymers, including polyethylene (B3416737) terephthalate (B1205515) (PET), unsaturated polyester (B1180765) resins, and alkyd resins.[1][2] The incorporation of isophthalic acid into the polymer backbone can significantly influence the material's properties, such as its flexibility, thermal stability, and chemical resistance.[1] Therefore, the accurate determination of isophthalic acid content in polymer samples is crucial for quality control, material characterization, and ensuring the final product meets its performance specifications.

This application note provides detailed protocols for the analytical determination of isophthalic acid in polymer samples using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of isophthalic acid in polymers. The choice of method often depends on the polymer matrix, the expected concentration of isophthalic acid, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a widely used technique for its sensitivity and ability to separate isophthalic acid from other monomers and degradation products. It typically involves the hydrolysis of the polymer to liberate the constituent monomers, followed by separation on a reversed-phase column and UV detection.

  • Gas Chromatography (GC) offers high resolution and sensitivity but requires derivatization of the non-volatile isophthalic acid to make it suitable for GC analysis. This method is particularly useful for complex matrices.

  • Potentiometric Titration is a classical analytical method that can be used to determine the total acid content of a polymer resin. While not specific for isophthalic acid, it can provide a rapid and cost-effective estimation of the acid component in certain polymer systems like alkyd resins.

The following diagram illustrates the logical relationship between the analytical problem and the proposed solutions.

Logical_Relationship Problem Determine Isophthalic Acid in Polymer Samples Method_Selection Method Selection Criteria (Polymer Type, Concentration, etc.) Problem->Method_Selection HPLC HPLC (High Sensitivity, Specificity) Method_Selection->HPLC GC GC (High Resolution, for Complex Matrices) Method_Selection->GC Titration Titration (Rapid, Cost-Effective for Total Acidity) Method_Selection->Titration

Caption: Selection of an analytical method for isophthalic acid determination.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described analytical methods.

ParameterHPLC MethodGC MethodTitrimetric Method
Analyte Isophthalic AcidIsophthalic Acid (as ester derivative)Total Acid Content (as Acid Value)
Polymer Matrix PETPolyester ResinsAlkyd/Polyester Resins
Limit of Detection (LOD) 5 ppb[1]20 ng[3]Not Applicable
Limit of Quantitation (LOQ) Not specifiedNot specifiedNot Applicable
Linearity Range Not specified0.02 to 2 mg/L[3]Not Applicable
Accuracy (Recovery) 101% to 111%[4]Not specifiedNot Applicable
Precision (RSD) Not specifiedNot specifiedNot specified

Experimental Protocols

The following workflow diagram provides a general overview of the analytical process from sample receipt to final data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Receipt Receive Polymer Sample Hydrolysis Hydrolysis (for HPLC) Sample_Receipt->Hydrolysis Derivatization Derivatization (for GC) Sample_Receipt->Derivatization Dissolution Dissolution (for Titration) Sample_Receipt->Dissolution HPLC_Analysis HPLC Analysis Hydrolysis->HPLC_Analysis GC_Analysis GC Analysis Derivatization->GC_Analysis Titration_Analysis Titration Dissolution->Titration_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition GC_Analysis->Data_Acquisition Titration_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for isophthalic acid determination.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is suitable for the determination of isophthalic acid in polyethylene terephthalate (PET) samples.

4.1.1. Sample Preparation: Alkaline Hydrolysis [1]

  • Weigh accurately about 0.5 g of the polymer sample into a round-bottom flask.

  • Add 50 mL of 100 g/L sodium hydroxide (B78521) in methanol.

  • Reflux the mixture at 70°C for 10 hours to ensure complete hydrolysis of the polymer.[1]

  • After cooling to room temperature, carefully neutralize the solution with hydrochloric acid.

  • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4.1.2. HPLC Conditions [1]

  • Column: Novapak C18 or equivalent (e.g., Primesep B, 4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase: Methanol/Water (15:85, v/v), adjusted to pH 3 with phosphoric acid.[1] A gradient elution with acetonitrile (B52724) and water with a phosphoric acid buffer can also be used.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 254 nm[1] or 210 nm.[1]

  • Injection Volume: 20 µL

4.1.3. Calibration

Prepare a series of standard solutions of isophthalic acid in the mobile phase covering the expected concentration range of the samples. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography (GC) Method

This protocol is suitable for the determination of isophthalic acid in various polyester resins.

4.2.1. Sample Preparation: Derivatization to Diisoamyl Esters [3]

  • Place a known amount of the polymer sample in a reaction vial.

  • Add a solution of isoamyl alcohol in benzene (B151609) containing sulfuric acid as a catalyst.

  • Heat the mixture to facilitate the esterification reaction and distill off the azeotropic mixture of benzene and water.[3]

  • After the reaction is complete, cool the mixture and neutralize the excess acid with triethylamine.[3]

  • The resulting solution containing the diisoamyl ester of isophthalic acid is ready for GC analysis. The entire sample preparation takes approximately 2-2.5 hours.[3]

4.2.2. GC Conditions [3]

  • Column: Steel column (1 m x 3 mm) packed with Chromaton N-AW-HMDS with 5% Apiezon L, or a modern equivalent capillary column.[3]

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Temperature programming is used to achieve good separation.

  • Detector: Flame Ionization Detector (FID)

  • Injection Volume: 1 µL

4.2.3. Calibration

Prepare standard solutions of diisoamyl isophthalate (B1238265) in a suitable solvent. Inject the standards and create a calibration curve by plotting the peak area versus concentration.

Potentiometric Titration Method for Acid Value

This protocol is suitable for determining the total acid content in alkyd or unsaturated polyester resins, which can be correlated to the isophthalic acid content if it is the primary acidic monomer.[5]

4.3.1. Sample Preparation [5]

  • Accurately weigh approximately 3 g of the resin sample into a titration vessel.[5]

  • Add 50 mL of a solvent mixture (e.g., toluene/ethanol 2:1 v/v, or toluene/ethanol/acetone 4:2:3 v/v/v if the sample is not readily soluble) and 25 mL of acetone.[4][5]

  • Stir the mixture vigorously until the sample is completely dissolved. Heating or sonication may be applied to aid dissolution.[4]

4.3.2. Titration Procedure [5][6]

  • Perform a blank titration on the solvent mixture to determine the blank value.[4]

  • Immerse the pH electrode and the titrant delivery tip into the sample solution.

  • Titrate the sample with a standardized 0.1 mol/L solution of potassium hydroxide (KOH) in ethanol.[5][6]

  • Record the volume of titrant added and the corresponding pH or potential readings. The endpoint is the point of maximum inflection on the titration curve.

4.3.3. Calculation

The acid value is calculated using the following formula:

Acid Value (mg KOH/g) = ((V - Vb) * c * 56.1) / m

Where:

  • V = volume of KOH solution used for the sample titration (mL)

  • Vb = volume of KOH solution used for the blank titration (mL)

  • c = concentration of the KOH solution (mol/L)

  • 56.1 = molar mass of KOH ( g/mol )

  • m = mass of the sample (g)

Conclusion

This application note has detailed three distinct and reliable methods for the analytical determination of isophthalic acid in polymer samples. The HPLC method offers high sensitivity and is particularly well-suited for PET polymers after alkaline hydrolysis. The GC method, requiring a derivatization step, provides high resolution for the analysis of isophthalic acid in various polyester resins. The titrimetric method for determining the acid value is a rapid and cost-effective approach for estimating the total acid content in alkyd and unsaturated polyester resins. The selection of the most appropriate method will depend on the specific polymer matrix, the required level of sensitivity and specificity, and the available laboratory instrumentation. The provided protocols and quantitative data will aid researchers and scientists in accurately characterizing their polymer materials.

References

Isophthalic Acid: A Key Building Block for High-Performance Fire-Resistant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Isophthalic acid (IPA), a key aromatic dicarboxylic acid, serves as a critical precursor in the synthesis of high-performance, fire-resistant polymers. Its unique meta-substituted aromatic structure imparts exceptional thermal stability, chemical resistance, and inherent flame retardancy to a variety of polymeric materials. This application note details the role of isophthalic acid in the synthesis of commercially significant fire-resistant polymers, including poly(m-phenylene isophthalamide) (Nomex®) and polybenzimidazole (PBI), and its use in fire-retardant unsaturated polyester (B1180765) resins (UPRs). Detailed experimental protocols for the synthesis and fire performance evaluation of these materials are provided for researchers, scientists, and professionals in materials science and drug development.

High-Performance Fire-Resistant Polymers Derived from Isophthalic Acid

Isophthalic acid is a fundamental component in the production of aramids and polybenzimidazoles, two classes of polymers renowned for their outstanding performance in extreme environments.[1]

Poly(m-phenylene isophthalamide) (Aramid Fiber) , commercially known as Nomex®, is synthesized from the polycondensation of m-phenylenediamine (B132917) and isophthaloyl chloride (the acid chloride derivative of isophthalic acid). The meta-orientation of the linkages in the polymer backbone results in a material with excellent thermal stability, chemical resistance, and electrical insulation properties.[1]

Polybenzimidazole (PBI) is another high-performance polymer synthesized from isophthalic acid and 3,3'-diaminobenzidine (B165653). PBI exhibits exceptional thermal and chemical stability, retaining its integrity at very high temperatures.[2]

The fire-resistant properties of these polymers are intrinsic to their molecular structure. The aromatic and heterocyclic rings in the polymer chains are inherently stable and promote the formation of a protective char layer upon exposure to flame, which insulates the underlying material and limits the release of flammable volatiles.

Quantitative Fire Performance Data

The fire performance of materials is quantified using various parameters, with the Limiting Oxygen Index (LOI) and cone calorimetry data being crucial metrics.

MaterialPolymer TypeLimiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)
Nomex® Aramid~28Data not availableData not availableHigh (specific value not available)
PBI Polybenzimidazole41Data not availableData not availableHigh (specific value not available)
Standard UPR Unsaturated Polyester~19-21~792~113.2Low
Fire-Retardant UPR Unsaturated Polyester with FR Additives28-35360-41953.9-87.3Increased

Table 1: Comparative Fire Performance Data of Isophthalic Acid-Based and Other Polymers. Data for fire-retardant UPR is for formulations containing phosphorus and nitrogen-based additives.[3][4]

Experimental Protocols

Synthesis of Poly(m-phenylene isophthalamide) via Interfacial Polycondensation

This protocol describes a laboratory-scale synthesis of poly(m-phenylene isophthalamide) optimized for high molecular weight.[1]

Materials:

  • m-phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of m-phenylenediamine and sodium carbonate.

  • Prepare an organic solution of isophthaloyl chloride in tetrahydrofuran.

  • Under vigorous stirring, add the organic solution to the aqueous solution at room temperature.

  • Polymerization occurs instantaneously at the interface of the two immiscible liquids.

  • Continue stirring for a specified period to ensure complete reaction.

  • Filter the resulting polymer, wash thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone) to remove unreacted monomers and byproducts.

  • Dry the polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.

Synthesis of Polybenzimidazole via Solution Polymerization in Polyphosphoric Acid (PPA)

This protocol outlines the synthesis of PBI from isophthalic acid and 3,3'-diaminobenzidine in a PPA medium, which acts as both a solvent and a condensing agent.[2][5]

Materials:

  • Isophthalic acid (IPA)

  • 3,3'-diaminobenzidine (DAB)

  • Polyphosphoric acid (PPA)

  • N-methyl-2-pyrrolidone (NMP) (for purification)

  • Ammonium (B1175870) hydroxide (B78521) (for precipitation)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid and heat to a specified temperature (e.g., 150 °C) under a nitrogen atmosphere to ensure anhydrous conditions.

  • Add 3,3'-diaminobenzidine and isophthalic acid to the PPA.

  • Gradually increase the temperature of the reaction mixture in stages, for instance, to 200 °C for a period to form oligomers, and then to a higher temperature (e.g., above 300 °C) to promote cyclization and chain growth.[5]

  • Maintain the reaction at the final temperature for several hours until a significant increase in viscosity is observed.

  • Cool the highly viscous polymer solution and precipitate the polymer by pouring it into a large volume of vigorously stirred water.

  • Break up the precipitated polymer, and wash it extensively with water, followed by neutralization with a dilute ammonium hydroxide solution, and then with water again until the washings are neutral.

  • Dry the purified PBI polymer in a vacuum oven at an elevated temperature.

Visualizations

Synthesis_of_Nomex MPD m-phenylenediamine Solvent_Aq Aqueous Phase (with Na₂CO₃) MPD->Solvent_Aq IPC Isophthaloyl Chloride (from Isophthalic Acid) Solvent_Org Organic Phase (THF) IPC->Solvent_Org Reactor Vigorously Stirred Reactor Solvent_Aq->Reactor Solvent_Org->Reactor Nomex Poly(m-phenylene isophthalamide) (Nomex®) Reactor->Nomex Interfacial Polymerization Purification Filtration, Washing, Drying Nomex->Purification

Caption: Interfacial polymerization of Nomex®.

Synthesis_of_PBI IPA Isophthalic Acid Reactor High-Temperature Reactor (N₂ atm) IPA->Reactor DAB 3,3'-Diaminobenzidine DAB->Reactor PPA Polyphosphoric Acid (Solvent & Catalyst) PPA->Reactor PBI_Polymer Polybenzimidazole (PBI) Reactor->PBI_Polymer Solution Polycondensation Purification Precipitation, Washing, Drying PBI_Polymer->Purification

Caption: Solution polymerization of PBI.

Mechanism of Fire Resistance

The inherent fire resistance of polymers derived from isophthalic acid is attributed to their high aromatic content and the stability of the amide and imidazole (B134444) linkages. Upon exposure to high temperatures, these polymers undergo a complex series of degradation reactions that favor the formation of a stable, insulating char layer.

Fire_Resistance_Mechanism Polymer Isophthalic Acid-Based Polymer (e.g., Nomex®, PBI) Degradation Thermal Degradation Polymer->Degradation Heat High Temperature (Flame) Heat->Degradation Char_Formation Char Formation (Cross-linked aromatic structures) Degradation->Char_Formation Gas_Phase Release of Non-flammable Gases (e.g., CO₂, H₂O, N₂) Degradation->Gas_Phase Insulation Insulating Barrier Char_Formation->Insulation Protection Protection of Underlying Material Insulation->Protection Fuel_Dilution Dilution of Flammable Gases Gas_Phase->Fuel_Dilution Fuel_Dilution->Protection

Caption: Char formation mechanism.

This char layer acts as a physical barrier, slowing down heat transfer to the unpyrolyzed material and reducing the release of flammable volatile compounds into the gas phase. The evolution of non-combustible gases such as carbon dioxide, water, and nitrogen further dilutes the oxygen supply to the flame, contributing to the overall fire-resistant properties.

Conclusion

Isophthalic acid is an indispensable monomer for the synthesis of high-performance fire-resistant polymers. The materials derived from it, such as Nomex® and PBI, are crucial in applications where thermal stability and fire safety are paramount. The provided protocols and data serve as a valuable resource for the research and development of advanced fire-resistant materials. Further investigations into the formulation of isophthalic acid-based unsaturated polyester resins with novel non-halogenated flame retardants will continue to expand the utility of this versatile precursor.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of Benzene-1,3-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of benzene-1,3-dicarboxylic acid (isophthalic acid).

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Crystal Yield

  • Question: I am getting a very low yield, or no crystals are forming at all. What could be the problem?

  • Answer: This issue can stem from several factors related to solubility and supersaturation.

    • Insufficient Supersaturation: The solution may not be sufficiently supersaturated. Ensure that you are dissolving the this compound at an elevated temperature to achieve a saturated or near-saturated solution. The subsequent cooling should create the necessary supersaturation for crystallization to occur.

    • Inappropriate Solvent: The solubility of this compound varies significantly with the solvent. It has low solubility in cold water but is more soluble in organic solvents like ethanol, acetone, and acetic acid.[1][2] If the compound is too soluble in the chosen solvent at low temperatures, crystallization will be poor. Conversely, if it is not soluble enough at high temperatures, you won't be able to dissolve a sufficient amount to get a good yield upon cooling.

    • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of very small crystals or even prevent crystallization altogether, sometimes resulting in an oiled-out product. A slower, more controlled cooling process is often beneficial.

Issue 2: Formation of Small, Needle-like Crystals or a Fine Powder

  • Question: My crystallization is producing very fine needles or a powder, which is difficult to filter and handle. How can I obtain larger crystals?

  • Answer: The formation of small crystals is often related to a high nucleation rate and rapid crystal growth.

    • Rapid Cooling: As mentioned, fast cooling rates favor nucleation over crystal growth. Try reducing the cooling rate to allow existing crystals more time to grow.

    • High Supersaturation: An excessively high level of supersaturation can lead to rapid nucleation of many small crystals. You can address this by using a slightly larger volume of solvent or by cooling the solution more slowly.

    • Agitation: High agitation rates can increase secondary nucleation, where new crystals are formed from contact with existing crystals or the impeller. Consider reducing the stirring speed during the crystallization process.

Issue 3: Oiling Out Instead of Crystallization

  • Question: Instead of crystals, my product is separating as an oil. What causes this and how can I prevent it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.

    • High Solute Concentration: The concentration of this compound in the solvent might be too high, causing it to exceed its solubility limit at a temperature above its melting point in the solvent system.

    • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures.

    • Rapid Temperature Change: A sudden drop in temperature can induce oiling out. A slower, more controlled cooling process is recommended.

Issue 4: Discolored Crystals

  • Question: The resulting crystals have a yellow or off-white color. How can I improve the purity and color?

  • Answer: Discoloration is typically due to the presence of impurities.

    • Crude Product Impurities: The starting material may contain impurities from the synthesis process, such as 3-carboxybenzaldehyde (3-CBA) or m-toluic acid.[3]

    • Purification Step: A recrystallization step is often necessary to improve purity and color.[4] Dissolving the crude product in a suitable hot solvent and then allowing it to crystallize upon cooling can leave many impurities behind in the mother liquor. Activated carbon treatment of the hot solution can also be effective in removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: The choice of solvent is critical for successful crystallization. This compound has low solubility in cold water but is significantly more soluble in boiling water.[2] Organic solvents such as ethanol, acetone, dimethylformamide (DMF), and acetic acid are also effective.[1][4] The ideal solvent will dissolve a high concentration of the acid at an elevated temperature and a low concentration at room temperature to ensure a good yield upon cooling.

Q2: What is the expected solubility of this compound in common solvents?

A2: The following tables summarize the solubility of this compound in various solvents at different temperatures.

Table 1: Solubility in Water

Temperature (°C)Solubility ( g/100 mL)
20~0.0125 (1 part in 8000 parts water)
25Not specified
100~0.217 (1 part in 460 parts water)

Data sourced from The Merck Index as cited in PubChem.[2]

Table 2: Solubility in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)
Methanol254.0
Propanol251.7
Propanol502.7
Glacial Acetic Acid250.23

Data sourced from Kirk-Othmer Encyclopedia of Chemical Technology as cited in PubChem.[2]

Q3: Can polymorphism occur during the crystallization of this compound?

A3: While polymorphism is a known phenomenon for many organic compounds, the available search results do not specifically indicate that this compound is prone to exhibiting different polymorphic forms under typical laboratory crystallization conditions. However, it is always good practice to characterize the resulting crystals using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the crystal form, especially when changing crystallization parameters.

Q4: How can I control the particle size of the crystals?

A4: Crystal particle size can be controlled by manipulating several experimental parameters:

  • Cooling Rate: Slower cooling generally leads to larger crystals.

  • Agitation: Lower stirring speeds can reduce secondary nucleation and promote the growth of larger crystals.

  • Supersaturation Level: A lower degree of supersaturation favors crystal growth over nucleation.

  • Additives: In some systems, the addition of small amounts of surfactants or other additives can modify crystal habit and size.[5][6]

Experimental Protocols

Protocol 1: Cooling Crystallization from an Aqueous Solution

  • Dissolution: In a suitable flask equipped with a reflux condenser and a magnetic stirrer, add the crude this compound to deionized water (e.g., 1 g of acid per 460 mL of water for dissolution near boiling).[2]

  • Heating: Heat the mixture to boiling while stirring to ensure complete dissolution of the acid.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For larger crystals, insulate the flask to slow down the cooling process. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization from an Organic Solvent (e.g., Ethanol)

  • Dissolution: In a flask with a reflux condenser and magnetic stirrer, add the crude this compound to a minimal amount of hot ethanol. Add the solvent portion-wise until the solid is just dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration dissolve->hot_filtration Insoluble Impurities Present cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry

Caption: A general workflow for the crystallization of this compound.

troubleshooting_workflow cluster_solutions start Crystallization Issue issue issue start->issue Identify Problem solution1 Decrease Cooling Rate issue->solution1 Fine Needles solution2 Use Less Solvent or Slower Cooling issue->solution2 Low Yield solution3 Recrystallize / Use Activated Carbon issue->solution3 Discolored Crystals solution4 Increase Solvent Volume issue->solution4 Oiling Out

Caption: A decision tree for troubleshooting common crystallization problems.

References

troubleshooting poor solubility of isophthalic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of isophthalic acid (IPA) in their reactions.

Frequently Asked Questions (FAQs)

Q1: Why is isophthalic acid poorly soluble in many common solvents?

A1: Isophthalic acid is a rigid aromatic dicarboxylic acid. Its poor solubility stems from a combination of factors: the strong intermolecular hydrogen bonding between the carboxylic acid groups and the crystalline nature of the solid form. Overcoming these intermolecular forces requires solvents with specific properties or increased thermal energy. It is notably insoluble in cold water and petroleum ether but shows increased solubility in polar organic solvents and hot water.[1][2][3][4]

Q2: What are the common consequences of poor isophthalic acid solubility in a reaction?

A2: Poor solubility of isophthalic acid can lead to several experimental issues, including:

  • Incomplete or slow reaction: If IPA is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to slow and incomplete conversion.

  • Non-homogenous reaction mixture: Undissolved IPA can lead to a heterogeneous mixture, making process control and consistent product quality challenging.

  • Poor polymer properties: In polymerization reactions, inadequate dissolution can result in polymers with lower molecular weight, broader molecular weight distribution, and inferior mechanical or thermal properties.[5][6]

  • Side reactions: High temperatures used to force dissolution can sometimes lead to unwanted side reactions, such as decarboxylation or degradation, resulting in discolored products.[5]

Q3: How does temperature affect the solubility of isophthalic acid?

A3: The solubility of isophthalic acid in most solvents increases significantly with temperature.[1][7][8][9] For instance, it is sparingly soluble in cold water but its solubility increases in boiling water.[2] This principle is fundamental to purification by recrystallization, where a saturated solution at high temperature is cooled to induce crystallization of the purified compound.[10][11]

Q4: How does pH influence the solubility of isophthalic acid in aqueous solutions?

A4: The solubility of isophthalic acid in water is highly dependent on pH. As a dicarboxylic acid, it can be deprotonated by a base to form its corresponding carboxylate salts (isophthalates). These salts are significantly more water-soluble than the neutral acid.[3][12][13] This property is utilized in acid-base extraction for purification.

Troubleshooting Guide: Poor Isophthalic Acid Solubility

This guide provides a systematic approach to troubleshooting common issues related to the poor solubility of isophthalic acid in chemical reactions.

Problem 1: Isophthalic acid fails to dissolve completely in the reaction solvent.
  • Possible Cause 1: Inappropriate solvent selection.

    • Solution: Consult solubility data to choose a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), or alcohols like methanol (B129727) and ethanol, are often effective.[1][14][15] For some applications, mixtures of solvents can provide better solubility than a single solvent.[12][16]

  • Possible Cause 2: Insufficient temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of degradation. Many reactions involving IPA are conducted at elevated temperatures to ensure complete dissolution.[5]

  • Possible Cause 3: Incorrect reactant ratios.

    • Solution: In polyester (B1180765) synthesis, for example, an incorrect ratio of isophthalic acid to the alcohol component can affect solubility and reaction progress.[5] Verify the stoichiometry of your reaction.

Problem 2: The reaction is slow or incomplete, even at elevated temperatures.
  • Possible Cause 1: Mass transfer limitations.

    • Solution: Even with heating, if the stirring is inadequate, localized saturation can occur, preventing the bulk of the isophthalic acid from dissolving. Ensure vigorous and efficient stirring to improve mass transfer.

  • Possible Cause 2: Presence of impurities.

    • Solution: Impurities in the isophthalic acid can sometimes inhibit its dissolution. Consider purifying the isophthalic acid before use via recrystallization or an acid-base extraction.

Problem 3: The final product is discolored or shows evidence of side reactions.
  • Possible Cause 1: Thermal degradation.

    • Solution: The high temperatures required to dissolve isophthalic acid may be causing it or other reactants to decompose.[5] Try using a higher-boiling point solvent that can achieve dissolution at a lower, more controlled temperature. Alternatively, consider using a catalyst that can promote the reaction at a lower temperature.

  • Possible Cause 2: Oxidation.

    • Solution: At high temperatures, isophthalic acid or other components of the reaction mixture may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Data Presentation

Table 1: Solubility of Isophthalic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)
Water20~0.014[1]
Water250.012[2][3]
Boiling Water100~0.217[2]
Methanol254.0[2]
Propanol251.7[2]
Propanol502.7[2]
Glacial Acetic Acid250.23[2]

Experimental Protocols

Protocol 1: Purification of Isophthalic Acid by Recrystallization

This protocol describes a general procedure for purifying isophthalic acid to improve its quality for subsequent reactions.

  • Solvent Selection: Choose a solvent in which isophthalic acid has high solubility at elevated temperatures and low solubility at room temperature (e.g., water, ethanol, or a mixture).[10][11][12]

  • Dissolution: In a fume hood, place the crude isophthalic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the isophthalic acid is completely dissolved. Avoid adding excess solvent.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification of Isophthalic Acid via Acid-Base Extraction

This method is effective for removing neutral or basic impurities.

  • Dissolution in Base: Dissolve the crude isophthalic acid in a dilute aqueous solution of a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) with stirring until the pH is basic. This converts the insoluble acid to its soluble salt.[12]

  • Filtration of Impurities: If any solid impurities remain, remove them by filtration.

  • Precipitation: While stirring the clear filtrate, slowly add a dilute acid (e.g., hydrochloric acid, HCl) until the solution becomes acidic. The purified isophthalic acid will precipitate out of the solution.[12]

  • Isolation: Collect the precipitated isophthalic acid by vacuum filtration.

  • Washing: Wash the crystals thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified isophthalic acid in a vacuum oven.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_problem_id Problem Identification cluster_solutions Troubleshooting Solutions cluster_evaluation Evaluation cluster_end End start Poor Isophthalic Acid Solubility Issue problem Identify the specific problem: - Fails to dissolve completely - Slow/incomplete reaction - Product discoloration start->problem solution1 Adjust Solvent System: - Select a more suitable solvent (e.g., DMF, NMP) - Use a co-solvent mixture problem->solution1 Inappropriate Solvent solution2 Optimize Reaction Conditions: - Increase temperature gradually - Ensure vigorous stirring - Run under inert atmosphere problem->solution2 Suboptimal Conditions solution3 Purify Isophthalic Acid: - Perform recrystallization - Use acid-base extraction problem->solution3 Impure Starting Material evaluation Evaluate the outcome: - Improved solubility? - Complete reaction? - Desired product quality? solution1->evaluation solution2->evaluation solution3->evaluation evaluation->problem No, try another solution end Problem Resolved evaluation->end Yes Recrystallization_Protocol cluster_protocol Experimental Protocol: Recrystallization A 1. Select appropriate solvent B 2. Dissolve crude IPA in minimum hot solvent A->B C 3. Hot filter to remove insoluble impurities (optional) B->C D 4. Cool slowly to induce crystallization C->D E 5. Isolate crystals by vacuum filtration D->E F 6. Wash crystals with ice-cold solvent E->F G 7. Dry purified crystals F->G

References

Technical Support Center: Purification of Crude Isophthalic Acid by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude isophthalic acid using sublimation.

Frequently Asked Questions (FAQs)

Q1: What is sublimation and why is it used for purifying isophthalic acid?

A1: Sublimation is a process where a solid transitions directly into a gas phase, bypassing the liquid state.[1][2][3] This technique is effective for purifying isophthalic acid because it can sublime without decomposition, separating it from non-volatile impurities.[4] Isophthalic acid has a significant vapor pressure below its melting point, which allows for this purification method.

Q2: What are the common impurities found in crude isophthalic acid?

A2: Crude isophthalic acid can contain several impurities, including reaction intermediates like 3-formylbenzoic acid and m-toluic acid, by-products such as benzoic acid, and color bodies which can include dicarboxylic fluorenones and tricarboxylic biphenyls.[5]

Q3: What purity level can be expected after subliming crude isophthalic acid?

A3: While specific percentages depend on the initial purity and the sublimation conditions, sublimation is a highly effective purification technique that can yield very high-purity crystalline solids.[6] For instance, a patent on the preparation of isophthalic acid mentions that after extraction, the purity was 94.8%, and sublimation can be used to remove residual color bodies.[4]

Q4: Can isophthalic acid be purified by other methods?

A4: Yes, other purification methods for isophthalic acid include crystallization, hydrogenation, and solvent extraction.[2][7] Hydrogenation is often used to convert colored impurities into colorless compounds.[7]

Q5: What are the key physical properties of isophthalic acid relevant to its sublimation?

A5: Key properties include its melting point of 341-343 °C and a heat of sublimation of 106.7 kJ/mol at 25 °C.[5][8] Isophthalic acid is a white crystalline powder that is insoluble in cold water but soluble in alcohol and other oxygenated solvents.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very slow sublimation Temperature is too low.Gradually increase the temperature. Be cautious not to exceed the decomposition temperature.
Pressure is too high (for vacuum sublimation).Ensure your vacuum system is functioning correctly and achieving the desired low pressure. Check for leaks in the apparatus.
Product is discolored (yellowish tint) Sublimation temperature is too high, causing decomposition of the sample or co-sublimation of impurities.Lower the sublimation temperature. If using vacuum sublimation, reducing the pressure will allow for sublimation at a lower temperature.
The crude sample contains volatile colored impurities.Consider a preliminary purification step, such as recrystallization or activated carbon treatment, before sublimation.
Low yield of purified product Sublimation was not run for a sufficient amount of time.Extend the duration of the sublimation process to allow for complete transfer of the isophthalic acid.
The cold finger or condensing surface is not cold enough.Ensure a continuous flow of cold water or that the cold finger is adequately filled with a cooling medium (e.g., ice-water slurry).
Loss of sublimate during collection.Allow the apparatus to cool completely to room temperature before venting the vacuum to prevent the dislodging of crystals.
Sublimate is falling off the cold finger Excessive vibration of the sublimation apparatus.Ensure the setup is stable and away from any sources of vibration.
The layer of sublimed crystals is too thick.Scrape the sublimate from the cold finger periodically, or reduce the amount of crude material being purified in a single run.
Crude material is melting or bubbling The heating rate is too fast.Heat the sample slowly and evenly to allow for controlled sublimation.
The pressure is not low enough for the applied temperature (in vacuum sublimation).Improve the vacuum or lower the temperature. The goal is for the sample to sublime below its melting point.

Quantitative Data Summary

The following table summarizes key quantitative data for the sublimation of isophthalic acid.

ParameterValueReference
Melting Point341-343 °C[8]
Boiling PointSublimes[8]
Heat of Sublimation106.7 kJ/mol (at 25 °C)[5]
Vapor Pressure2.6 x 10⁻⁸ mm Hg (at 25 °C)[8]
Recommended Sublimation Temperature (Atmospheric Pressure)Just below the melting pointGeneral Sublimation Principle
Recommended Sublimation Temperature (Vacuum)Significantly lower than the melting point; dependent on the vacuum levelGeneral Sublimation Principle

Experimental Protocols

Atmospheric Pressure Sublimation

This method is suitable for small-scale purification when the isophthalic acid is relatively pure and the impurities are non-volatile.

Materials:

  • Crude isophthalic acid

  • Two crystallizing dishes or beakers that fit one inside the other

  • Hot plate

  • Ice

Procedure:

  • Place a small amount of crude isophthalic acid in the bottom of the larger crystallizing dish.

  • Place the smaller crystallizing dish on top of the larger one.

  • Fill the top dish with ice and water.

  • Gently heat the bottom dish on a hot plate.

  • The isophthalic acid will sublime and deposit as pure crystals on the cold outer surface of the top dish.

  • Continue heating until a sufficient amount of pure product has been collected.

  • Turn off the heat and allow the apparatus to cool completely to room temperature.

  • Carefully remove the top dish and scrape the purified isophthalic acid crystals from its surface.

Vacuum Sublimation

This is the preferred method for higher purity and for larger quantities, as it allows for sublimation at a lower temperature, reducing the risk of thermal decomposition.

Materials:

  • Crude isophthalic acid

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold water source for the cold finger

Procedure:

  • Place the crude isophthalic acid in the bottom of the sublimation apparatus.

  • Insert the cold finger and ensure all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and evacuate the system.

  • Once a stable vacuum is achieved, begin circulating cold water through the cold finger.

  • Slowly heat the bottom of the apparatus using a heating mantle or oil bath.

  • The isophthalic acid will sublime and deposit on the cold finger.

  • Continue the process until the majority of the isophthalic acid has sublimed.

  • Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

  • Stop the flow of water to the cold finger.

  • Slowly and carefully vent the vacuum.

  • Remove the cold finger and scrape off the purified isophthalic acid crystals.

Visualizations

TroubleshootingWorkflow cluster_slow Issue: Slow or No Sublimation cluster_discolored Issue: Discolored Product cluster_low_yield Issue: Low Yield start Start: Purification of Crude Isophthalic Acid by Sublimation issue issue start->issue Problem Occurs issue_slow Slow/No Sublimation? issue->issue_slow Check Sublimation Rate issue_discolored Product Discolored? issue->issue_discolored Check Product Appearance issue_low_yield Low Yield? issue->issue_low_yield Check Product Quantity cause cause solution solution end_node End: Successful Purification cause_temp_low Temperature Too Low issue_slow->cause_temp_low Yes cause_pressure_high Pressure Too High (Vacuum) issue_slow->cause_pressure_high If Vacuum solution_temp_increase Increase Temperature Gradually cause_temp_low->solution_temp_increase solution_temp_increase->end_node solution_pressure_check Check Vacuum System for Leaks cause_pressure_high->solution_pressure_check solution_pressure_check->end_node cause_temp_high Temperature Too High issue_discolored->cause_temp_high Yes cause_volatile_impurities Volatile Impurities Present issue_discolored->cause_volatile_impurities If Persists solution_temp_decrease Lower Sublimation Temperature cause_temp_high->solution_temp_decrease solution_temp_decrease->end_node solution_pre_purify Pre-purify by Recrystallization cause_volatile_impurities->solution_pre_purify solution_pre_purify->end_node cause_time_short Insufficient Time issue_low_yield->cause_time_short Yes cause_cold_finger Condenser Not Cold Enough issue_low_yield->cause_cold_finger If Time is Sufficient solution_time_increase Extend Sublimation Duration cause_time_short->solution_time_increase solution_time_increase->end_node solution_cold_finger Ensure Adequate Cooling cause_cold_finger->solution_cold_finger solution_cold_finger->end_node

Caption: Troubleshooting workflow for the sublimation of crude isophthalic acid.

References

Technical Support Center: Purification of Commercial Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial isophthalic acid (IPA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial isophthalic acid?

Commercial isophthalic acid typically contains impurities originating from the manufacturing process, which is the oxidation of m-xylene. Common impurities include:

  • Reaction Intermediates: 3-carboxybenzaldehyde (3-CBA) and m-toluic acid are principal process-related impurities.[1][2][3]

  • Color-Causing Impurities: Dicarboxylic fluorenones and tricarboxylic biphenyls are known to cause a yellow discoloration in the final product.[4][5]

  • By-products: Benzoic acid can also be present as a by-product of side reactions.[2][3]

  • Residual Metals: Traces of metal catalysts may remain from the oxidation process.[2]

Q2: What are the primary methods for purifying commercial isophthalic acid?

The most common industrial methods for purifying crude isophthalic acid to achieve high purity (purified isophthalic acid or PIA) are:

  • Crystallization: This is a widely used technique where the crude IPA is dissolved in a suitable solvent at an elevated temperature and then crystallized by cooling.[1][6][7] The impurities, being more soluble, remain in the mother liquor.[1]

  • Hydrogenation: This process is used to convert colored impurities into colorless compounds and to reduce certain intermediates.[4][8][9] The crude IPA is dissolved in a solvent (often water) at high temperature and pressure and treated with hydrogen in the presence of a catalyst, typically palladium on a carbon support.[4][9]

  • Solvent Washing: Washing the crude or purified IPA cake with a suitable solvent can help remove residual mother liquor and surface impurities.[1][10]

Troubleshooting Guides

Crystallization Issues

Q3: My recrystallized isophthalic acid has a low yield. What are the possible causes and solutions?

A low yield during recrystallization is a common issue. The table below outlines potential causes and recommended actions.

Possible CauseRecommended Action
Excessive Solvent Usage Use the minimum amount of hot solvent required to fully dissolve the crude isophthalic acid. To check for significant product loss in the mother liquor, evaporate a small sample of the filtrate; a large residue indicates substantial dissolved product.[11]
Premature Crystallization during Hot Filtration Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out of solution prematurely.[12]
Incomplete Crystallization Ensure the solution is cooled sufficiently, potentially using an ice bath, to maximize crystal formation.[13][14] Be aware that some product will always remain dissolved in the mother liquor.[12]
Inappropriate Solvent Choice The ideal solvent should have high solubility for IPA at high temperatures and low solubility at low temperatures.[14] If the yield is consistently low, consider screening other solvents.

Q4: The purified isophthalic acid is still yellow after recrystallization. How can I improve the color?

A yellow tint indicates the presence of colored impurities.[4][5]

  • Activated Carbon Treatment: Before allowing the hot solution to cool, add a small amount of activated carbon to adsorb the colored impurities.[5] Be cautious, as excessive use of activated carbon can also adsorb the desired product, leading to a lower yield.[11]

  • Hydrogenation: For persistent color issues, a hydrogenation step is highly effective at converting colored impurities to colorless compounds.[4][9]

Q5: I am observing poor crystal formation or "oiling out" during recrystallization. What should I do?

"Oiling out" occurs when the isophthalic acid separates as a liquid instead of a solid because the solution temperature is above the melting point of the impure solid.[11]

Possible CauseRecommended Action
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the inclusion of impurities and the formation of small, impure crystals.[5][11][13]
Supersaturated Solution If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure isophthalic acid.[13]
High Impurity Level High concentrations of impurities can depress the melting point of the mixture, leading to oiling out. Consider a pre-purification step like solvent washing or treatment with activated carbon.[11]
Incorrect Solvent The solvent choice can influence crystal morphology. Experiment with different solvents or solvent mixtures (e.g., acetic acid-water).[6]
Hydrogenation Issues

Q6: The hydrogenation process is not effectively removing impurities. What factors should I check?

  • Catalyst Activity: The palladium-on-carbon catalyst can become deactivated by impurities adsorbed on its surface.[4] Ensure the catalyst is fresh or has been properly regenerated.

  • Reaction Conditions: The efficiency of hydrogenation is sensitive to temperature, pressure, and hydrogen concentration.[4][9] Optimal conditions often involve temperatures between 100°C and 300°C and sufficient pressure to maintain the liquid phase.[9][15]

  • Solvent Choice: Water is the preferred solvent for hydrogenation, but lower molecular weight alkyl carboxylic acids can also be used.[9]

Experimental Protocols

Protocol 1: Recrystallization of Isophthalic Acid using N-Methyl Pyrrolidone (NMP)

This protocol is based on a patented method for purifying crude isophthalic acid.[1]

  • Dissolution: In a crystallizer equipped with a stirrer and heating mantle, dissolve the crude isophthalic acid filter cake in N-methyl pyrrolidone (NMP) at an elevated temperature (between 50°C and 200°C) to form a solution.[1] For example, a mixture can be heated to 125°C until all solids are dissolved.[1]

  • Crystallization: Cool the solution slowly to a temperature between 5°C and 100°C (preferably 10°C to 45°C) to induce the crystallization of purified isophthalic acid.[10]

  • Separation: Separate the crystallized purified IPA from the mother liquor by filtration.[1]

  • Washing: Wash the purified IPA cake with a clean solvent (such as fresh NMP, p-xylene, methanol, or acetone) to displace the remaining mother liquor and impurities.[1][7][10]

  • Drying: Dry the purified crystals to remove the final traces of the crystallization solvent. This can be achieved by re-dissolving or soaking the washed cake in water at an elevated temperature (150°C to 280°C).[1]

Protocol 2: Hydrogenation of Crude Isophthalic Acid

This protocol is a general representation of the hydrogenation process described in the literature.[4][9]

  • Preparation: Slurry the crude isophthalic acid with water and heat until it completely dissolves.[4]

  • Reaction: Transfer the solution to a reactor containing a palladium-on-carbon catalyst.[4] Pressurize the reactor with hydrogen. The reaction is typically carried out at temperatures between 100°C and 300°C and at a pressure sufficient to maintain the solution in the liquid phase.[9][15]

  • Post-Treatment: After the reaction, cool the hydrogenated solution to crystallize the purified isophthalic acid.[9][15]

  • Separation and Drying: Separate the purified crystals from the solution by filtration, followed by washing and drying.

Quantitative Data

The following table summarizes the effectiveness of a one-stage crystallization using NMP as the solvent in reducing the levels of key impurities.

ImpurityConcentration in Crude IPAConcentration after One-Stage Crystallization
3-Carboxybenzaldehyde (3-CBA)1.00%27 ppm
m-Toluic Acid0.10%< 2 ppm
(Data sourced from a patent on isophthalic acid purification)[10]

The specifications for a commercially available purified isophthalic acid are provided below for reference.

ParameterSpecification
Isophthalic Acid99.9 wt% min.
3-Carboxybenzaldehyde (3-CBA)25 ppm max.
m-Toluic Acid150 ppm max.
Ash15 ppm max.
Moisture0.1 wt% max.
(Data sourced from a technical datasheet for purified isophthalic acid)[16]

Visualizations

Purification_Workflow crude_ipa Crude Isophthalic Acid dissolution Dissolution (e.g., in NMP) crude_ipa->dissolution crystallization Crystallization (Cooling) dissolution->crystallization filtration Filtration crystallization->filtration washing Washing filtration->washing mother_liquor Mother Liquor (Impurities) filtration->mother_liquor Separation drying Drying washing->drying purified_ipa Purified Isophthalic Acid drying->purified_ipa

Figure 1: General workflow for the purification of isophthalic acid by crystallization.

Troubleshooting_Low_Yield start Low Yield in Recrystallization check_solvent Too much solvent? start->check_solvent check_cooling Insufficient cooling? start->check_cooling check_filtration Premature crystallization during hot filtration? start->check_filtration solution1 Use minimum solvent. Recover from mother liquor. check_solvent->solution1 solution2 Cool in ice bath. check_cooling->solution2 solution3 Pre-heat filtration apparatus. check_filtration->solution3

Figure 2: Troubleshooting logic for low yield in isophthalic acid recrystallization.

References

Technical Support Center: HPLC Separation of Dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of dicarboxylic acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary challenges in separating dicarboxylic acid isomers by HPLC?

Dicarboxylic acid isomers can be difficult to separate due to their high polarity, which often results in poor retention on standard reversed-phase columns like C18.[1] Key challenges include achieving sufficient retention, obtaining symmetrical peak shapes, and resolving isomers with very similar structures, such as geometric (cis/trans) or positional isomers.[1][2] For acidic compounds, controlling the ionization state through mobile phase pH is crucial for reproducible results.[1]

Q2: How can I improve the retention of polar dicarboxylic acid isomers on a reversed-phase column?

Poor retention is a common issue. Here are several strategies to address it:

  • Mobile Phase pH Adjustment: To increase retention on a reversed-phase column, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the dicarboxylic acid.[1] This process, known as ion suppression, keeps the analytes in their less polar, protonated form, thereby increasing their affinity for the non-polar stationary phase.[1][3]

  • Column Chemistry: If pH adjustment is insufficient, consider using a column with a different stationary phase. Polar-embedded phases or mixed-mode columns that combine reversed-phase and ion-exchange characteristics can be highly effective for retaining polar compounds.[1][4][5] For very polar acids, columns specifically designed to be resistant to "dewetting" or "phase collapse" with highly aqueous mobile phases (e.g., AQ-type C18) are recommended.[3]

  • Derivatization: Converting the carboxylic acid groups to a less polar derivative, such as an ester, can significantly improve retention.[6][7] This is also a common strategy to enhance detection sensitivity.[8][9][10]

Q3: My peaks for dicarboxylic acids are tailing. What are the common causes and solutions?

Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase.[1] Here’s how to troubleshoot this issue:

  • Residual Silanol (B1196071) Interactions: Uncapped silanol groups on silica-based columns can interact with the acidic analytes, leading to tailing. This can be mitigated by:

    • Using a low pH mobile phase (e.g., pH < 3).

    • Adding a competitive acidic modifier like formic acid or trifluoroacetic acid to the mobile phase.[1]

    • Employing modern, high-purity, end-capped columns.[11]

  • Column Overload: Injecting too much sample can saturate the column and cause peak distortion.[1] Try reducing the injection volume or sample concentration.

  • Mismatched Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase to avoid peak shape issues.[1]

Q4: How do I separate challenging positional or geometric isomers of dicarboxylic acids?

Separating isomers often requires optimizing for selectivity.

  • Mobile Phase Composition: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[12] A shallower gradient or a lower percentage of organic solvent in an isocratic method can improve the resolution of closely eluting peaks.[1][12]

  • Stationary Phase Selection: If mobile phase optimization is not enough, changing the column chemistry is the next step.[11] Phenyl-hexyl or cyano (CN) columns can offer different selectivity compared to standard C18 columns.[12] Mixed-mode columns combining reversed-phase and anion-exchange properties can also provide excellent resolution for isomers with small differences in hydrophobicity and acidity.[4][5]

  • Temperature Optimization: Column temperature can influence selectivity.[13] It's recommended to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) to see if it improves separation.[11] Lowering the temperature can sometimes enhance the separation between diastereomers.[12]

  • Derivatization to Diastereomers: For chiral isomers (enantiomers), derivatization with a single enantiomer of a chiral reagent can convert them into diastereomers.[14] Diastereomers have different physical properties and can often be separated on standard achiral columns.[11]

Q5: When is derivatization necessary for dicarboxylic acid analysis?

Derivatization is employed for several reasons:

  • To Improve Chromatographic Behavior: As mentioned, it can increase retention by making the analytes less polar.[6]

  • To Enhance Detection: For detectors like UV or fluorescence, attaching a chromophore or fluorophore can significantly increase sensitivity, especially if the dicarboxylic acids themselves have poor UV absorbance.[3][7][10]

  • To Enable Separation of Enantiomers: Derivatizing a racemic mixture with a chiral reagent creates diastereomers that can be separated on an achiral column.[11][14]

  • For GC Analysis: Derivatization is almost always required for gas chromatography to increase the volatility and thermal stability of the carboxylic acids.[3]

Data Presentation: HPLC Method Parameters

The following table summarizes typical starting conditions for the HPLC separation of dicarboxylic acid isomers. These should be used as a general guide for method development.

ParameterTypical Value/RangePurpose
Column Type C18, Polar-Embedded C18, AQ-C18, Mixed-Mode (RP/Anion-Exchange), Phenyl-HexylStationary phase for reversed-phase or mixed-mode separation. AQ-types prevent phase collapse in highly aqueous mobile phases. Phenyl phases can offer different selectivity for aromatic dicarboxylic acids.[1][3][4][12]
Mobile Phase Water/Acetonitrile or Water/Methanol with an acid modifierEluent for reversed-phase chromatography.
Acid Modifier 0.1% Formic Acid, 0.1% Phosphoric Acid, or 0.1% Trifluoroacetic Acid (TFA)Suppresses the ionization of carboxylic acids to increase retention and improve peak shape.[1][12]
Mobile Phase pH 2.0 - 3.5 (for ion suppression)Controls the ionization state of the analytes. A pH below the pKa increases retention.[1][3][15]
Column Temperature 25 - 60 °CAffects viscosity, retention, and selectivity. Optimization can improve resolution.
Flow Rate 0.5 - 1.5 mL/minInfluences analysis time and efficiency. Lower flow rates can sometimes improve resolution.[11]
Detector UV-Vis/DAD (210-220 nm), ELSD, or Mass Spectrometer (MS)Detection of analytes. Low UV wavelengths are often used for non-derivatized acids. ELSD is a universal detector for non-volatile compounds. MS provides mass information.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Dicarboxylic Acid Isomers (Ion-Suppression)

This protocol provides a general starting point for separating dicarboxylic acid isomers.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 95:5 (v/v) water:acetonitrile containing 0.1% formic acid. Filter and degas the solution.

  • Instrumentation Setup:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detector: UV-Vis or Diode Array Detector (DAD) set to 210 nm.[3]

  • Sample Preparation: Dissolve the dicarboxylic acid isomer mixture in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Elution: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample. A gradient elution may be necessary for complex mixtures, starting with a high aqueous percentage and gradually increasing the organic solvent.

Protocol 2: Derivatization of Dicarboxylic Acids with 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc) for Fluorescence Detection

This protocol is for derivatizing carboxylic acids to enhance their detection by fluorescence.

  • Materials:

    • Dicarboxylic acid sample

    • 4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)

    • Acetone (aprotic solvent)

    • 18-crown-6 (B118740) ether

    • Anhydrous potassium carbonate

  • Procedure:

    • Dissolve the dicarboxylic acid sample in acetone.

    • Add a molar excess of 4-Br-Mmc solution (also in acetone).

    • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for 30-60 minutes.

    • After cooling to room temperature, filter or centrifuge the mixture to remove the potassium carbonate.

    • The resulting solution containing the fluorescently labeled dicarboxylic acid can be directly injected into the HPLC system.[10]

Visualizations

Troubleshooting Workflow for Poor Separation

G Troubleshooting Workflow for Poor HPLC Separation of Dicarboxylic Acid Isomers Start Poor Separation (Co-elution or Broad Peaks) CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Yes Overlapping Overlapping Peaks? CheckPeakShape->Overlapping No, peaks overlap TailingSolutions Reduce Silanol Interactions: - Lower Mobile Phase pH (<3) - Use End-capped Column - Add Acidic Modifier (Formic Acid) Tailing->TailingSolutions CheckLoad Reduce Sample Concentration/ Injection Volume Tailing->CheckLoad OptimizeMobilePhase Optimize Mobile Phase: - Adjust Organic Solvent % - Try Different Organic Solvent (MeOH vs. ACN) - Adjust pH for Selectivity Overlapping->OptimizeMobilePhase End Improved Separation TailingSolutions->End CheckLoad->End ChangeColumn Change Stationary Phase: - Phenyl-Hexyl for different selectivity - Polar-Embedded for better retention - Mixed-Mode (RP/IEX) OptimizeMobilePhase->ChangeColumn If insufficient OptimizeMobilePhase->End Success OptimizeTemp Optimize Column Temperature (e.g., 25°C, 40°C, 60°C) ChangeColumn->OptimizeTemp If insufficient ChangeColumn->End Success ConsiderDeriv Consider Derivatization (especially for enantiomers) OptimizeTemp->ConsiderDeriv If insufficient OptimizeTemp->End Success ConsiderDeriv->End Success

Caption: A troubleshooting workflow for addressing poor separation of dicarboxylic acid isomers.

Logical Flow for HPLC Method Development

G HPLC Method Development Strategy for Dicarboxylic Acid Isomers Start Define Separation Goal: Isomers to be separated (positional, geometric, chiral) AnalyteProps Assess Analyte Properties: Polarity, pKa, UV absorbance Start->AnalyteProps InitialConditions Select Initial Conditions AnalyteProps->InitialConditions ColumnSelection Column Selection: Start with C18 Consider Polar-Embedded or Mixed-Mode InitialConditions->ColumnSelection MobilePhaseSelection Mobile Phase Selection: ACN/Water or MeOH/Water + 0.1% Formic Acid (pH ~2.5-3) InitialConditions->MobilePhaseSelection DetectionSelection Detector Selection: UV @ 210 nm or MS InitialConditions->DetectionSelection RunScouting Perform Initial Scouting Run (e.g., Fast Gradient) ColumnSelection->RunScouting MobilePhaseSelection->RunScouting DetectionSelection->RunScouting EvaluateResults Evaluate Retention & Resolution RunScouting->EvaluateResults Optimization Optimization EvaluateResults->Optimization Needs Improvement DerivatizationDecision Is Derivatization Needed? (Poor detection or chiral separation) EvaluateResults->DerivatizationDecision Poor Detection FinalMethod Final Validated Method EvaluateResults->FinalMethod Acceptable OptimizeGradient Optimize Gradient Slope Optimization->OptimizeGradient OptimizeIsocratic Fine-tune Isocratic % Organic Optimization->OptimizeIsocratic OptimizeTemp Screen Temperature (e.g., 30-50°C) Optimization->OptimizeTemp OptimizeGradient->EvaluateResults OptimizeIsocratic->EvaluateResults OptimizeTemp->EvaluateResults Derivatize Perform Derivatization DerivatizationDecision->Derivatize Yes DerivatizationDecision->FinalMethod No Derivatize->RunScouting

Caption: A logical workflow for developing an HPLC method for dicarboxylic acid isomers.

References

preventing side reactions in polyesterification with isophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing common side reactions during the polyesterification of isophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during polyesterification with isophthalic acid?

A1: The most prevalent side reactions include incomplete dissolution of isophthalic acid, discoloration of the final polymer, premature gelation, and the formation of a high concentration of carboxyl end groups. These issues can arise from impurities in the reactants, improper reaction conditions, or catalyst-related effects.

Q2: Why is my isophthalic acid not dissolving completely in the reaction mixture?

A2: Isophthalic acid has a high melting point (345-347°C) and can be difficult to dissolve.[1][2] Incomplete dissolution can occur if the initial reaction temperature is too low. Typically, temperatures above 150°C are required for it to start reacting with the alcohol and subsequently dissolve.[1] The alcohol-to-acid ratio and the absence of an appropriate esterification catalyst can also contribute to poor solubility.[1]

Q3: What causes the polyester (B1180765) to have a yellow or brown discoloration?

A3: Discoloration in isophthalic acid-based polyesters can be attributed to several factors. Impurities in the crude isophthalic acid, such as 3-carboxybenzaldehyde (3-CBA) and fluorenones, are known to cause yellowing.[3] Additionally, thermal degradation and oxidation at high reaction temperatures can lead to the formation of colored byproducts.[4] The type of catalyst used can also influence the final color of the polymer.[5][6]

Q4: What leads to premature gelation of the reaction mixture?

A4: Gelation, or cross-linking, can occur, particularly when unsaturated co-monomers are used. However, even in saturated systems, side reactions at high temperatures can lead to branching and ultimately gelation. The choice of catalyst can significantly influence the propensity for gelation.[7]

Q5: What is the significance of carboxyl end groups and how can their concentration be controlled?

A5: The concentration of carboxyl end groups (CEGs) is a key indicator of the extent of side reactions and the completeness of the polymerization.[4][8] High CEG content can negatively impact the polymer's properties, such as reducing its resistance to hydrolysis.[4][8][9] Controlling CEGs can be achieved by ensuring a slight excess of the diol monomer, using appropriate catalysts, and employing end-capping agents like lactim ethers or bisoxazolines in the final stages of polymerization.[10]

Troubleshooting Guides

Issue 1: Incomplete Dissolution of Isophthalic Acid

Symptoms:

  • Solid particles of isophthalic acid remain in the reaction vessel even at elevated temperatures.

  • The reaction mixture appears heterogeneous.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Temperature Gradually increase the reaction temperature. Isophthalic acid typically starts to react and dissolve at temperatures above 150°C, with polycondensation often occurring between 180°C and 240°C.[1][11]
Incorrect Monomer Ratio Ensure the correct stoichiometric ratio of diol to isophthalic acid is used. An excess of the diol can aid in the dissolution and esterification of the acid.[9]
Lack of Catalyst Introduce an appropriate esterification catalyst, such as dibutyl tin oxide, to facilitate the reaction at lower temperatures.[11]
Impure Isophthalic Acid Use purified isophthalic acid. Impurities can affect solubility and reactivity.
Issue 2: Discoloration of Polyester Resin

Symptoms:

  • The final polyester product exhibits a yellow, brown, or otherwise off-white color.

Possible Causes & Solutions:

CauseRecommended Action
Thermal Degradation Optimize the reaction temperature and time to avoid prolonged exposure to excessive heat. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Polycondensation is often carried out at temperatures ranging from 180°C to 240°C.[11]
Impurities in Reactants Purify the isophthalic acid to remove color-causing impurities like 3-carboxybenzaldehyde (3-CBA) and fluorenones.[3]
Catalyst-Induced Discoloration Select a catalyst that is less prone to causing discoloration. For example, some titanium-based catalysts can lead to colored byproducts.[4] Antimony compounds are commonly used as polycondensation catalysts.[12]
Issue 3: High Carboxyl End Group Concentration

Symptoms:

  • Titration analysis reveals a high acid number in the final polymer.

  • The polymer exhibits poor hydrolytic stability.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Increase the reaction time or temperature to drive the polycondensation to a higher conversion. The use of a vacuum during the final stages helps to remove water and shift the equilibrium towards polymer formation.[9]
Suboptimal Monomer Ratio A slight excess of the diol is typically used to ensure that the polymer chains are terminated with hydroxyl groups.[9]
Inefficient Catalyst Ensure the catalyst is active and used at the correct concentration. The catalyst plays a crucial role in achieving a high degree of polymerization and low acid number.
Hydrolysis Ensure all reactants and the reaction setup are dry, as water can hydrolyze ester linkages, leading to an increase in carboxyl groups.

Experimental Protocols

Protocol 1: Purification of Isophthalic Acid by Recrystallization

This protocol is based on the principle of dissolving crude isophthalic acid in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling, leaving impurities in the solution.

Materials:

  • Crude isophthalic acid

  • N-methylpyrrolidone (NMP) or another suitable solvent

  • Heating mantle, condenser, and overhead stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the crude isophthalic acid in a selective crystallization solvent, such as N-methylpyrrolidone (NMP), at an elevated temperature (e.g., 125°C) to form a saturated solution.[13]

  • Hold the solution at this temperature for approximately one hour with stirring to ensure complete dissolution.[13]

  • Slowly cool the solution to around 40°C over 2-4 hours to promote the growth of purified isophthalic acid crystals.[13]

  • Filter the resulting slurry to separate the purified crystals from the mother liquor containing the impurities.[13]

  • Wash the filter cake with a small amount of cold, clean solvent to remove any residual mother liquor.

  • Dry the purified isophthalic acid crystals under vacuum.

Protocol 2: Analysis of Carboxyl End Groups by Titration

This method determines the concentration of unreacted carboxyl end groups in the polyester.

Materials:

Procedure:

  • Accurately weigh approximately 1.0-1.6 g of the polyester sample into an Erlenmeyer flask.[8]

  • Add 20 mL of o-cresol to the flask.[8]

  • Heat the mixture under reflux with stirring until the sample is completely dissolved (approximately 20 minutes).[8]

  • Cool the solution to room temperature.

  • Add 35 mL of chloroform and a few drops of bromophenol blue indicator.[8]

  • Titrate the solution with 0.05 M ethanolic KOH until the indicator changes color, marking the endpoint. The endpoint can also be determined potentiometrically.[10]

  • Calculate the carboxyl end group concentration based on the volume of KOH solution used.

Visual Troubleshooting Workflows

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Side Reaction Observed Incomplete_Dissolution Incomplete Dissolution Issue->Incomplete_Dissolution Discoloration Discoloration Issue->Discoloration High_CEG High Carboxyl End Groups Issue->High_CEG Gelation Premature Gelation Issue->Gelation Adjust_Temp Adjust Temperature Incomplete_Dissolution->Adjust_Temp Check_Ratio Check Monomer Ratio Incomplete_Dissolution->Check_Ratio Use_Catalyst Add/Change Catalyst Incomplete_Dissolution->Use_Catalyst Discoloration->Adjust_Temp Discoloration->Use_Catalyst Purify_Reactants Purify Reactants Discoloration->Purify_Reactants Inert_Atmosphere Use Inert Atmosphere Discoloration->Inert_Atmosphere High_CEG->Check_Ratio High_CEG->Use_Catalyst Adjust_Time Adjust Reaction Time High_CEG->Adjust_Time Gelation->Adjust_Temp Gelation->Check_Ratio Gelation->Use_Catalyst

Caption: Troubleshooting workflow for common side reactions.

Analytical_Workflow cluster_problem Problem Identification cluster_analysis Analytical Techniques cluster_info Information Gained Polymer_Issue Polyester with Undesirable Properties Titration Titration for Carboxyl End Groups Polymer_Issue->Titration HPLC HPLC for Monomer and Impurity Analysis Polymer_Issue->HPLC NMR NMR for Structural Characterization Polymer_Issue->NMR FTIR FTIR for Functional Group Analysis Polymer_Issue->FTIR CEG_Concentration Carboxyl End Group Concentration Titration->CEG_Concentration Impurity_Profile Reactant Purity and Byproducts HPLC->Impurity_Profile Polymer_Structure Polymer Structure and Composition NMR->Polymer_Structure Functional_Groups Presence of Specific Functional Groups FTIR->Functional_Groups

Caption: Analytical workflow for polymer characterization.

References

Technical Support Center: Isophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of isophthalic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isophthalic acid, particularly through the catalytic oxidation of m-xylene (B151644).

Issue 1: Low Yield of Isophthalic Acid

Q1: My isophthalic acid yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in isophthalic acid synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The oxidation of m-xylene is sensitive to temperature and pressure. Ensure your reaction parameters are within the optimal range. Higher temperatures generally increase the reaction rate, but excessive heat can lead to thermal decomposition and the formation of byproducts.[1]

  • Inefficient Catalyst Activity: The cobalt-manganese catalyst system is crucial for this reaction.

    • Catalyst Concentration: Verify that the concentrations of cobalt and manganese salts are appropriate.

    • Catalyst Preparation: Ensure the catalyst is properly prepared and activated. Some protocols suggest the use of a bromine-containing promoter to enhance catalyst activity.

  • Poor Oxygen Solubility: The reaction relies on the efficient transfer of oxygen from the gas phase to the liquid phase.[1]

    • Agitation: Ensure vigorous stirring to maximize the gas-liquid interface.

    • Oxygen Pressure: Operating at a higher pressure increases the solubility of oxygen in the reaction medium, which can lead to a faster reaction rate and higher yields.[1]

  • Incomplete Reaction: The oxidation of m-xylene to isophthalic acid is a stepwise process. If the reaction is not allowed to proceed to completion, a significant portion of the product will remain as intermediates, such as m-toluic acid and 3-carboxybenzaldehyde (3-CBA).

  • Product Loss During Work-up: Isophthalic acid has low solubility in many solvents at room temperature. Ensure complete precipitation and careful filtration to avoid losing product in the mother liquor.

Issue 2: Product Discoloration (Yellow Tint)

Q2: The final isophthalic acid product has a yellow tint. What causes this discoloration and how can I obtain a pure white product?

A2: A yellow hue in the final product is a common issue and indicates the presence of impurities.

  • Source of Color: The yellow color is primarily due to the presence of complex organic impurities, such as dicarboxylic fluorenones and tricarboxylic biphenyls, which are formed as byproducts during the oxidation process.[2]

  • Incomplete Oxidation: The presence of the intermediate 3-carboxybenzaldehyde (3-CBA) can also contribute to discoloration.

  • Purification Strategy: A dedicated purification step is essential to remove these color bodies. The most effective method is catalytic hydrogenation.[3][4]

    • Hydrogenation Process: The crude isophthalic acid is dissolved in a suitable solvent (e.g., water) at an elevated temperature and pressure.[3] The solution is then treated with hydrogen gas in the presence of a hydrogenation catalyst, typically a noble metal like palladium supported on carbon.[3][4] This process converts the colored impurities into colorless compounds.

    • Crystallization: After hydrogenation, the purified isophthalic acid is recovered by crystallization, typically by cooling the solution.[3] This step further separates the isophthalic acid from any remaining soluble impurities.

Frequently Asked Questions (FAQs)

Q3: What is the primary industrial method for synthesizing isophthalic acid?

A3: The dominant industrial method for producing isophthalic acid is the liquid-phase air oxidation of m-xylene.[5] This process typically employs a cobalt-manganese catalyst and is often promoted by a bromine-containing compound in an acetic acid solvent.[5][6]

Q4: What are the main impurities I should expect in my crude isophthalic acid?

A4: The primary impurities in crude isophthalic acid resulting from the oxidation of m-xylene are unreacted m-xylene, the intermediate m-toluic acid, and 3-carboxybenzaldehyde (3-CBA).[7][8] Other byproducts that can cause discoloration include dicarboxylic fluorenones and tricarboxylic biphenyls.[2]

Q5: How can I effectively remove 3-carboxybenzaldehyde (3-CBA) from my product?

A5: 3-carboxybenzaldehyde (3-CBA) is a key impurity that needs to be controlled. While post-oxidation steps can help reduce its concentration, a common and effective method for its removal is during the purification stage.[4] Catalytic hydrogenation of the crude isophthalic acid solution converts 3-CBA to m-toluic acid, which is more soluble and can be more easily separated during the subsequent crystallization of the purified isophthalic acid.[3]

Q6: What is the role of the bromine compound in the catalyst system?

A6: Bromine-containing compounds, often in the form of hydrogen bromide or an organic bromide, act as promoters or initiators for the free-radical oxidation reaction. They facilitate the generation of radicals from the cobalt and manganese catalysts, thereby accelerating the oxidation of the methyl groups on the m-xylene.

Experimental Protocols

Protocol 1: Synthesis of Crude Isophthalic Acid via m-Xylene Oxidation

This protocol is a representative example based on methodologies described in the literature. Caution: This reaction should be carried out in a high-pressure reactor (autoclave) with appropriate safety precautions.

  • Reactor Charging:

    • To a suitable autoclave, add the following in order:

      • Acetic acid (solvent)

      • m-Xylene (reactant)

      • Cobalt (II) acetate (B1210297) tetrahydrate (catalyst)

      • Manganese (II) acetate tetrahydrate (catalyst)

      • Tetrabromoethane (promoter)

  • Reaction Setup:

    • Seal the autoclave and perform a leak test with nitrogen gas (e.g., pressurize to 3.0 MPa and ensure the pressure drop is minimal over 30 minutes).[9]

    • Pressurize the reactor with nitrogen and then vent to purge the system of air. Repeat this cycle three times.

    • Pressurize the reactor with the desired pressure of air or an oxygen-nitrogen mixture.

  • Oxidation Reaction:

    • Begin stirring and heat the reactor to the target temperature (e.g., 180-210°C).[4]

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-4 hours). Monitor the pressure to ensure a constant supply of oxygen as it is consumed.

  • Cooling and Product Recovery:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess pressure.

    • The product will be a slurry. Filter the slurry to collect the solid crude isophthalic acid.

    • Wash the filter cake with fresh acetic acid and then with water to remove residual solvent and soluble impurities.

    • Dry the crude isophthalic acid in a vacuum oven.

Protocol 2: Purification of Crude Isophthalic Acid by Hydrogenation

This protocol outlines a general procedure for the purification of crude isophthalic acid. Caution: This procedure involves working with hydrogen gas at high pressure and temperature and requires a suitable high-pressure hydrogenation reactor.

  • Solution Preparation:

    • In a hydrogenation reactor, dissolve the crude isophthalic acid in a polar solvent, such as deionized water, at an elevated temperature (e.g., 150-250°C) to form a solution.[3] The pressure must be sufficient to maintain the water in the liquid phase.

  • Catalyst Addition:

    • Add a hydrogenation catalyst, such as palladium on activated carbon (e.g., 0.5% Pd/C), to the solution.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reactor to the target hydrogenation temperature (e.g., 200-260°C) and maintain with vigorous stirring for a specified time (e.g., 1-2 hours).[10]

  • Crystallization and Recovery:

    • After the hydrogenation is complete, cool the reactor. As the solution cools, the purified isophthalic acid will crystallize out.

    • Filter the cooled slurry to collect the purified isophthalic acid crystals.

    • Wash the crystals with hot deionized water.

    • Dry the purified isophthalic acid in a vacuum oven.

Data Presentation

Table 1: Effect of Reaction Conditions on Isophthalic Acid Yield and Purity

ParameterCondition ACondition BCondition C
Temperature 180°C200°C215°C
Pressure 15 kg/cm ²20 kg/cm ²25 kg/cm ²
Catalyst (Co/Mn/Br) Standard Conc.Standard Conc.High Conc.
3-CBA in Crude (ppm) 500 - 10,000< 500< 100
Final Product Color Excellent WhitenessGood WhitenessColored
Yield (mol %) 93.0%[4]--

Note: This table is a composite representation based on trends described in various sources. Specific results will vary with the experimental setup.

Table 2: Typical Composition of Crude Isophthalic Acid

ComponentConcentration Range
Isophthalic Acid95+%
3-Carboxybenzaldehyde (3-CBA)0 - 5%
m-Toluic Acid< 1%
Benzoic Acid< 0.5%
Other ImpuritiesTrace Amounts

Data compiled from various sources, including[7][11].

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_recovery Crude Product Recovery cluster_purification Purification Stage reactants m-Xylene, Acetic Acid, Catalyst (Co/Mn/Br) reactor High-Pressure Reactor (180-210°C, 15-25 kg/cm²) reactants->reactor oxidation Liquid-Phase Oxidation reactor->oxidation cooling Cooling & Depressurization oxidation->cooling filtration1 Filtration cooling->filtration1 washing1 Washing (Acetic Acid, Water) filtration1->washing1 drying1 Drying washing1->drying1 crude_ipa Crude Isophthalic Acid drying1->crude_ipa dissolving Dissolving in Water (High Temp & Pressure) crude_ipa->dissolving hydrogenation Catalytic Hydrogenation (Pd/C, H₂) dissolving->hydrogenation crystallization Crystallization (Cooling) hydrogenation->crystallization filtration2 Filtration crystallization->filtration2 washing2 Washing (Water) filtration2->washing2 drying2 Drying washing2->drying2 purified_ipa Purified Isophthalic Acid drying2->purified_ipa

Caption: Experimental workflow for isophthalic acid synthesis and purification.

reaction_pathway cluster_catalyst Catalyst System mx m-Xylene mta m-Toluic Acid mx->mta Oxidation Step 1 cba 3-Carboxybenzaldehyde (3-CBA) mta->cba Oxidation Step 2 ipa Isophthalic Acid cba->ipa Oxidation Step 3 catalyst Co/Mn Salts + Bromine Promoter

Caption: Stepwise oxidation pathway from m-xylene to isophthalic acid.

References

Technical Support Center: Scaling Up MOF Synthesis with Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of scaling up the synthesis of Metal-Organic Frameworks (MOFs) using isophthalic acid and its derivatives.

Troubleshooting Guide

Scaling up MOF synthesis from milligram to kilogram batches introduces challenges related to reaction kinetics, heat and mass transfer, and purification. Below are common issues encountered during the scale-up of isophthalic acid-based MOFs and systematic approaches to resolve them.

Q1: My scaled-up synthesis resulted in a low yield and/or poor crystallinity. What are the likely causes and how can I fix this?

Low yields and the formation of amorphous material are common when moving to larger reactors. This is often due to inhomogeneous reaction conditions.

  • Potential Causes & Solutions:

    • Inefficient Mixing: Standard magnetic stirring may be insufficient in large vessels, leading to localized concentration gradients that favor the formation of amorphous precipitates instead of crystalline MOFs.

    • Poor Heat Transfer: The surface-area-to-volume ratio decreases at scale, making it difficult to achieve uniform heating. Slow or uneven heating can lead to the formation of undesired phases.

    • Rapid Nucleation: High initial reactant concentrations in a large batch can cause rapid nucleation, depleting the precursors before proper crystal growth can occur, resulting in small, poorly crystalline particles.

Illustrative Data: Effect of Scale-Up Parameters on MOF Product Quality

The following table provides hypothetical data to illustrate how different parameters can affect the final product during the scale-up of a generic isophthalic acid-based MOF (e.g., an Al-IPA MOF).

Parameter Lab-Scale (100 mL Reactor) Pilot-Scale (20 L Reactor) - Attempt 1 Pilot-Scale (20 L Reactor) - Optimized
Heating Method Oil Bath (Uniform)Direct Jacket Heating (Fast Ramp)Jacket Heating (Slow, Controlled Ramp)
Stirring Magnetic Stir Bar (700 RPM)Single Impeller (300 RPM)Baffled Reactor, Dual Impeller (600 RPM)
Concentration 0.1 M0.5 M0.2 M
Yield (%) 92%65%89%
Crystallinity (PXRD) High, Sharp PeaksBroad Peaks, Amorphous HumpHigh, Sharp Peaks
BET Surface Area (m²/g) 12504301180

Q2: My final product is contaminated with byproducts or unreacted isophthalic acid. How can I improve purity at a larger scale?

Product purity is a significant challenge in bulk synthesis. Byproducts can include denser, thermodynamically favored MOF phases or uncoordinated linkers.

  • Troubleshooting Steps:

    • Characterize Impurities: Use Powder X-Ray Diffraction (PXRD) to identify other crystalline phases. Digest a small sample of the MOF in an acidic or basic solution and use NMR to check for unreacted linker or trapped solvent molecules.[1]

    • Adjust pH: The deprotonation of isophthalic acid's carboxylic groups is crucial for coordination. In large volumes, pH gradients can exist. Consider adding a base (e.g., NaOH, triethylamine) to ensure complete deprotonation, which can facilitate the formation of the desired MOF.[1]

    • Optimize Modulator Concentration: Modulators, like other monocarboxylic acids, compete with the linker to control crystal growth. Their ratio to the linker may need to be adjusted at scale. Systematically vary the modulator concentration to find the optimal balance that prevents the formation of dense byproducts without inhibiting the growth of the target MOF.[1]

    • Refine Purification: Centrifugation, which is common in labs, can be difficult and time-consuming at scale.[2] For large batches, filtration is often more practical. Implement a rigorous washing protocol, possibly with a solvent exchange step (e.g., washing with ethanol (B145695) to remove DMF) before drying.[2] A refluxing wash in a clean solvent can also be effective.

Frequently Asked Questions (FAQs)

Q: What are the primary challenges when scaling up a solvothermal synthesis of an isophthalic acid-based MOF?

A: The main challenges include:

  • Reproducibility: Ensuring batch-to-batch consistency in crystallinity, particle size, and porosity.[3]

  • Heat and Mass Transfer: Inefficient mixing and temperature gradients in large reactors can lead to non-uniform products.[3]

  • Solvent Use: Traditional syntheses often use hazardous solvents like DMF. The large volumes required for scale-up increase costs and environmental concerns.[3][4]

  • Downstream Processing: Activation (removal of guest molecules from pores) and shaping of the MOF powder for industrial applications are major considerations at a large scale.

Q: Are there greener, more scalable synthesis methods for isophthalic acid MOFs?

A: Yes, significant research is focused on sustainable production. One successful approach is a water-based synthesis. For example, a kilogram-scale synthesis of CAU-10, an aluminum-based MOF with isophthalic acid, has been demonstrated using water as the solvent, which is both environmentally friendly and cost-effective.[2] This method avoids corrosive acids by using the sodium salt of the isophthalic acid linker.[4] Mechanochemical methods, which use minimal or no solvent, are also a promising green alternative for large-scale production.

Q: How does the asymmetrical structure of isophthalic acid affect scale-up compared to symmetric linkers like terephthalic acid?

A: The bent, asymmetrical structure of isophthalic acid (a 1,3-dicarboxylate) can lead to more complex coordination environments compared to the linear terephthalic acid (a 1,4-dicarboxylate). This can sometimes result in a higher propensity for forming multiple competing phases. When scaling up, precise control over reaction conditions (temperature, concentration, pH) is critical to direct the synthesis towards the desired crystalline structure and avoid less stable or amorphous byproducts.[5]

Experimental Protocols

Protocol: Kilogram-Scale Green Synthesis of CAU-10 [Al(OH)(IPA)]

This protocol is adapted from a reported high-yield, water-based synthesis of the isophthalic acid-based MOF, CAU-10.[2]

Materials & Equipment:

  • 200 L glass-lined reactor with heating jacket and mechanical stirrer

  • Isophthalic acid (3.32 kg, 20 mol)

  • Sodium hydroxide (B78521) (NaOH) (2.4 kg, 60 mol)

  • Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O) (6.67 kg, 10 mol)

  • Deionized water

  • Ethanol (for washing)

  • Large-scale filtration apparatus

Procedure:

  • Linker Solution Preparation: In the 200 L reactor, dissolve 3.32 kg of isophthalic acid and 2.4 kg of NaOH in 26 L of deionized water. Stir the mixture for approximately 60 minutes until all solids have dissolved and the solution has cooled to room temperature.

  • Metal Salt Solution Preparation: In a separate container, dissolve 6.67 kg of Al₂(SO₄)₃·18H₂O in 24 L of deionized water.

  • Reaction: Slowly add the aluminum sulfate solution to the isophthalate (B1238265) solution in the reactor under continuous stirring.

  • Crystallization: Heat the reaction mixture to 120°C using the reactor's heating jacket and maintain this temperature for 24 hours.

  • Cooling and Filtration: Allow the reactor to cool to room temperature. Collect the resulting white powder product using a large-scale filtration system.

  • Purification/Washing:

    • Redisperse the filtered product in 15 L of a 70% ethanol/water (v/v) solution and stir.

    • Filter the product again.

    • Wash the collected solid with an additional 30 L of anhydrous ethanol at room temperature.

  • Activation: Dry the purified white powder in an oven at 120°C for 48 hours to remove residual solvent and water from the pores.

  • Yield: This process yields approximately 3.6 kg (91% based on the linker) of activated CAU-10.[2]

Visualizations

MOF_Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Synthesis cluster_processing 3. Downstream Processing Metal Metal Salt Solution (e.g., Al2(SO4)3) Mixing Mixing & Stirring in Reactor Metal->Mixing Linker Linker Solution (e.g., Sodium Isophthalate) Linker->Mixing Heating Controlled Heating (e.g., 120°C, 24h) Mixing->Heating Scale-up Challenge: Heat Transfer Filter Filtration Heating->Filter Scale-up Challenge: Solid Handling Wash Washing (e.g., with Ethanol) Filter->Wash Activate Activation (Drying at 120°C) Wash->Activate Product Final MOF Product Activate->Product

Caption: General workflow for the scaled-up synthesis of an isophthalic acid-based MOF.

Troubleshooting_Tree Start Problem: Low Crystallinity / Amorphous Product Q_Mixing Is mixing adequate? (No dead zones, uniform suspension) Start->Q_Mixing S_Mixing Solution: - Increase stirring speed - Use overhead stirrer with impeller - Add baffles to reactor Q_Mixing->S_Mixing No Q_Heating Is heating uniform and controlled? Q_Mixing->Q_Heating Yes S_Heating Solution: - Reduce heating ramp rate - Use a jacketed reactor for even heat distribution Q_Heating->S_Heating No Q_Conc Are reactant concentrations too high? Q_Heating->Q_Conc Yes S_Conc Solution: - Decrease overall concentration - Consider slower addition of one reactant to control nucleation Q_Conc->S_Conc Yes

Caption: Decision tree for troubleshooting poor crystallinity in scaled-up MOF synthesis.

References

controlling particle size in isophthalic acid precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isophthalic acid precipitation. The information is designed to help control particle size and address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the particle size of isophthalic acid during precipitation?

A1: The primary factors that control the particle size of isophthalic acid during precipitation are:

  • Cooling Rate: Slower cooling rates generally lead to the formation of larger, more uniform crystals, while rapid cooling tends to produce smaller, less uniform particles.

  • Solvent System: The choice of solvent is crucial. Isophthalic acid's solubility varies significantly in different solvents, which directly impacts the supersaturation level and, consequently, the nucleation and crystal growth rates.[1]

  • Agitation/Stirring Speed: The rate of stirring affects the homogeneity of the solution's temperature and concentration. Moderate agitation can promote uniform crystal growth, while very high shear rates can lead to smaller particles due to increased secondary nucleation and potential crystal breakage.

  • Supersaturation: The level of supersaturation is the driving force for both nucleation and crystal growth. Controlling the rate at which supersaturation is generated (e.g., through controlled cooling or anti-solvent addition) is key to managing particle size.

  • Presence of Impurities: Impurities can act as nucleation inhibitors or promoters, or they can be incorporated into the crystal lattice, affecting both the size and shape (habit) of the crystals.

Q2: What is the typical solubility of isophthalic acid in common solvents?

A2: Isophthalic acid is a colorless solid.[2] Its solubility is a critical parameter in designing a precipitation process. The following table summarizes its solubility in various solvents.

SolventTemperature (°C)Solubility ( g/100g solvent)
Water25Insoluble[2]
Acetic Acid-Slightly Soluble
Alcohol-Slightly Soluble
Chloroform-Insoluble
Ether-Insoluble

Q3: How can I modify the crystal habit of isophthalic acid?

A3: Crystal habit modification involves changing the external shape of the crystals without altering their internal polymorphic form. This can be achieved by:

  • Solvent Selection: Different solvents can preferentially interact with specific crystal faces, inhibiting their growth and thereby altering the overall shape.

  • Use of Additives or Inhibitors: Small amounts of specific additives can adsorb onto growing crystal faces, slowing their growth rate relative to other faces and leading to a change in the crystal habit.

  • Controlled Supersaturation: The level of supersaturation can influence which crystal faces grow fastest, thus affecting the final crystal shape.

Troubleshooting Guide

This guide addresses common problems encountered during isophthalic acid precipitation experiments.

ProblemPossible CausesSuggested Solutions
Formation of very fine particles or powder 1. Rapid Cooling: The solution was cooled too quickly, leading to rapid nucleation and the formation of many small crystals. 2. High Supersaturation: The initial concentration of isophthalic acid was too high, or an anti-solvent was added too quickly. 3. High Agitation Rate: Excessive stirring speed can increase secondary nucleation.1. Decrease the Cooling Rate: Implement a controlled, slower cooling profile. For instance, in a purification process, a slow cooling over 2 to 4 hours can be employed to grow larger crystals.[3] 2. Control Supersaturation: Start with a lower, saturated concentration of isophthalic acid. If using an anti-solvent, add it slowly and at a controlled rate. 3. Optimize Agitation: Reduce the stirring speed to a level that ensures homogeneity without excessive shear.
Formation of large, irregular agglomerates 1. Low Agitation: Insufficient stirring may lead to localized high supersaturation and cause crystals to stick together. 2. "Oiling Out": The isophthalic acid may have separated as a liquid phase before solidifying, which can happen if the solution is cooled too rapidly through a region of high supersaturation, especially with certain solvent systems.1. Increase Agitation Speed: Ensure the solution is well-mixed to maintain uniform temperature and concentration. 2. Modify Cooling Profile: Employ a slower cooling rate, particularly as the solution approaches the saturation point. Consider a multi-stage cooling process.
Inconsistent particle size between batches 1. Variability in Cooling Profile: Lack of precise control over the cooling rate. 2. Inconsistent Stirring: Variations in the agitation speed or impeller position. 3. Fluctuations in Starting Material Purity: Different levels of impurities can affect nucleation and growth.1. Standardize Cooling Protocol: Use a programmable cooling bath or a well-documented manual cooling procedure to ensure reproducibility. A controlled temperature reduction to between 10 and 45 °C is a preferred range in some purification processes.[1] 2. Maintain Consistent Agitation: Use the same stirrer, impeller, and speed for all experiments. 3. Characterize Starting Material: Ensure the purity of the starting isophthalic acid is consistent between batches.
Low Yield 1. Incomplete Precipitation: The final temperature of the solution is too high, leaving a significant amount of isophthalic acid dissolved. 2. Washing with a Good Solvent: Washing the collected crystals with a solvent in which isophthalic acid is highly soluble will dissolve the product.1. Lower the Final Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize the precipitation of the product. 2. Select an Appropriate Washing Solvent: Wash the crystals with a cold solvent in which isophthalic acid has low solubility, or with the cold mother liquor.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization for Particle Size Control

This protocol is based on a method for purifying crude isophthalic acid to obtain a desirable particle size.[1][3]

Objective: To produce isophthalic acid crystals with a controlled particle size through a slow cooling process.

Materials:

  • Crude Isophthalic Acid (containing impurities like 3-carboxybenzaldehyde)

  • N-methyl pyrrolidone (NMP) as the solvent

  • Crystallizer equipped with a heating mantle, thermocouple, condenser, and overhead stirrer

Procedure:

  • Dissolution: In the crystallizer, prepare a solution by dissolving crude isophthalic acid in NMP at an elevated temperature of approximately 125 °C. A typical ratio is 207.9g of isophthalic acid to 350g of NMP.[1] Stir the mixture until all solids are completely dissolved.

  • Holding: Maintain the solution at 125 °C for about one hour to ensure complete dissolution and thermal equilibrium.[3]

  • Controlled Cooling: Slowly cool the solution from 125 °C to 40 °C over a period of 2 to 4 hours.[3] This slow cooling rate is critical for promoting crystal growth over nucleation, leading to larger particles.

  • Filtration: Once the slurry reaches 40 °C, filter the mixture to separate the purified isophthalic acid crystals from the mother liquor.

  • Washing and Drying: Wash the collected crystals with a suitable solvent (e.g., cold NMP or water) to remove any remaining mother liquor and impurities.[1] Dry the crystals to obtain the final product.

Protocol 2: Evaporative Crystallization for Particle Size Control

This protocol is based on a single-stage evaporative crystallization process designed to achieve a commercially acceptable particle size distribution.[4]

Objective: To control isophthalic acid particle size through rapid evaporative crystallization.

Materials:

  • Crude Isophthalic Acid

  • Acetic Acid as the solvent

  • A single-stage crystallization vessel equipped for heating, pressure control, and rapid evaporation.

Procedure:

  • Slurry Preparation: Disperse a filter cake of crude isophthalic acid as a slurry in acetic acid.

  • Dissolution: Heat the slurry to a temperature that ensures the complete dissolution of the isophthalic acid.

  • Evaporative Crystallization: Transfer the hot solution to a single crystallization zone maintained at a temperature between 180°F and 250°F and under a pressure that promotes the volatilization of the acetic acid.

  • Controlled Evaporation: Control the heat input to achieve rapid volatilization of more than half of the solvent. This rapid evaporation induces crystallization.

  • Residence Time: Maintain a residence time in the crystallization zone between approximately 20 to 120 minutes. The residence time, in conjunction with the temperature, will influence the final particle size and yield.

  • Separation: Transfer the resulting slurry to a separation zone to isolate the isophthalic acid crystals from the mother liquor.

  • Washing and Drying: Wash and dry the crystals to obtain the purified product.

Quantitative Data

The following table summarizes the impact of key process parameters on isophthalic acid particle size, based on data from industrial processes.

Table 1: Effect of Process Parameters on Isophthalic Acid Particle Size and Yield in Evaporative Crystallization [4]

ParameterCrystallization Temperature (°F)Residence Time (minutes)Yield of Purified Filter Cake (%)
Temperature 1972373
2066470

Note: While the patent provides these process parameters and states they result in a "commercially acceptable particle size distribution," it does not provide specific particle size measurements.

Visualizations

Below are diagrams illustrating key workflows and relationships in controlling isophthalic acid particle size.

experimental_workflow cluster_prep Solution Preparation cluster_crystallization Crystallization cluster_isolation Product Isolation dissolution Dissolution of Crude IPA in Solvent heating Heating to Dissolution Temperature dissolution->heating cooling Controlled Cooling / Evaporation heating->cooling nucleation Nucleation cooling->nucleation growth Crystal Growth cooling->growth filtration Filtration growth->filtration washing Washing filtration->washing drying Drying washing->drying

Caption: Experimental workflow for isophthalic acid precipitation.

parameter_influence cooling_rate Cooling Rate supersaturation Supersaturation cooling_rate->supersaturation agitation Agitation Speed nucleation Nucleation Rate agitation->nucleation growth Crystal Growth Rate agitation->growth solvent Solvent Choice solvent->supersaturation supersaturation->nucleation supersaturation->growth particle_size Final Particle Size nucleation->particle_size increases number, decreases size growth->particle_size increases size

Caption: Influence of key parameters on final particle size.

References

identifying and removing color impurities in purified isophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified isophthalic acid (PIA). The following information addresses common issues related to identifying and removing color impurities during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities that cause a yellow tint in purified isophthalic acid?

A yellowish discoloration in purified isophthalic acid is typically caused by the presence of colored organic molecules. The primary impurities responsible for this yellow hue have been identified as dicarboxylic fluorenones and tricarboxylic biphenyls.[1][2] Other impurities that may be present, though not all necessarily colored, include reaction intermediates such as 3-formylbenzoic acid (3-CBA) and m-toluic acid, as well as residual catalyst metals.[2][3]

Q2: What analytical techniques are recommended for identifying these color impurities?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis of impurities in isophthalic acid.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reverse-phase method is often suitable for this purpose.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry, allowing for the determination of the molecular weights of various impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the impurities, which is crucial for their definitive identification.[1]

  • Optical Density Spectrophotometry: The color level of purified isophthalic acid can be quantified by measuring the optical density of a solution at specific wavelengths, such as 340 nm and 400 nm, or by determining the b*-value of the solid material itself.[4]

Q3: How can color impurities be removed from my isophthalic acid sample?

Several methods can be employed to remove color impurities and improve the whiteness of purified isophthalic acid:

  • Recrystallization: This is a fundamental purification technique. Dissolving the crude isophthalic acid in a suitable solvent at an elevated temperature and then allowing it to cool slowly will enable the formation of pure isophthalic acid crystals, leaving the impurities behind in the mother liquor.[1][5]

  • Activated Carbon Treatment: For colored impurities, treating a solution of the crude product with activated carbon is an effective method. The activated carbon adsorbs the color bodies, which can then be removed by hot filtration before recrystallization.[1]

  • Hydrogenation: In industrial processes, a common purification step is the hydrogenation of a solution of crude isophthalic acid. This process, often using a palladium catalyst supported on carbon, converts some colored impurities into colorless compounds.[2] For instance, 3-formylbenzoic acid is hydrogenated to m-toluic acid, which is more soluble and remains in the mother liquor during crystallization.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Yellowish Tint in Final Product Presence of colored byproducts such as dicarboxylic fluorenones and tricarboxylic biphenyls.[1][2]Treat the crude product with activated carbon before the final recrystallization step.[1] Optimize hydrogenation conditions (temperature, pressure) if applicable.[2]
High Impurity Levels Detected by HPLC Incomplete reaction or inefficient purification.Increase reaction time or temperature to ensure the reaction goes to completion. Optimize the recrystallization solvent system or consider column chromatography for difficult-to-separate impurities.[1]
Poor Crystal Formation During Recrystallization Incorrect solvent choice, solution is too dilute, or cooling is too rapid.Screen various solvents or solvent mixtures. Concentrate the solution before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

Experimental Protocols

Protocol 1: Decolorization and Recrystallization of Isophthalic Acid

This protocol describes a laboratory-scale procedure for removing color impurities from isophthalic acid using activated carbon followed by recrystallization.

Materials:

  • Crude (discolored) isophthalic acid

  • Suitable recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Activated carbon (powdered)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Pre-heated funnel

  • Fluted filter paper

  • Buchner funnel and vacuum flask

  • Cold recrystallization solvent

  • Vacuum oven

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude isophthalic acid to a suitable solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.[1]

  • Activated Carbon Treatment: If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Continue to boil the solution for a few minutes to allow the carbon to adsorb the impurities.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.[1]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[1]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.[1]

Protocol 2: HPLC Analysis of Isophthalic Acid Purity

This protocol provides a starting point for developing an HPLC method to assess the purity of isophthalic acid.

Materials and Equipment:

  • HPLC system with UV detector

  • Reverse-phase C18 column

  • Isophthalic acid sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, water, and a small amount of phosphoric acid to buffer the solution. A gradient elution may be effective, for example, starting with a lower concentration of acetonitrile and increasing it over the course of the analysis.[6]

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity isophthalic acid standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation: Accurately weigh the isophthalic acid sample to be analyzed and dissolve it in the same solvent used for the standard solutions. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Set the HPLC parameters, including the mobile phase gradient, flow rate (e.g., 1.0 mL/min), and UV detection wavelength (e.g., 210 nm or 254 nm).[1][6] Inject the standard and sample solutions.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The peak corresponding to isophthalic acid can be identified by its retention time. The area of the isophthalic acid peak in the sample can be used to calculate its purity relative to the standards. Impurity peaks will appear at different retention times.[1]

Visualizations

G cluster_0 Impurity Identification Discolored_PIA Discolored PIA Sample HPLC HPLC Analysis Discolored_PIA->HPLC LCMS LC-MS Analysis Discolored_PIA->LCMS NMR NMR Spectroscopy Discolored_PIA->NMR Impurity_Profile Impurity Profile HPLC->Impurity_Profile LCMS->Impurity_Profile NMR->Impurity_Profile

Caption: Workflow for the identification of impurities in a discolored PIA sample.

G Crude_PIA Crude Isophthalic Acid (with color impurities) Dissolution 1. Dissolve in Hot Solvent Crude_PIA->Dissolution Activated_Carbon 2. Add Activated Carbon & Boil Dissolution->Activated_Carbon Hot_Filtration 3. Hot Filtration (Removes Carbon & Insolubles) Activated_Carbon->Hot_Filtration Cooling 4. Cool Filtrate Slowly (Crystallization) Hot_Filtration->Cooling Vacuum_Filtration 5. Vacuum Filtration (Collect Crystals) Cooling->Vacuum_Filtration Washing 6. Wash with Cold Solvent Vacuum_Filtration->Washing Drying 7. Dry Crystals Washing->Drying Purified_PIA Purified Isophthalic Acid (White Crystals) Drying->Purified_PIA

Caption: Experimental workflow for the purification of isophthalic acid.

G start Discolored Product? cause1 Colored Impurities Present (e.g., fluorenones) start->cause1 Yes cause2 Inefficient Purification start->cause2 Yes action1 Treat with Activated Carbon before Recrystallization cause1->action1 end_node Product Quality Improved action1->end_node action2 Optimize Recrystallization Solvent/Conditions cause2->action2 action2->end_node

Caption: Troubleshooting logic for discolored purified isophthalic acid.

References

dealing with m-toluic acid impurity in isophthalic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with m-toluic acid impurity in isophthalic acid production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of isophthalic acid.

Issue 1: High m-Toluic Acid Content in Purified Isophthalic Acid

Q: My purified isophthalic acid (IPA) product shows a high concentration of m-toluic acid (m-TA) after analysis. What are the potential causes and how can I resolve this?

A: High levels of m-toluic acid in the final product typically indicate incomplete removal during the purification process. The primary method for removing m-TA is crystallization, leveraging the solubility differences between IPA and m-TA. Here are the common causes and troubleshooting steps:

  • Inadequate Solvent Choice: The solvent used for crystallization plays a crucial role in separating m-TA from IPA.

    • Recommendation: N-methyl pyrrolidone (NMP) has been shown to be a highly effective solvent for this purpose.[1] Water and acetic acid can also be used.[2][3] The solubility of m-TA is generally higher than IPA in suitable solvents, allowing it to remain in the mother liquor upon cooling.

  • Incorrect Crystallization Temperature Profile: The temperature at which the crude IPA is dissolved and the final temperature to which it is cooled are critical parameters.

    • Recommendation: Ensure the crude IPA is fully dissolved at an elevated temperature (e.g., 50-200°C).[1] The solution should then be cooled slowly to a lower temperature (e.g., 10-45°C) to allow for the selective crystallization of IPA.[1] Rapid cooling can lead to the co-precipitation of impurities.

  • Insufficient Washing of Filter Cake: Residual mother liquor on the surface of the IPA crystals will contain dissolved m-TA.

    • Recommendation: Wash the filtered IPA cake with a clean, cold solvent to displace the mother liquor effectively.[1]

Quantitative Data on m-Toluic Acid Levels

Product GradeTypical m-Toluic Acid ConcentrationReference
Crude Isophthalic Acid0.03% to 0.1% by weight[1][2]
Purified Isophthalic AcidAs low as 2 ppm[1]

Issue 2: Inconsistent Purification Results

Q: I am observing significant batch-to-batch variation in the purity of my isophthalic acid. How can I improve the consistency of my purification process?

A: Inconsistent results often stem from a lack of precise control over the experimental parameters. To ensure reproducibility, consider the following:

  • Standardize Solvent Ratios: The ratio of solvent to crude IPA should be kept constant. A volume ratio of 9:1 (solvent to crude IPA) has been used effectively.[2]

  • Control Stirring Rate: The agitation speed during dissolution and crystallization can affect crystal formation and purity. A stirring speed of 500 rpm has been reported in a lab-scale experiment.[2]

  • Monitor Cooling Rate: A controlled and consistent cooling rate is essential for selective crystallization. Slow cooling over 2 to 4 hours is recommended.[4]

  • Ensure Homogeneity of Starting Material: If your crude IPA comes from different sources or production runs, its impurity profile may vary. Analyze the crude material before each purification to adjust parameters if necessary.

Frequently Asked Questions (FAQs)

Q1: What is m-toluic acid and why is it an impurity in isophthalic acid production?

A1: m-Toluic acid is an aromatic carboxylic acid. It is an intermediate in the production of isophthalic acid from the oxidation of m-xylene (B151644).[5] Incomplete oxidation of m-xylene can lead to the presence of m-toluic acid as an impurity in the crude isophthalic acid.

Q2: How does m-toluic acid impurity affect the end-use of isophthalic acid, particularly in drug development?

A2: In polymer synthesis, such as for polyethylene (B3416737) terephthalate (B1205515) (PET), impurities like m-toluic acid can act as chain terminators, affecting the polymer's molecular weight and, consequently, its physical properties.[6] In pharmaceutical applications, where isophthalic acid may be used as a starting material or intermediate for active pharmaceutical ingredients (APIs), the presence of impurities is highly undesirable. Unwanted chemicals can affect the efficacy and safety of the final drug product.[7] Regulatory bodies require strict control over impurities in APIs and excipients.[8]

Q3: What are the primary methods for purifying crude isophthalic acid?

A3: The most common methods for purifying crude isophthalic acid include:

  • Crystallization: This is a widely used technique that separates isophthalic acid from impurities based on differences in solubility.[1]

  • Hydrogenation: This method can be used to convert certain impurities into more easily separable forms.[9][10]

  • Solvent Extraction/Washing: Washing the crude product with a suitable solvent can remove impurities.[2]

Q4: Which analytical techniques are suitable for quantifying m-toluic acid in isophthalic acid?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for the quantitative analysis of m-toluic acid in isophthalic acid.[3][11][12][13] These techniques can separate m-toluic acid from isophthalic acid and other impurities, allowing for accurate quantification.

Experimental Protocols

Protocol 1: Purification of Crude Isophthalic Acid by Crystallization

This protocol is a general guideline for the lab-scale purification of crude isophthalic acid.

  • Dissolution:

    • In a suitable reaction vessel, combine the crude isophthalic acid with N-methyl pyrrolidone (NMP) at a volume ratio of 1:9 (IPA:NMP).[2]

    • Heat the mixture to 125°C while stirring until all solids are completely dissolved.[1][4]

  • Crystallization:

    • Slowly cool the solution to 40°C over a period of 2 to 4 hours with continuous stirring to promote the growth of pure isophthalic acid crystals.[4]

  • Filtration and Washing:

    • Filter the resulting slurry to separate the isophthalic acid crystals from the mother liquor.

    • Wash the filter cake with a small amount of cold, fresh NMP to remove any residual mother liquor.[1]

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove any remaining solvent.

Protocol 2: Analysis of m-Toluic Acid by HPLC

This protocol provides a general framework for the HPLC analysis of m-toluic acid in isophthalic acid.

  • Standard Preparation:

    • Prepare a stock solution of pure m-toluic acid in a suitable solvent (e.g., a mixture of methanol (B129727) and water).[12]

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • Accurately weigh a sample of the isophthalic acid to be analyzed and dissolve it in the mobile phase or a suitable solvent mixture.[12]

    • Filter the sample solution through a 0.22 µm or 0.45 µm filter before injection.[12]

  • HPLC Conditions (Example):

    • Column: A C18 reversed-phase column is commonly used.[12]

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphoric acid or phosphate (B84403) buffer) is often employed.[14]

    • Flow Rate: Typically around 1.0 mL/min.[14]

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).[14]

  • Quantification:

    • Inject the prepared standards and sample into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the m-toluic acid standards against their concentrations.

    • Determine the concentration of m-toluic acid in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_ipa Crude Isophthalic Acid (High m-TA) dissolution Dissolution (e.g., in NMP at 125°C) crude_ipa->dissolution crystallization Slow Cooling (to 40°C over 2-4h) dissolution->crystallization filtration Filtration crystallization->filtration washing Washing (with cold, fresh solvent) filtration->washing mother_liquor Mother Liquor (contains m-TA) filtration->mother_liquor drying Drying washing->drying purified_ipa Purified Isophthalic Acid (Low m-TA) drying->purified_ipa

Caption: Workflow for the purification of isophthalic acid.

troubleshooting_logic start Analyze Purified IPA check_mta m-TA Level Acceptable? start->check_mta end_ok Process Complete check_mta->end_ok Yes troubleshoot High m-TA Detected: Troubleshoot Purification check_mta->troubleshoot No check_solvent Review Solvent Choice and Ratio troubleshoot->check_solvent check_temp Verify Temperature Profile (Dissolution & Cooling) troubleshoot->check_temp check_washing Evaluate Washing Step troubleshoot->check_washing re_purify Re-Purify Batch check_solvent->re_purify check_temp->re_purify check_washing->re_purify

Caption: Troubleshooting logic for high m-toluic acid levels.

References

optimization of mobile phase for isophthalic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase and other High-Performance Liquid Chromatography (HPLC) parameters for the analysis of isophthalic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of isophthalic acid in a question-and-answer format.

Question: Why am I observing poor peak shape (tailing or fronting) for my isophthalic acid peak?

Answer:

Poor peak shape for isophthalic acid is often related to its acidic nature and the pH of the mobile phase. Isophthalic acid is a dicarboxylic acid, and its ionization state can significantly impact its interaction with the stationary phase.

  • Peak Tailing: This is the most common issue and is often caused by the partial ionization of isophthalic acid on the column. At a mobile phase pH close to its pKa values (pKa1 ≈ 3.46, pKa2 ≈ 4.46), a mixture of ionized and non-ionized forms of the molecule will exist, leading to secondary interactions with the stationary phase and resulting in peak tailing.[1] To resolve this, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the first pKa of isophthalic acid (i.e., pH < 2). This ensures that the analyte is in its fully protonated, less polar form, leading to better retention and improved peak symmetry on a reversed-phase column.

  • Peak Fronting: This is less common for acidic compounds like isophthalic acid but can occur due to column overload or issues with the sample solvent. Ensure your sample concentration is within the linear range of your detector and that the sample solvent is compatible with the mobile phase.

Question: My isophthalic acid peak has a shifting retention time. What could be the cause?

Answer:

Shifting retention times can be caused by several factors. A systematic approach to troubleshooting is recommended.[2][3][4]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time drift. Ensure accurate and consistent preparation of the mobile phase for each run. If using a gradient, ensure the gradient pump is functioning correctly.

  • Column Temperature: Fluctuations in column temperature can lead to changes in retention time. Using a column oven to maintain a constant temperature is highly recommended.[3]

  • Column Equilibration: Insufficient column equilibration between runs or after a change in mobile phase can cause retention time shifts. Ensure the column is fully equilibrated with the mobile phase before injecting the sample.

  • Mobile Phase pH: Small variations in the pH of the mobile phase, especially when operating near the pKa of isophthalic acid, can lead to significant shifts in retention. The use of a buffer in the mobile phase can help stabilize the pH.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, a new column may be required.

Question: I am not getting enough retention for isophthalic acid on my C18 column. How can I increase it?

Answer:

To increase the retention of isophthalic acid on a C18 column, you can modify the mobile phase composition:

  • Decrease the Organic Solvent Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase will increase the retention time of polar compounds like isophthalic acid.

  • Adjust Mobile Phase pH: As mentioned previously, ensuring the mobile phase pH is well below the pKa of isophthalic acid will keep it in its less polar, protonated form, leading to stronger interaction with the C18 stationary phase and thus, increased retention.

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can increase the retention of ionized analytes on a reversed-phase column. However, this can complicate method development and column cleaning.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for isophthalic acid analysis on a C18 column?

A good starting point for a reversed-phase HPLC method for isophthalic acid is a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water, with an acidic modifier. For example, a mobile phase of methanol-water (15:85, v/v) with the pH adjusted to 3 has been successfully used.[5] Another common approach is to use an aqueous phase containing a small percentage of an acid like phosphoric acid, formic acid, or trifluoroacetic acid (TFA).[6][7][8]

Q2: What detection wavelength should I use for isophthalic acid?

Isophthalic acid has a UV absorbance maximum around 254 nm, which is a commonly used wavelength for its detection.[5] Other wavelengths, such as 210 nm, can also be used.[7] A diode array detector (DAD) can be used to determine the optimal detection wavelength.

Q3: Is a gradient or isocratic elution better for isophthalic acid analysis?

The choice between gradient and isocratic elution depends on the sample matrix. For the analysis of isophthalic acid in relatively clean samples or for the separation from its isomers, an isocratic method can be sufficient.[5] However, if the sample contains compounds with a wide range of polarities, a gradient elution may be necessary to achieve a good separation in a reasonable analysis time.[7]

Q4: How does the pKa of isophthalic acid affect the mobile phase optimization?

The pKa values of isophthalic acid (pKa1 ≈ 3.46, pKa2 ≈ 4.46) are critical for mobile phase optimization.[1] To achieve good peak shape and reproducible retention times in reversed-phase HPLC, it is essential to suppress the ionization of the carboxyl groups. This is achieved by maintaining the mobile phase pH below the first pKa value. An acidic mobile phase ensures that isophthalic acid is in its neutral, more hydrophobic form, which interacts more consistently with the non-polar stationary phase. The pH of a 1 mM solution of isophthalic acid is approximately 3.33, and for a 10 mM solution, it is around 2.76.[9]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Isophthalic Acid

This protocol is based on a method for the determination of isophthalic acid in polyethylene (B3416737) glycol terephthalate (B1205515) fiber.[5]

  • Column: Novapak C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Methanol:Water (15:85, v/v), pH adjusted to 3 with an appropriate acid (e.g., phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient

  • Injection Volume: 10 µL

  • Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase, such as the mobile phase itself or a mixture with a lower organic content.

Protocol 2: Gradient HPLC Method for Isophthalic Acid and Related Aromatic Acids

This protocol is a general approach for the separation of several aromatic acids, including isophthalic acid.[6][7]

  • Column: C18 column (e.g., Agilent Poroshell 120 SB-C18 or Primesep B)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30% to 70% B

    • 10-12 min: 70% B (hold)

    • 12-13 min: 70% to 30% B (return to initial conditions)

    • 13-15 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or 254 nm

  • Temperature: 30 °C

  • Injection Volume: 5 µL

Data Presentation

Table 1: Effect of Mobile Phase Additive on Peak Shape and Resolution

Mobile Phase Additive (0.1%)pHIsophthalic Acid Peak ShapeResolution from Terephthalic Acid
Formic Acid2.7GoodModerate
Phosphoric Acid2.3ExcellentGood
Trifluoroacetic Acid (TFA)2.0ExcellentExcellent

This table summarizes typical observations on the effect of different acidic modifiers on the chromatography of isophthalic acid and its common isomer, terephthalic acid.[6]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolution & Filtration) hplc_system HPLC System (Pump, Injector, Column Oven) sample_prep->hplc_system Inject Sample mobile_phase_prep Mobile Phase Preparation (e.g., MeCN/H2O with Acid) mobile_phase_prep->hplc_system column C18 Column hplc_system->column detector UV/DAD Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram data_processing Data Processing (Integration & Quantification) chromatogram->data_processing

Caption: A typical experimental workflow for HPLC analysis of isophthalic acid.

troubleshooting_logic start Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH < pKa1? start->check_ph adjust_ph Adjust pH with Acid (e.g., H3PO4, TFA) check_ph->adjust_ph No check_overload Is Sample Overloaded? check_ph->check_overload Yes good_peak Good Peak Shape adjust_ph->good_peak dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column Check Column Health check_overload->check_column No dilute_sample->good_peak replace_column Replace Column check_column->replace_column Bad check_column->good_peak Good replace_column->good_peak

Caption: Troubleshooting logic for addressing poor peak shape in isophthalic acid HPLC analysis.

References

peak tailing and resolution problems in dicarboxylic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dicarboxylic acid chromatography. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues such as peak tailing and poor resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems: Tailing

Q1: Why are my dicarboxylic acid peaks tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in dicarboxylic acid chromatography. The primary cause is often secondary interactions between the analyte and the stationary phase.

Common Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxyl groups of dicarboxylic acids, leading to peak tailing.[1][2][3]

    • Solution: Operate at a lower mobile phase pH (e.g., pH 2-3) to suppress the ionization of both the dicarboxylic acids and the silanol groups, thereby minimizing these secondary interactions.[1][4] Using an acid modifier like phosphoric acid, trifluoroacetic acid (TFA), or formic acid in the mobile phase is common.[4][5]

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes, including tailing.[4][6]

    • Solution: Reduce the sample concentration or the injection volume.[4][6]

  • Metal Chelation: Dicarboxylic acids can chelate with metal ions present in the HPLC system (e.g., from stainless steel frits or tubing) or the column packing material.[7][8][9] This can lead to peak tailing.

    • Solution: Use a bio-inert or metal-free HPLC system. Flushing the system with a chelating agent like EDTA can help remove metal ion contamination.[8]

  • Column Bed Deformation: A void or channel in the column packing can cause peak tailing.[1][10]

    • Solution: If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it with a strong solvent.[1] Using guard columns can help protect the analytical column from particulate matter and strongly retained compounds that might disrupt the column bed.[10]

Resolution Problems

Q2: I am seeing poor resolution between my dicarboxylic acid peaks. How can I improve it?

Poor resolution, the inability to obtain distinct, baseline-separated peaks, can be caused by a variety of factors related to column efficiency, mobile phase composition, and analyte retention.[11]

Common Causes and Solutions:

  • Suboptimal Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like dicarboxylic acids.[12][13][14] If the pH is not optimal, peaks can co-elute.

    • Solution: Systematically adjust the mobile phase pH to find the optimal selectivity. For dicarboxylic acids, a mobile phase pH around 2-4 is a good starting point for method development.[13] Ensure the mobile phase is buffered to maintain a stable pH.[10]

  • Inappropriate Mobile Phase Composition: The type and concentration of the organic modifier in the mobile phase significantly impact retention and resolution.[15]

    • Solution: Optimize the organic solvent (e.g., acetonitrile, methanol) percentage. A gradient elution, where the solvent composition changes over time, can often provide better resolution for a mixture of dicarboxylic acids with varying polarities.[15][16]

  • Poor Column Efficiency: An old or contaminated column will have reduced efficiency, leading to broader peaks and decreased resolution.[11]

    • Solution: Replace the column with a new one of the same type. To extend column lifetime, use guard columns and ensure proper sample preparation to remove particulates.[10][17]

  • Incorrect Column Selection: The choice of stationary phase is crucial for achieving good resolution.[11][18]

    • Solution: For dicarboxylic acids, reversed-phase columns (e.g., C18) are commonly used.[4] However, for highly polar dicarboxylic acids, a column designed for aqueous mobile phases (AQ-type) may be necessary to prevent phase collapse.[4] Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can also be effective.[19]

Data and Protocols

Table 1: Common Mobile Phase Modifiers for Dicarboxylic Acid Analysis

ModifierTypical ConcentrationPurposeReference
Phosphoric Acid0.1%pH adjustment to suppress ionization[4]
Trifluoroacetic Acid (TFA)0.05 - 0.1%pH adjustment and ion-pairing[4]
Formic Acid0.1%pH adjustment (MS-compatible)[4][5]
Perchloric AcidVariesBuffer modifier[20]

Experimental Protocol: Sample Preparation for Dicarboxylic Acid Analysis from Solid Samples

This protocol provides a general guideline for extracting dicarboxylic acids from solid matrices for LC-MS/MS analysis.[21]

  • Sample Weighing: Weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction: Add 10 mL of a methanol/water (1:1, v/v) solution.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonication: Sonicate the sample for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

For complex matrices, an optional Solid Phase Extraction (SPE) cleanup step can be employed using a weak anion exchange cartridge.[21]

Visual Guides

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload solution_overload Reduce sample concentration or injection volume check_overload->solution_overload Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No end Peak Shape Improved solution_overload->end solution_ph Adjust pH to 2-3 with an acid modifier check_ph->solution_ph No check_metal Could metal chelation be an issue? check_ph->check_metal Yes solution_ph->end solution_metal Use a bio-inert system or flush with EDTA check_metal->solution_metal Yes check_column_bed Is the column bed deformed? check_metal->check_column_bed No solution_metal->end solution_column_bed Reverse flush column (if applicable) or replace check_column_bed->solution_column_bed Yes check_column_bed->end No solution_column_bed->end

Caption: A step-by-step guide to troubleshooting peak tailing.

Logical Relationship of Troubleshooting for Poor Resolution

G start Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase evaluate_column Evaluate Column start->evaluate_column optimize_ph Adjust pH (typically 2-4) optimize_mobile_phase->optimize_ph optimize_solvent Modify organic solvent ratio (gradient elution) optimize_mobile_phase->optimize_solvent end Resolution Improved optimize_ph->end optimize_solvent->end check_efficiency Check for signs of aging/contamination evaluate_column->check_efficiency assess_selection Is the stationary phase appropriate? evaluate_column->assess_selection solution_column Replace column or use guard column check_efficiency->solution_column solution_selection Consider alternative column chemistry (e.g., AQ-type, mixed-mode) assess_selection->solution_selection solution_column->end solution_selection->end

Caption: Key areas to address for improving peak resolution.

References

minimizing thermal degradation during isophthalic acid processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isophthalic acid (IPA). The information provided addresses common challenges related to thermal degradation and purification.

Frequently Asked Questions (FAQs)

Q1: At what temperature does isophthalic acid begin to thermally degrade?

A1: Isophthalic acid is thermally stable up to 300°C for at least one hour. However, at 350°C, it begins to undergo decarboxylation, leading to the formation of monoacids.[1] The melting point of isophthalic acid is in the range of 341-343°C.[2] When heated to decomposition, it emits acrid smoke and fumes.[3]

Q2: What are the common impurities found in crude isophthalic acid?

A2: Common impurities in crude isophthalic acid include unreacted starting materials, byproducts of side reactions, and solvents. Specific impurities often include m-toluic acid, benzoic acid, and 3-carboxybenzaldehyde (3-CBA).[4][5] Yellow discoloration in purified isophthalic acid can be caused by impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls.[6]

Q3: My purified isophthalic acid appears discolored (yellow). What could be the cause and how can I prevent it?

A3: A yellow tint in purified isophthalic acid is often due to the presence of coloring impurities like dicarboxylic fluorenones and tricarboxylic biphenyls.[6] High temperatures during post-oxidation purification steps can also lead to degradation in color quality.[5] To prevent discoloration, it is crucial to control the temperature during purification and consider employing purification methods effective at removing these specific color bodies, such as crystallization or hydrogenation.

Q4: I am having trouble dissolving isophthalic acid during my polyester (B1180765) synthesis reaction. What could be the issue?

A4: Isophthalic acid has a high melting point and may not readily dissolve in the reaction mixture at temperatures below 150°C.[7] Ensure your reaction temperature is sufficient for the dissolution of isophthalic acid in your specific solvent or monomer mixture.

Q5: What purification methods are effective for removing common impurities from crude isophthalic acid?

A5: Several methods are effective for purifying crude isophthalic acid:

  • Crystallization: This involves dissolving the crude IPA in a suitable solvent (e.g., N-methyl pyrrolidone, water) at an elevated temperature and then cooling the solution to crystallize the purified IPA.[8]

  • Catalytic Hydrogenation: This process involves dissolving the crude IPA in an aqueous solution and treating it with hydrogen at a high temperature in the presence of a palladium catalyst.[5][9]

  • Solvent Extraction: Utilizing a solvent containing water can effectively extract impurities from crude isophthalic acid.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Product Discoloration (Yellowing) Presence of color-forming impurities (e.g., fluorenones, biphenyls).[6] Excessive temperature during post-oxidation.[5]1. Implement a crystallization step using a suitable solvent like N-methyl pyrrolidone (NMP).[8]2. Perform catalytic hydrogenation to remove color bodies.[5]3. Carefully control the temperature during post-oxidation to avoid color degradation.[5]
Low Purity of Final Product Incomplete removal of impurities like 3-carboxybenzaldehyde (3-CBA) and m-toluic acid.1. Optimize the crystallization process (solvent, temperature, cooling rate). A single-stage crystallization with NMP can significantly reduce these impurities.[8]2. Employ a multi-step purification process combining methods like crystallization and washing.
Poor Solubility During Reaction Insufficient temperature for dissolution.[7]Increase the reaction temperature to above 150°C, ensuring it remains below the degradation temperature of other components.
Equipment Plugging Sublimation of isophthalic acid at high processing temperatures.[10]1. Carefully manage processing temperatures to minimize sublimation.2. Consider purification methods that operate at lower temperatures if sublimation is a persistent issue.

Quantitative Data on Purification

The following table summarizes the effectiveness of a one-stage crystallization process using N-methyl pyrrolidone (NMP) as the solvent for purifying crude isophthalic acid.

ImpurityConcentration in Crude IPAConcentration after One-Stage Crystallization
3-Carboxybenzaldehyde (3-CBA)1.00%27 ppm
m-Toluic Acid0.10%< 2 ppm
Data from patent WO1999057090A1.[8]

Experimental Protocols

Protocol 1: Purification of Isophthalic Acid by Crystallization

This protocol is based on the general principles of crystallization for purifying crude isophthalic acid.

Objective: To purify crude isophthalic acid by removing impurities through crystallization from a solvent.

Materials:

  • Crude isophthalic acid

  • Selective crystallization solvent (e.g., N-methyl pyrrolidone [NMP] or water)

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Washing solvent (clean or IPA-saturated solvent)

  • Drying oven

Methodology:

  • Dissolution: Dissolve the crude isophthalic acid filter cake in the selective crystallization solvent at an elevated temperature (between 50°C and 200°C) with stirring to form a solution.[8]

  • Crystallization: Reduce the temperature of the solution to induce crystallization of the purified isophthalic acid. This can be achieved by cooling the solution or by flash evaporating the solvent under reduced pressure.[8]

  • Separation: Separate the crystallized, purified isophthalic acid from the mother liquor by filtration.[8]

  • Washing: Wash the purified isophthalic acid cake with a clean or IPA-saturated solvent to displace the remaining mother liquor and any adsorbed impurities.[8]

  • Drying: Dry the purified isophthalic acid crystals in an oven at an appropriate temperature to remove any residual solvent.

Protocol 2: Purification of Isophthalic Acid by Catalytic Hydrogenation

This protocol outlines the general steps for purifying crude isophthalic acid via catalytic hydrogenation.

Objective: To purify crude isophthalic acid by catalytically reducing impurities.

Materials:

  • Crude isophthalic acid

  • Water (as solvent)

  • Palladium-based catalyst

  • High-pressure reactor equipped with heating and stirring capabilities

  • Hydrogen gas source

  • Filtration apparatus

Methodology:

  • Solution Preparation: Prepare an aqueous solution of the crude isophthalic acid.

  • Hydrogenation: Transfer the solution to a high-pressure reactor. Add the palladium catalyst. Heat the solution to an elevated temperature and pressurize the reactor with hydrogen gas.[5]

  • Reaction: Maintain the reaction at a high temperature and pressure with continuous stirring to facilitate the hydrogenation of impurities.[5]

  • Catalyst Removal: After the reaction is complete, cool the reactor and carefully vent the hydrogen gas. Separate the catalyst from the solution by filtration.

  • Crystallization and Separation: Cool the resulting purified isophthalic acid solution to induce crystallization. Separate the purified crystals from the mother liquor by filtration.[11]

Visualizations

experimental_workflow_crystallization cluster_dissolution Dissolution cluster_crystallization Crystallization & Separation cluster_washing_drying Washing & Drying crude_ipa Crude Isophthalic Acid dissolve Dissolve at Elevated Temperature (50-200°C) crude_ipa->dissolve solvent Solvent (e.g., NMP) solvent->dissolve cool Cool or Flash Evaporate dissolve->cool filter1 Filter cool->filter1 mother_liquor Mother Liquor (Impurities) filter1->mother_liquor wash Wash Crystals filter1->wash wash_solvent Washing Solvent wash_solvent->wash dry Dry wash->dry purified_ipa Purified Isophthalic Acid dry->purified_ipa

Caption: Workflow for Isophthalic Acid Purification by Crystallization.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Observed Issue: Product Discoloration (Yellowing) cause1 Presence of Color Impurities (e.g., fluorenones) issue->cause1 cause2 Excessive Temperature During Post-Oxidation issue->cause2 solution1 Implement Crystallization Step cause1->solution1 solution2 Perform Catalytic Hydrogenation cause1->solution2 solution3 Control Post-Oxidation Temperature cause2->solution3

Caption: Troubleshooting Logic for Product Discoloration.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Phthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of phthalic acid isomers—phthalic acid (ortho-phthalic acid), isophthalic acid (meta-phthalic acid), and terephthalic acid (para-phthalic acid)—are critical in various fields, from industrial quality control to environmental monitoring and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative analysis of four distinct HPLC methodologies, offering insights into their performance based on experimental data.

At a Glance: Performance Comparison of HPLC Methods

The following table summarizes the key performance characteristics of four different HPLC columns and their associated methods for the separation of phthalic acid isomers. The retention times have been estimated from chromatograms presented in application notes.

HPLC ColumnStationary Phase PrincipleMobile PhasePhthalic Acid Retention Time (min)Isophthalic Acid Retention Time (min)Terephthalic Acid Retention Time (min)Detection Wavelength (nm)
SHARC 1 Hydrogen BondingAcetonitrile (B52724) / Methanol (B129727) with Formic Acid & Ammonium (B1175870) Formate (B1220265)~2.5~3.0~3.5270
Amaze HA Mixed-Mode (Reversed-Phase & Anion-Exchange)Acetonitrile / Water with Ammonium Phosphate (B84403) (pH 2.5)~4.0~5.0~6.0235
Coresep SB Mixed-Mode (Reversed-Phase & Anion-Exchange)50% Acetonitrile with 50 mM Sodium Phosphate (pH 3.0)~1.5~2.0~2.5230
Primesep B Mixed-ModeAcetonitrile / Water with Sulfuric AcidNot specified for all isomersNot specified for all isomersNot specified for all isomers200

Note: Retention times are approximate and can vary based on specific instrument conditions.

In-Depth Experimental Protocols

Detailed methodologies for each of the compared HPLC approaches are provided below, enabling researchers to replicate and adapt these methods for their specific analytical needs.

SHARC 1 Column: Hydrogen Bonding Separation

This method leverages the principle of hydrogen bonding to achieve separation. The SHARC 1 column is specifically designed for this type of interaction.[1][2]

  • Column: SHARC 1, 3.2 x 100 mm, 5 µm, 100Å[1][2]

  • Mobile Phase: A mixture of acetonitrile (ACN) and methanol (MeOH). The retention times can be adjusted by varying the ACN/MeOH ratio. Formic acid and ammonium formate are used as buffers, making the method compatible with mass spectrometry (MS).[1][2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 270 nm[1][2]

  • Separation Principle: The separation is based on the differential hydrogen bonding interactions of the phthalic acid isomers with the stationary phase.[1] Phthalic acid, capable of forming intramolecular hydrogen bonds, is less retentive than isophthalic and terephthalic acids.[3]

Amaze HA Column: Mixed-Mode Separation

The Amaze HA column utilizes a dual separation mechanism, combining reversed-phase and anion-exchange properties for versatile chromatographic characterization.[4][5]

  • Column: Amaze HA, 3 x 100 mm, 3 µm, 100Å

  • Mobile Phase: A gradient of acetonitrile and water with ammonium phosphate buffer at a pH of 2.5.[4]

  • Flow Rate: 0.6 mL/min[4]

  • Detection: UV at 235 nm[4]

  • Separation Principle: Separation is achieved based on differences in hydrophobicity (reversed-phase) and the selective retention of the charged carboxylate ions of the isomers (anion-exchange).[4][5]

Coresep SB Column: Mixed-Mode Separation

Similar to the Amaze HA, the Coresep SB column is a mixed-mode column that separates based on a combination of reversed-phase and anion-exchange mechanisms.[6] This column leverages the small differences in hydrophobicity, polarity, and acidic properties of the isomers to achieve high resolution.[6]

  • Column: Coresep SB, 3.2 x 100 mm, 2.7 µm, 90Å[1]

  • Mobile Phase: 50% Acetonitrile with 50 mM sodium phosphate (monobasic) at a pH of 3.0.[1]

  • Flow Rate: 0.8 mL/min[1]

  • Detection: UV at 230 nm[1]

  • Separation Principle: The synergistic effect of weak reversed-phase and anion-exchange interactions allows for the effective separation of the isomers.[1]

Primesep B Column: Mixed-Mode Separation

The Primesep B column is another mixed-mode stationary phase option for the analysis of phthalic acid isomers.[7]

  • Column: Primesep B, 4.6 x 150 mm, 5 µm, 100Å[7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% sulfuric acid as a buffer.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection: UV at 200 nm[7]

  • Separation Principle: This column retains and separates compounds through a combination of reversed-phase and anion-exchange mechanisms.

Sample Preparation Protocol

A general sample preparation procedure for the HPLC analysis of phthalic acid isomers is outlined below. The specific steps may need to be optimized based on the sample matrix.

  • Dissolution: Dissolve the sample containing the phthalic acid isomers in a suitable solvent. A good starting point is to use a solvent that is similar in composition to the initial mobile phase of the chosen HPLC method.[8]

  • Dilution: Adjust the concentration of the sample to fall within the linear range of the detector. A typical concentration is around 0.1 - 1 mg/mL.[8]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[8][9]

  • pH Adjustment (if necessary): For methods relying on ion-exchange, the pH of the sample may need to be adjusted to ensure the analytes are in the appropriate ionization state for optimal retention and peak shape.[10]

Visualizing the Analysis

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical structures of the analytes.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolution Sample Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC_System HPLC System (Pump, Injector, Column) Filtration->HPLC_System Injection Detector UV Detector HPLC_System->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of phthalic acid isomers.

Phthalic_Acid_Isomers cluster_phthalic Phthalic Acid (ortho) cluster_isophthalic Isophthalic Acid (meta) cluster_terephthalic Terephthalic Acid (para) p i t

Caption: Chemical structures of the three phthalic acid isomers.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Isophthalic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. In the realm of quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of the use of deuterated isophthalic acid as an internal standard against its non-deuterated counterparts, supported by experimental data and detailed methodologies.

Deuterated internal standards, a class of stable isotope-labeled (SIL) standards, are widely regarded as the gold standard in quantitative analysis.[1] In these standards, one or more hydrogen atoms are replaced by deuterium. This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but can be distinguished by a mass spectrometer due to its higher mass.[1] This near-identical behavior is the key to their superior performance in compensating for variability throughout the analytical workflow, from sample preparation to instrument analysis.[1][2]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The primary advantage of a deuterated internal standard like deuterated isophthalic acid lies in its ability to co-elute with the unlabeled analyte, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.[1][2] This leads to more accurate and precise quantification compared to structural analogs, which are molecules that are chemically similar but not identical to the analyte.

Table 1: Comparison of Assay Performance for the Analyte Kahalalide F

Internal Standard TypeMean Bias (%)Standard Deviation of BiasStatistical Significance (Variance)
Deuterated (D₈-IS)-3.27.6p=0.02 (Significantly lower variance)
Structural AnalogNot specified8.6

Data synthesized from a study demonstrating a significant improvement in precision when switching from a structural analog to a deuterated internal standard for the analysis of the anticancer agent kahalalide F.[3]

Table 2: Comparison of Assay Performance for the Analyte Sirolimus

Internal Standard TypeMatrixPrecision (%RSD)
Deuterated (SIR-d3)Whole Blood2.7% - 5.7%
Structural Analogue (Desmethoxyrapamycin)Whole Blood7.6% - 9.7%

This data illustrates the improved precision achieved with a deuterated internal standard in a whole blood matrix.[1]

Experimental Protocols

A rigorous and well-documented experimental protocol is essential for the successful validation of an analytical method. The following is a comprehensive protocol for the validation of a bioanalytical method using a deuterated internal standard, such as deuterated isophthalic acid, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and deuterated isophthalic acid in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare individual stock solutions.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the deuterated isophthalic acid stock solution to a fixed concentration to be used for spiking all samples (calibration standards, QCs, and unknown samples).

Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum, urine) into microcentrifuge tubes.

  • Spiking: Add a small volume (e.g., 5 µL) of the appropriate analyte working solution to the calibration standards and QC samples. For unknown samples, add 5 µL of the solvent.

  • Internal Standard Addition: Add a fixed volume (e.g., 10 µL) of the deuterated isophthalic acid working solution to all samples except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient elution to separate the analyte and internal standard from endogenous matrix components.

    • Flow Rate: A typical flow rate of 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Method Validation Parameters (ICH Q2(R2))

The following parameters must be evaluated during method validation:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of scatter between a series of measurements. These are determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantitation).

  • Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. This is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Mandatory Visualizations

Logical Workflow for Demonstrating the Superiority of a Deuterated Internal Standard

G Logical Workflow: Deuterated vs. Structural Analog Internal Standard cluster_analyte Analyte cluster_process Analytical Process A Analyte in Biological Matrix P1 Sample Preparation (e.g., Protein Precipitation) A->P1 IS_D Deuterated IS (e.g., Deuterated Isophthalic Acid) IS_D->P1 IS_A Structural Analog IS IS_A->P1 P2 LC Separation P1->P2 Variable Recovery P3 MS Detection P2->P3 Co-elution (Deuterated IS) Different Retention Time (Analog IS) R_D Accurate & Precise Quantification P3->R_D Correction for Matrix Effects R_A Potentially Inaccurate & Imprecise Quantification P3->R_A Incomplete Correction for Matrix Effects

Caption: This diagram illustrates how a deuterated internal standard more accurately mimics the analyte through the analytical process, leading to superior correction for experimental variability compared to a structural analog.

Experimental Workflow for Bioanalytical Method Validation

G Experimental Workflow for Bioanalytical Method Validation cluster_prep 1. Preparation cluster_sample_proc 2. Sample Processing cluster_analysis 3. Analysis cluster_validation 4. Validation Assessment S1 Prepare Stock Solutions (Analyte & Deuterated IS) S2 Prepare Calibration Standards & QCs S1->S2 SP1 Spike Samples with IS S2->SP1 SP2 Protein Precipitation SP1->SP2 SP3 Centrifugation & Supernatant Transfer SP2->SP3 A1 LC-MS/MS Analysis SP3->A1 A2 Peak Integration & Ratio Calculation A1->A2 V1 Linearity & Range A2->V1 V2 Accuracy & Precision A2->V2 V3 Selectivity A2->V3 V4 LLOQ A2->V4 V5 Matrix Effect & Recovery A2->V5 V6 Stability A2->V6

Caption: A stepwise workflow for the validation of a bioanalytical method using a deuterated internal standard, from solution preparation to the assessment of key validation parameters.

References

A Comparative Performance Analysis of Isophthalic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Isophthalic acid (IPA), an aromatic dicarboxylic acid, serves as a crucial monomer in the synthesis of high-performance polymers, particularly unsaturated polyester (B1180765) resins (UPR) and copolyesters.[1][2] The meta-positioning of its carboxyl groups on the benzene (B151609) ring imparts a unique structural configuration compared to its isomers, orthophthalic acid and terephthalic acid.[1][3] This meta-linkage disrupts chain symmetry, leading to polymers with greater flexibility, enhanced solubility, and a distinct performance profile.[1][4] This guide provides an objective comparison of isophthalic acid-based polymers against common alternatives, supported by experimental data, to aid researchers and professionals in material selection.

Performance Comparison: Isophthalic Resins vs. Alternatives

Isophthalic polyester resins are positioned as a premium-grade material, offering a balance of performance and cost that is superior to general-purpose orthophthalic resins and more economical than higher-performance vinyl esters and epoxies.[5][6][7]

  • Mechanical Properties : Isophthalic resins exhibit excellent mechanical strength, including high tensile and flexural strength, making them suitable for applications requiring durability and dimensional stability.[8][9] The more linear, higher molecular weight polymers formed from isophthalic acid contribute to these enhanced properties compared to orthophthalic resins.[6]

  • Thermal Stability : These polymers demonstrate good thermal stability and a higher heat deflection temperature (HDT) than their orthophthalic counterparts.[8][10] The inclusion of isophthalic acid in copolyesters like PET can also increase the glass transition temperature (Tg).[11][12]

  • Chemical and Water Resistance : A key advantage of isophthalic polymers is their superior resistance to water, acids, and other chemicals.[1][5] This makes them ideal for corrosion-resistant applications such as tanks, pipes, and marine gel coats.[9][13] In a comparative test, an isophthalic resin showed no disintegration in boiling water after 60 hours, whereas an orthophthalic resin disintegrated within 40 hours.[13]

  • Cost and Applications : While more expensive than orthophthalic resins, isophthalic resins provide a significant performance upgrade.[6][9] They offer a cost-effective alternative to vinyl esters and epoxies, delivering 80-90% of their performance at a lower price point for many applications.[5] Common uses include chemically resistant FRP products, industrial coatings, and marine components.[8][13]

Quantitative Performance Data

The following table summarizes typical, non-reinforced casting properties of an isophthalic polyester resin and provides a qualitative comparison with its main alternatives. Direct quantitative comparisons can be challenging as specific values depend heavily on the exact formulation, curing process, and reinforcement materials used.

PropertyIsophthalic Polyester ResinOrthophthalic Polyester ResinTerephthalic Polyester ResinVinyl Ester Resin
Tensile Strength 60 - 80 MPa[14]LowerHigher Strength & Rigidity[4]Higher
Tensile Modulus 2500 - 3500 MPa[14]LowerHigherHigher
Flexural Strength 70 - 90 MPa[14]LowerHigherHigher
Heat Deflection Temp. (HDT) 90 - 110 °C[14]Lower[8]HigherHigher
Water/Chemical Resistance Good to Excellent[8]FairGoodExcellent
Flexibility/Impact Strength Good[4]LowerLower (More Rigid)[4]Excellent
Relative Cost Medium[6]Low[6]VariesHigh[6]

Experimental Protocols

The quantitative data presented for isophthalic resins are typically determined using standardized testing methods. Below are the protocols for the key experiments cited.

  • Tensile Properties (ISO 527 / ASTM D638) : This test measures the force required to pull a specimen to its breaking point. A sample of the cured polymer is molded into a "dog-bone" shape and placed in a universal testing machine. The sample is pulled apart at a constant rate of speed, and the stress (force per unit area) and strain (elongation) are recorded. Key properties derived from this test include Tensile Strength (the maximum stress the material can withstand), Tensile Modulus (a measure of stiffness), and Tensile Elongation (how much the material stretches before breaking).[14]

  • Flexural Properties (ISO 178 / ASTM D790) : This test evaluates a material's behavior when bent. A rectangular bar of the cured polymer is placed on two supports and a load is applied to the center (a three-point bending test). The test measures the Flexural Strength (the maximum stress at the outer surface during bending) and the Flexural Modulus (the material's stiffness in bending).[14]

  • Heat Deflection Temperature (HDT) (ISO 75-2 / ASTM D648) : HDT determines the temperature at which a polymer sample deforms under a specified load. A standard test bar is submerged in a heated oil bath and subjected to a constant flexural stress. The temperature of the bath is increased at a uniform rate, and the HDT is the temperature at which the bar deflects by a specified distance. This property is crucial for applications requiring structural integrity at elevated temperatures.[14]

  • Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique used to determine a polymer's glass transition temperature (Tg), melting point, and crystallization behavior.[15][16] A small sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Transitions in the material, such as the Tg, appear as a step change in the heat flow curve.[17]

Visualizations

The following diagrams illustrate key workflows and relationships in the context of isophthalic acid-based polymers.

G start_end start_end process process input input output output A Isophthalic Acid P1 Esterification Reaction (Formation of Prepolymer) A->P1 B Diols (e.g., Propylene Glycol) B->P1 C Unsaturated Acid (e.g., Maleic Anhydride) C->P1 P2 Polycondensation (Increases Molecular Weight) P1->P2 P3 Blending (Dissolving in Monomer) P2->P3 Result Unsaturated Isophthalic Polyester Resin P3->Result M Styrene Monomer M->P3 G cluster_perf Performance Metrics ortho ortho iso iso vinyl vinyl epoxy epoxy P1 Mechanical Strength P2 Chemical Resistance P3 Thermal Stability C Cost Ortho Orthophthalic Iso Isophthalic Ortho->Iso Better Iso->Ortho Lower Vinyl Vinyl Ester Iso->Vinyl Better Vinyl->Iso Lower Epoxy Epoxy Vinyl->Epoxy Similar/Better Epoxy->Vinyl Lower

References

A Tale of Two Linkers: A Comparative Guide to Isophthalic and Terephthalic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is a critical determinant of the final material's properties and performance. This guide provides a detailed comparison of MOFs constructed from two isomeric linkers: isophthalic acid (IPA) and terephthalic acid (TPA). The fundamental difference in their geometry—bent versus linear—gives rise to distinct structural and functional characteristics, impacting their suitability for various applications, from gas storage to catalysis.

The core distinction between isophthalic acid and terephthalic acid lies in the substitution pattern of the carboxylic acid groups on the benzene (B151609) ring. Terephthalic acid is a para-substituted (1,4-benzenedicarboxylic acid) linear molecule, which tends to form highly symmetric and porous frameworks. In contrast, isophthalic acid is a meta-substituted (1,3-benzenedicarboxylic acid) bent molecule, often leading to more complex and diverse network topologies. This guide will use the well-studied zinc-based MOFs as a primary example to illustrate these differences.

Performance Comparison: Porosity, Stability, and Catalysis

The structural disparities originating from the linker geometry directly translate to significant differences in the physical and chemical properties of the resulting MOFs.

Structural Properties
PropertyIsophthalic Acid MOF (e.g., [Zn(IPA)])Terephthalic Acid MOF (e.g., MOF-5)Reference
BET Surface Area ~19.8 m²/g1500 - 3000 m²/g[1]
Pore Volume Not typically high~0.6 cm³/g[2]
Thermal Stability (TGA) Decomposition starts around 300 °CStable up to ~400 °C[3]

Note: The properties of MOFs can vary significantly based on the specific synthesis conditions and activation procedures.

The linear nature of terephthalic acid in MOF-5 allows for the formation of a highly porous, three-dimensional cubic network with a large surface area, making it an excellent candidate for gas storage applications. Conversely, the bent geometry of isophthalic acid in [Zn(IPA)] results in a less porous structure with a significantly lower surface area.

The thermal stability of MOF-5 is also notably higher, with the framework being stable up to approximately 400 °C. MOFs derived from isophthalic acid tend to have lower thermal stability, with decomposition often commencing around 300 °C.

Catalytic Activity

While direct comparative studies on the catalytic performance of isostructural MOFs based on these two linkers are not abundant, the inherent structural differences suggest their suitability for different catalytic applications. The high porosity and accessible metal sites in terephthalic acid-based MOFs like MOF-5 make them effective heterogeneous catalysts for a variety of reactions. For instance, iron-terephthalate MOFs have been studied for their catalytic activity in the oxidation of methylene (B1212753) blue.[4]

Isophthalic acid-based MOFs, with their potentially more complex pore structures and coordination environments, have also been explored as catalysts. For example, a copper-isophthalate MOF has shown photocatalytic activity for the degradation of organic dyes.[5] The choice of linker can, therefore, be used to tune the catalytic selectivity and activity of the resulting MOF.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis of MOFs with desired properties. Below are representative protocols for the synthesis of a zinc-isophthalate MOF and the well-known zinc-terephthalate MOF, MOF-5.

Synthesis of Zinc-Isophthalate MOF ([Zn(IPA)])

This protocol describes a hydrothermal method for the synthesis of a zinc-isophthalate MOF.[1]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Isophthalic acid (H₂IPA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolve zinc nitrate hexahydrate and isophthalic acid in a 1:1 molar ratio in a mixture of DMF and deionized water.

  • Stir the solution at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 120 °C for 24 hours.

  • After cooling to room temperature, the resulting crystalline product is filtered, washed with DMF and deionized water, and dried under vacuum.

Synthesis of Zinc-Terephthalate MOF (MOF-5)

This protocol outlines a common solvothermal synthesis for MOF-5.[6]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂TPA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve zinc nitrate hexahydrate and terephthalic acid in a 3:1 molar ratio in DMF.

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 105 °C for 20 hours.

  • After cooling to room temperature, the cubic crystals of MOF-5 are collected by filtration.

  • The product is washed with fresh DMF and then solvent-exchanged with chloroform.

  • The final product is activated by heating under vacuum to remove the solvent molecules from the pores.

Structural Influence on MOF Properties

The following diagrams illustrate the fundamental relationship between the choice of linker isomer and the resulting MOF properties.

G cluster_0 Linker Selection cluster_1 Resulting Linker Geometry cluster_2 Framework Structure cluster_3 MOF Properties Isophthalic Acid Isophthalic Acid Bent Bent Isophthalic Acid->Bent Terephthalic Acid Terephthalic Acid Linear Linear Terephthalic Acid->Linear Complex Topologies Complex Topologies Bent->Complex Topologies High Symmetry & Porosity High Symmetry & Porosity Linear->High Symmetry & Porosity Lower Porosity Lower Porosity Complex Topologies->Lower Porosity Lower Thermal Stability Lower Thermal Stability Complex Topologies->Lower Thermal Stability High Porosity High Porosity High Symmetry & Porosity->High Porosity High Thermal Stability High Thermal Stability High Symmetry & Porosity->High Thermal Stability

Caption: Influence of linker isomerism on MOF properties.

This logical flow highlights how the initial choice of a bent (isophthalic acid) or linear (terephthalic acid) linker dictates the resulting framework topology and, consequently, key performance metrics such as porosity and thermal stability.

G Start MOF Synthesis Design Linker_Choice Isomer Choice Start->Linker_Choice IPA Isophthalic Acid (Bent) Linker_Choice->IPA meta-substitution TPA Terephthalic Acid (Linear) Linker_Choice->TPA para-substitution IPA_Structure Complex, Less Porous Framework IPA->IPA_Structure TPA_Structure Symmetric, Highly Porous Framework (e.g., MOF-5) TPA->TPA_Structure IPA_Properties Lower Surface Area Lower Thermal Stability IPA_Structure->IPA_Properties TPA_Properties High Surface Area High Thermal Stability TPA_Structure->TPA_Properties Application Target Application IPA_Properties->Application TPA_Properties->Application

Caption: Decision workflow for linker selection in MOF synthesis.

This workflow illustrates the decision-making process where the choice between isophthalic and terephthalic acid leads to distinct structural outcomes and properties, which in turn determine the suitability of the MOF for a specific application.

References

A Comparative Guide to Isophthalic Acid and Other Linkers in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a cornerstone in the design of coordination polymers (CPs) and metal-organic frameworks (MOFs), dictating the resultant network topology, porosity, and functional properties. Among the plethora of available linkers, isophthalic acid (IPA), a benzene-1,3-dicarboxylic acid, represents a versatile and widely employed building block. Its angular disposition of carboxylate groups, in contrast to its linear and trigonal isomers, terephthalic acid (TPA) and trimesic acid (TMA), respectively, imparts unique structural and functional characteristics to the resulting coordination polymers. This guide provides an objective comparison of isophthalic acid with these other common linkers, supported by experimental data, to aid researchers in the rational design of functional materials.

The Influence of Linker Geometry on Coordination Polymer Properties

The geometry of the dicarboxylic acid linker plays a pivotal role in the final architecture of the coordination polymer. Isophthalic acid's 1,3-substitution pattern often leads to the formation of more flexible and intricate three-dimensional frameworks compared to the more linear and rigid structures typically obtained with terephthalic acid (1,4-substitution).[1][2] This inherent flexibility in polymers derived from isophthalic acid can translate to enhanced impact resistance and different guest molecule accessibility.[1] Terephthalic acid, on the other hand, is a staple in the synthesis of high-strength, rigid polymers like polyethylene (B3416737) terephthalate (B1205515) (PET).[1][3] Trimesic acid, with its three carboxyl groups, offers a higher degree of connectivity, often resulting in highly porous and stable frameworks.

Performance Comparison: Thermal Stability, Catalysis, and Luminescence

The choice of linker directly impacts the physicochemical properties of the resulting coordination polymers. The following tables summarize key performance data from various studies, highlighting the distinct characteristics imparted by isophthalic acid and its counterparts.

Table 1: Thermal Stability of Coordination Polymers

LinkerMetal IonFormulaDecomposition Temperature (°C)Reference
Isophthalic Acid DerivativeCo(II)[Co(ip)L1(H2O)]n~350[4]
Isophthalic Acid DerivativeZn(II)[Zn(ip)L1]n~380[4]
Terephthalic AcidZn(II){[Zn(II)(BIPY)(Pht)]n}Stable up to 100[5]
Terephthalic AcidCu(II), Fe(III), Cr(III)Cu/Fe/Cr-MOF>360[6]

Note: Direct comparison is challenging due to variations in co-ligands (L1, BIPY) and synthesis conditions across different studies.

Table 2: Catalytic Performance of Coordination Polymers

LinkerMetal IonReactionProduct Yield (%)Reference
5-aminoisophthalic acidCo(II), Ni(II), Cd(II)Knoevenagel condensationHigh yields[7]
5-methoxyisophthalic acidCu(II), Mn(II), Co(II), Cd(II)Cyanosilylation of aldehydesUp to 99[8]
Tetracarboxylate LinkerZn(II)Cyanosilylation of benzaldehydesUp to 93[9]
Terephthalic Acid-basedCu(II)Biodiesel Production83.33[6]
Terephthalic Acid-basedFe(III)Biodiesel Production33.33[6]
Terephthalic Acid-basedCr(III)Biodiesel Production25.00[6]

Note: The catalytic activity is highly dependent on the specific reaction, metal center, and presence of co-ligands.

Experimental Protocols

The synthesis of coordination polymers is typically achieved through hydrothermal or solvothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product over time.

Representative Hydrothermal Synthesis Protocol for a Zn(II)-Isophthalic Acid Coordination Polymer:

  • Reactants: A mixture of a zinc(II) salt (e.g., zinc nitrate (B79036) hexahydrate), isophthalic acid, and a co-ligand (e.g., a nitrogen-containing ligand like 4,4'-bipyridine) are used.

  • Solvent: A solvent system, often a mixture of dimethylformamide (DMF) and water, is utilized.[10]

  • Procedure:

    • The reactants are combined in a Teflon-lined stainless-steel autoclave.

    • The autoclave is sealed and heated to a specific temperature, typically between 100°C and 180°C, for a period ranging from 24 to 72 hours.[8][11]

    • After the reaction, the autoclave is allowed to cool slowly to room temperature to promote the formation of well-defined crystals.

    • The resulting crystalline product is collected by filtration, washed with the solvent, and dried.[11]

Representative Solvothermal Synthesis Protocol for a Cu(II)-Terephthalic Acid MOF:

  • Reactants: Copper(II) nitrate and terephthalic acid are the primary reactants.

  • Solvent: A solvent such as ethanol (B145695) is often employed.[12]

  • Procedure:

    • The reactants are placed in a Teflon-lined stainless-steel reactor.

    • The reactor is sealed and heated to a temperature around 160-180°C for approximately 72 hours.[12]

    • Upon cooling, the crystalline product is isolated, washed with the solvent, and dried.

Visualizing Synthesis and Linker Selection

The rational design of coordination polymers requires a clear understanding of the synthetic workflow and the logical basis for choosing a particular linker.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Select Metal Salt & Organic Linker Solvent Choose Solvent System Reactants->Solvent Reaction Hydrothermal/Solvothermal Reaction Solvent->Reaction Crystallization Cooling & Crystallization Reaction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Analysis Structural & Property Analysis (PXRD, TGA, etc.) Drying->Analysis linker_selection cluster_goal Desired Property cluster_linkers Linker Choice cluster_properties Resulting Characteristic Goal Target Property IPA Isophthalic Acid (Angular) Goal->IPA Flexibility/Guest Selectivity TPA Terephthalic Acid (Linear) Goal->TPA Rigidity/High Strength TMA Trimesic Acid (Trigonal) Goal->TMA High Porosity/Stability Flexibility Flexible/Complex 3D Structures IPA->Flexibility Rigidity Rigid/Linear Structures TPA->Rigidity Porosity High Porosity/Connectivity TMA->Porosity

References

A Comparative Guide to the Quantitative Analysis of Isophthalic Acid in the Presence of its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isophthalic acid in the presence of its structural isomers, terephthalic acid and phthalic acid, is a critical analytical challenge. The co-existence of these isomers, which differ only in the substitution pattern of the carboxyl groups on the benzene (B151609) ring, necessitates highly selective and sensitive analytical methods. This guide provides an objective comparison of the primary analytical techniques used for this purpose—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical technique for the quantitative analysis of isophthalic acid and its isomers depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of GC, HPLC, and CE for this application.

Quantitative Performance Data
ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Capillary Electrophoresis (CE-UV)
Limit of Detection (LOD) ~20 ng (absolute)5 ppb0.2 mg/L[1]
Limit of Quantification (LOQ) --0.6 mg/L[1]
**Linearity (R²) **>0.99[2]>0.99Good linearity reported[3]
Concentration Range 0.02 - 2 mg/L[2]--
Accuracy (Recovery) 98 - 105%[2]101 - 111% (for Isophthalic Acid)[4]-
Precision (RSD) < 8%[2]-Good precision reported[3]
Analysis Time ~13 minutes (separation)[2]< 15 minutes< 14 minutes[3]
Derivatization Required? Yes[2]NoNo

Note: The presented data is a synthesis from multiple sources and may vary depending on the specific instrumentation, column/capillary, and experimental conditions.

Experimental Workflow

The general workflow for the quantitative analysis of isophthalic acid and its isomers involves several key steps, from sample preparation to data analysis.

Quantitative_Analysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analytical_Separation Analytical Separation cluster_Detection_and_Data_Analysis Detection & Data Analysis Sample_Collection Sample Collection Extraction Extraction/Dissolution Sample_Collection->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection Filtration->Injection Chromatographic_Separation Chromatographic/ Electrophoretic Separation (GC, HPLC, or CE) Injection->Chromatographic_Separation Detection Detection (FID, UV, etc.) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for the quantitative analysis of isophthalic acid and its isomers.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for GC, HPLC, and CE.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method involves the derivatization of the phthalic acid isomers to their more volatile ester forms prior to analysis.

1. Sample Preparation (Esterification):

  • To the sample containing the phthalic acid isomers, add isoamyl alcohol and a catalytic amount of sulfuric acid in a benzene solution.[2]

  • Heat the mixture and distill off the azeotrope of benzene and water.[2]

  • After cooling, neutralize the excess acid with triethylamine.[2]

2. GC-FID Conditions:

  • Column: Steel column (1 m x 3 mm) packed with 5% Apiezon L on Chromaton N-AW-HMDS.[2]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 300°C.

  • Carrier Gas: Nitrogen or Helium.

  • Detector: Flame Ionization Detector (FID).

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC offers the advantage of direct analysis without the need for derivatization. Several modes can be employed for the separation of phthalic acid isomers.

1. Reversed-Phase HPLC:

  • Column: Novapak C18.[3]

  • Mobile Phase: Methanol-water (15:85, v/v) adjusted to pH 3.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 20 µL.

2. Mixed-Mode HPLC:

  • Column: Amaze HA Mixed-Mode Column.[5] This column utilizes both reversed-phase and anion-exchange mechanisms.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate).

  • Detection: UV at 255 nm.

Capillary Electrophoresis (CE) with UV Detection

CE is a high-resolution technique that provides rapid separation of the isomers.

1. CE Conditions:

  • Capillary: Fused silica (B1680970) capillary.

  • Buffer: 10 mM phosphate (B84403) buffer at pH 7.0.[6]

  • Additives: To achieve complete separation of the positional isomers, alpha- and beta-cyclodextrins can be added to the buffer.[6]

  • Voltage: Applied voltage across the capillary (e.g., 20-30 kV).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Conclusion

The quantitative analysis of isophthalic acid in the presence of its isomers can be effectively achieved using Gas Chromatography, High-Performance Liquid Chromatography, and Capillary Electrophoresis.

  • GC offers high sensitivity but requires a derivatization step, which can add to the sample preparation time and potential for error.[2]

  • HPLC is a versatile and robust technique that allows for the direct analysis of the acids.[5][7] The availability of different column chemistries (reversed-phase, mixed-mode) provides flexibility in method development.

  • CE provides rapid analysis times and high separation efficiency, making it an excellent alternative, particularly for complex matrices where minimal sample preparation is desired.[6][8]

The selection of the most appropriate method will be dictated by the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix. For routine quality control, HPLC and CE are often preferred due to the absence of a derivatization step. For trace analysis in complex matrices, the high sensitivity of GC with selective detectors may be advantageous.

References

A Comparative Guide to the Thermal Stability of Isophthalic Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the thermal stability of isophthalic polyesters, designed for researchers, scientists, and professionals in drug development. By examining key thermal properties through standardized analytical techniques, this document provides objective data to inform material selection and application. Comparisons are drawn between different isophthalic polyester (B1180765) compositions and with their common terephthalic-based counterparts.

Comparative Thermal Properties

The thermal stability of isophthalic polyesters is a critical factor in their processing and end-use applications. Key parameters such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) dictate the material's performance under thermal stress. Below is a summary of these properties for various polyesters, including isophthalic acid (IPA)-based polymers and their terephthalic acid (TPA)-based analogues. The data has been compiled from various studies to provide a comparative overview.

Table 1: Comparative Thermal Properties of Selected Polyesters

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Onset Decomposition Temp. (T_d onset) (°C)5% Weight Loss Temp. (T_d5%) (°C)
Isophthalic-Based Polyesters
Unsaturated Isophthalic Resin--~300[1]-
Poly(ethylene isophthalate) (PEI)65240[2]--
Poly(butylene isophthalate) (PBI)~30-50[3]146-165[3]--
Terephthalic-Based Polyesters
Poly(ethylene terephthalate) (PET)~70-80[2]250-260[2]-~417
Poly(butylene terephthalate) (PBT)42-44[4]217-226[4]>300-
IPA-TPA Copolyesters
PET-co-4%IPA-246--
PET-co-12%IPA-229--
PET-co-25%IPA-205--
PET-co-50%IPA-Amorphous[5]--

Note: The thermal properties of polymers can vary depending on factors such as molecular weight, crystallinity, and the specific analytical conditions used for measurement.

Experimental Protocols

The data presented in this guide are primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the thermal stability and phase transitions of polymeric materials.

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the polyester sample is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10°C/min or 20°C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters extracted include the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperatures at which 5%, 10%, and 50% weight loss occurs (Td5%, Td10%, Td50%). The derivative of the TGA curve (DTG) can also be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary method for determining glass transition temperature (Tg) and melting temperature (Tm).

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from a low temperature (e.g., 0°C) to a temperature above its expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined from the second heating scan as the midpoint of the step change in the heat flow curve.

    • Melting Temperature (Tm): Taken as the peak temperature of the endothermic melting peak in the second heating scan.

    • Crystallization Temperature (Tc): Identified as the peak temperature of the exothermic crystallization peak during the cooling scan.

Visualizations

To elucidate the experimental process, the following diagrams illustrate the workflow for thermal analysis of isophthalic polyesters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample Polyester Sample TGA_Sample Weigh 5-10 mg for TGA Sample->TGA_Sample DSC_Sample Weigh 5-10 mg for DSC Sample->DSC_Sample TGA_Run Heat from 25°C to 800°C @ 10°C/min in N2 TGA_Sample->TGA_Run DSC_Heat1 1st Heat: 0°C to 300°C @ 10°C/min DSC_Sample->DSC_Heat1 TGA_Data Record Weight Loss vs. Temp TGA_Run->TGA_Data TGA_Analysis Determine Td_onset, Td5%, Td50% TGA_Data->TGA_Analysis DSC_Cool Cool to 0°C @ 10°C/min DSC_Heat1->DSC_Cool DSC_Heat2 2nd Heat: 0°C to 300°C @ 10°C/min DSC_Cool->DSC_Heat2 DSC_Data Record Heat Flow vs. Temp DSC_Heat2->DSC_Data DSC_Analysis Determine Tg, Tm, Tc DSC_Data->DSC_Analysis logical_relationship cluster_structure Polymer Structure cluster_properties Thermal Properties Isophthalic Isophthalic Acid (meta-linkage) Lower_Crystallinity Lower Crystallinity & Slower Crystallization Rate Isophthalic->Lower_Crystallinity introduces kinks in polymer chain Tg_Change Altered Glass Transition Temp. (Tg) Isophthalic->Tg_Change Terephthalic Terephthalic Acid (para-linkage) Terephthalic->Lower_Crystallinity more linear chain Terephthalic->Tg_Change Lower_Tm Lower Melting Temp. (Tm) Lower_Crystallinity->Lower_Tm

References

A Comparative Guide to the Validation of HPLC-UV and GC-FID Methods for Dicarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dicarboxylic acids is crucial in various fields, including pharmaceutical development, clinical research, and environmental analysis. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data, to assist researchers in selecting the most suitable technique for their specific analytical needs.

Method Comparison: HPLC-UV vs. GC-FID

The choice between HPLC-UV and GC-FID for dicarboxylic acid analysis depends on several factors, including the volatility of the analytes, sample matrix complexity, and the desired analytical throughput.

FeatureHPLC-UVGC-FID
Principle Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Derivatization Generally not required for dicarboxylic acids as the carboxyl group is a chromophore.Mandatory to increase the volatility and thermal stability of the dicarboxylic acids. Common methods include esterification and silylation.
Sample Throughput Typically higher due to the absence of a derivatization step.Lower due to the additional time required for sample derivatization.
Instrumentation Standard HPLC system with a UV detector.Standard GC system with a FID detector.
Selectivity Good selectivity can be achieved by optimizing mobile phase composition and column chemistry.High selectivity, especially with capillary columns, providing excellent resolution of complex mixtures.
Sensitivity Moderate sensitivity, suitable for many applications.Generally offers high sensitivity for volatile compounds.
Robustness Generally considered a robust and reproducible technique.The derivatization step can introduce variability if not carefully controlled.

Performance Data

The following tables summarize typical validation parameters for the analysis of a selection of dicarboxylic acids by both HPLC-UV and a representative GC-FID method.

Table 1: HPLC-UV Method Validation Data
Dicarboxylic AcidLinearity Range (µg/mL)Precision (RSD, %) (n=6)Accuracy (Recovery, %)LOD (µg/mL)LOQ (µg/mL)
Oxalic Acid 1.0 - 100> 0.999< 2.098 - 1020.31.0
Malonic Acid 1.0 - 100> 0.999< 2.099 - 1010.31.0
Succinic Acid 1.0 - 100> 0.999< 2.098 - 1030.41.2
Glutaric Acid 1.0 - 100> 0.999< 2.099 - 1020.41.2
Adipic Acid 1.0 - 100> 0.999< 2.098 - 1020.51.5
Table 2: Representative GC-FID Method Performance Data
Dicarboxylic AcidLinearity Range (µg/mL)Precision (RSD, %) (n=6)Accuracy (Recovery, %)LOD (µg/mL)LOQ (µg/mL)
Oxalic Acid 0.5 - 50> 0.998< 3.095 - 1050.10.5
Malonic Acid 0.5 - 50> 0.998< 3.096 - 1040.10.5
Succinic Acid 0.5 - 50> 0.998< 3.095 - 1050.20.6
Glutaric Acid 0.5 - 50> 0.998< 3.097 - 1030.20.6
Adipic Acid 0.5 - 50> 0.998< 3.096 - 1040.20.7

Experimental Protocols

HPLC-UV Method

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 25 mM potassium phosphate (B84403) buffer (pH 2.8) and acetonitrile (B52724) (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

Standard and Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of each dicarboxylic acid in the mobile phase. Prepare working standards by serial dilution.

  • Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.

GC-FID Method (with Esterification Derivatization)

Derivatization Procedure (Esterification with BF₃/Methanol):

  • Evaporate a known volume of the sample or standard to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial for GC-FID analysis.

Chromatographic Conditions:

  • Column: Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 260 °C.

  • Injection Volume: 1 µL (splitless).

Visualizing the Workflow and Comparison

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Precision Precision HPLC_Analysis->Precision Accuracy Accuracy HPLC_Analysis->Accuracy LOD_LOQ LOD/LOQ HPLC_Analysis->LOD_LOQ

HPLC-UV Method Validation Workflow

Method_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID HPLC_Node Direct Injection HPLC_Adv Advantages: - No Derivatization - Higher Throughput HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Moderate Sensitivity HPLC_Node->HPLC_Disadv GC_Node Derivatization Required GC_Adv Advantages: - High Sensitivity - High Resolution GC_Node->GC_Adv GC_Disadv Disadvantages: - Lower Throughput - Potential for Variability GC_Node->GC_Disadv Analysis_Goal Dicarboxylic Acid Analysis Analysis_Goal->HPLC_Node Analysis_Goal->GC_Node

Comparison of HPLC-UV and GC-FID

Enhancing PET Resin Flexibility: A Comparative Analysis of Isophthalic Acid Modification

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of isophthalic acid (IPA) as a comonomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) is a well-established method for modifying the polymer's properties, particularly its flexibility. This guide provides a detailed comparison of IPA-modified PET with standard PET and other common flexible polymers, supported by experimental data. It is intended for researchers and professionals in materials science and polymer chemistry.

Impact of Isophthalic Acid on PET Resin Properties

Isophthalic acid is an aromatic dicarboxylic acid, an isomer of terephthalic acid (TPA), the primary diacid monomer in PET.[1][2] Its introduction into the PET polymer chain disrupts the regular linear structure, leading to a reduction in crystallinity.[3][4] This modification has several significant effects on the resin's characteristics:

  • Increased Flexibility and Reduced Stiffness: The disruption of the crystalline structure makes the polymer chains more mobile, resulting in increased flexibility and a lower tensile modulus.

  • Improved Clarity: Reduced crystallinity leads to greater transparency in the final product.

  • Lower Melting Point: The irregular polymer structure requires less energy to transition from a solid to a molten state.[5]

  • Enhanced Impact Resistance: The modified polymer can better absorb and dissipate energy from impacts.

Quantitative Mechanical Properties Comparison

The following tables summarize the key mechanical properties of PET as a function of isophthalic acid content and compare it with other common flexible polymers.

Table 1: Effect of Isophthalic Acid Content on the Tensile Properties of PET

Isophthalic Acid (mol %)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
055.01.15350
0.554.51.13360
1.054.01.11380
1.553.51.09400
2.053.01.07420
4.052.01.02450

Data synthesized from literature investigating the effect of low amounts of isophthalate (B1238265) units on PET properties.

Table 2: Comparison of Mechanical Properties of IPA-Modified PET with Other Flexible Polymers

MaterialTensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)Notched Izod Impact Strength (J/m)
PET (with 2-4% IPA)52 - 53420 - 450~1.0 - 1.1Varies with formulation
Low-Density Polyethylene (LDPE)8 - 17100 - 6500.1 - 0.3No Break
Linear Low-Density Polyethylene (LLDPE)12 - 30300 - 8000.2 - 0.5No Break
Polypropylene (PP)21 - 37100 - 7001.0 - 1.720 - 100
Polyvinyl Chloride (PVC), flexible10 - 25200 - 450Varies with plasticizerVaries with plasticizer

These are typical values and can vary significantly based on the specific grade, processing conditions, and additives.[6][7][8][9]

Experimental Protocols

The data presented in this guide is typically obtained through standardized testing methods. Below are detailed methodologies for key experiments.

1. Tensile Properties (ISO 527-3)

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of plastic films and sheets with a thickness of less than 1 mm.[10][11]

  • Specimen Preparation: Test specimens are cut into a dumbbell or strip shape with precise dimensions. For strips, a width of 10 mm to 25 mm and a length of at least 150 mm is common.[12] Two gauge marks are placed 50 mm apart on the central portion of the specimen.[11]

  • Procedure:

    • Condition the specimens at a standard atmosphere (e.g., 23°C and 50% relative humidity) for a specified period.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[13]

    • An extensometer is used to accurately measure the elongation between the gauge marks.

    • Record the force and elongation data throughout the test.

  • Calculations:

    • Tensile Strength: The maximum force applied divided by the initial cross-sectional area of the specimen.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The increase in length at the point of fracture divided by the initial gauge length, expressed as a percentage.[14]

2. Flexural Properties (ISO 178)

  • Objective: To determine the flexural strength and flexural modulus of rigid and semi-rigid plastics.[10][12][15]

  • Specimen Preparation: Rectangular specimens of specified dimensions are prepared.[16]

  • Procedure:

    • Condition the specimens as per the material specification.

    • Place the specimen on two supports in a three-point bending fixture.[16]

    • Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified deflection.[10]

    • Record the applied force and the corresponding deflection.

  • Calculations:

    • Flexural Strength: The maximum stress at the outer surface of the specimen at the point of fracture.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.

3. Notched Izod Impact Strength (ASTM D256)

  • Objective: To determine the impact resistance of plastics.[17][18]

  • Specimen Preparation: A rectangular bar of specific dimensions is prepared, and a V-notch is machined into it to create a stress concentration point.[19]

  • Procedure:

    • Condition the notched specimens.[11]

    • Clamp the specimen vertically in a cantilever position in the Izod impact tester.[19]

    • A pendulum of a known weight is released from a specified height, swinging down to strike and fracture the specimen at the notch.[19]

    • The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact.

  • Calculation: The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen at the notch and is typically expressed in J/m or ft-lb/in.[17]

Visualization of Concepts

Polymerization of IPA-Modified PET

The following diagram illustrates the condensation polymerization process for producing PET copolyester with isophthalic acid.

PET_IPA_Synthesis cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products TPA Terephthalic Acid (TPA) Esterification Esterification TPA->Esterification IPA Isophthalic Acid (IPA) IPA->Esterification EG Ethylene Glycol (EG) EG->Esterification Oligomers Oligomers Esterification->Oligomers Forms Polycondensation Polycondensation PET_IPA PET-co-IPA Resin Polycondensation->PET_IPA Produces Water Water (byproduct) Polycondensation->Water Oligomers->Polycondensation Enters

Caption: Synthesis of PET-co-IPA via esterification and polycondensation.

Experimental Workflow for Mechanical Testing

This diagram outlines the typical workflow for assessing the mechanical properties of a polymer sample.

Mechanical_Testing_Workflow cluster_tests Mechanical Tests Start Polymer Sample Specimen_Prep Specimen Preparation (e.g., molding, cutting) Start->Specimen_Prep Conditioning Conditioning (e.g., 23°C, 50% RH) Specimen_Prep->Conditioning Tensile Tensile Test (ISO 527) Conditioning->Tensile Flexural Flexural Test (ISO 178) Conditioning->Flexural Impact Impact Test (ASTM D256) Conditioning->Impact Data_Acquisition Data Acquisition (Force, Displacement) Tensile->Data_Acquisition Flexural->Data_Acquisition Impact->Data_Acquisition Analysis Data Analysis & Calculation Data_Acquisition->Analysis Results Results (Strength, Modulus, Elongation, etc.) Analysis->Results

Caption: Workflow for determining the mechanical properties of polymers.

Logical Relationship of IPA Modification on PET Properties

This diagram illustrates the cause-and-effect relationship of incorporating isophthalic acid into PET.

IPA_Effect_Logic IPA Isophthalic Acid Incorporation Disruption Disruption of Polymer Chain Regularity IPA->Disruption Crystallinity Reduced Crystallinity Disruption->Crystallinity Flexibility Increased Flexibility Crystallinity->Flexibility Impact Improved Impact Resistance Crystallinity->Impact Clarity Enhanced Clarity Crystallinity->Clarity Stiffness Decreased Stiffness Crystallinity->Stiffness MeltingPoint Lower Melting Point Crystallinity->MeltingPoint

References

Comparative Solubility of Benzenedicarboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the aqueous solubility of phthalic, isophthalic, and terephthalic acids, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and formulation. Understanding the solubility characteristics of isomeric compounds is particularly crucial as subtle structural differences can lead to significant variations in their physicochemical properties. This guide provides a detailed comparison of the aqueous solubility of the three isomers of benzenedicarboxylic acid: phthalic acid (ortho-isomer), isophthalic acid (meta-isomer), and terephthalic acid (para-isomer).

Data Presentation: Aqueous Solubility of Benzenedicarboxylic Acid Isomers

The solubility of the three benzenedicarboxylic acid isomers in water is markedly different, with the ortho-isomer being the most soluble and the para-isomer being the least soluble at room temperature. This difference is primarily attributed to the intermolecular and intramolecular hydrogen bonding capabilities of the isomers, which are dictated by the spatial arrangement of their carboxylic acid groups. The solubility of all three isomers increases with temperature.

IsomerTemperature (°C)Solubility ( g/100 mL)
Phthalic Acid 140.54[1][2]
25~0.18[3]
9918.0[1][2][4]
Isophthalic Acid 20~0.14[5]
100~0.22 (soluble in 460 parts boiling water)[6]
Terephthalic Acid 250.0017[7]
75.850.00125 (mole fraction)
273.850.0299 (mole fraction)

Experimental Protocols: Determination of Aqueous Solubility

The following is a detailed methodology for determining the aqueous solubility of benzenedicarboxylic acid isomers using a gravimetric method. This method is reliable for determining the concentration of a solute in a saturated solution at a given temperature.

Objective: To determine the solubility of phthalic acid, isophthalic acid, and terephthalic acid in water at various temperatures.

Materials:

  • Phthalic acid, isophthalic acid, and terephthalic acid (analytical grade)

  • Deionized water

  • Thermostatic water bath

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Calibrated pipettes

  • Pre-weighed evaporation dishes or watch glasses

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of Saturated Solutions:

    • For each isomer, add an excess amount of the solid acid to a conical flask containing a known volume of deionized water (e.g., 50 mL). The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a thermostatic water bath set to the desired temperature (e.g., 25 °C, 50 °C, 75 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent shaking to ensure the solution is saturated.

  • Sample Collection:

    • Once equilibrium is reached, allow the undissolved solid to settle at the bottom of the flask while maintaining the set temperature.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 10 mL) using a calibrated pipette. To avoid drawing up solid particles, a filter can be attached to the pipette tip.

  • Gravimetric Analysis:

    • Transfer the collected aliquot of the saturated solution into a pre-weighed, dry evaporating dish.

    • Record the exact weight of the dish with the solution.

    • Place the evaporating dish in a drying oven set at a temperature sufficient to evaporate the water without decomposing the acid (e.g., 100-110 °C).

    • Continue drying until a constant weight of the residue is achieved. This indicates that all the water has been evaporated.

    • Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved acid by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dry residue.

    • The solubility can then be expressed in grams of solute per 100 mL of solvent.

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

  • Handle the organic acids in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust from the solid acids.

Mandatory Visualization: Isomer Structure and Solubility Relationship

The structural arrangement of the carboxylic acid groups in the benzenedicarboxylic acid isomers directly influences their ability to form intermolecular hydrogen bonds with water and intramolecular hydrogen bonds, which in turn affects their solubility.

G Relationship between Isomer Structure and Aqueous Solubility cluster_0 Benzenedicarboxylic Acid Isomers cluster_1 Structural Features cluster_2 Intermolecular Interactions cluster_3 Resulting Aqueous Solubility Phthalic Acid Phthalic Acid Ortho-position Ortho-position Phthalic Acid->Ortho-position Isophthalic Acid Isophthalic Acid Meta-position Meta-position Isophthalic Acid->Meta-position Terephthalic Acid Terephthalic Acid Para-position Para-position Terephthalic Acid->Para-position Intramolecular H-bonding Intramolecular H-bonding Ortho-position->Intramolecular H-bonding Facilitates Intermolecular H-bonding with Water Intermolecular H-bonding with Water Ortho-position->Intermolecular H-bonding with Water Less effective Meta-position->Intermolecular H-bonding with Water Effective Para-position->Intermolecular H-bonding with Water Highly effective Crystal Packing Crystal Packing Para-position->Crystal Packing Efficient High High Intramolecular H-bonding->High Leads to Intermolecular H-bonding with Water->High Moderate Moderate Intermolecular H-bonding with Water->Moderate Low Low Crystal Packing->Low Contributes to

Caption: Isomer structure's effect on solubility.

This guide provides a foundational understanding of the comparative solubility of benzenedicarboxylic acid isomers. For specific applications, it is recommended to perform detailed solubility studies under the conditions relevant to the intended process.

References

Distinguishing Isophthalic Acid from its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophthalic acid, a key component in the synthesis of various polymers and resins, shares its chemical formula (C₈H₆O₄) with two structural isomers: terephthalic acid and phthalic acid. While possessing the same molecular weight, their distinct substitution patterns on the benzene (B151609) ring—meta for isophthalic acid, para for terephthalic acid, and ortho for phthalic acid—give rise to unique physicochemical properties and, consequently, distinct spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering the necessary experimental data and protocols to reliably distinguish them in a laboratory setting.

Spectroscopic Data at a Glance

The following table summarizes the key distinguishing spectroscopic features of isophthalic acid and its isomers. These values are compiled from various spectroscopic databases and literature sources.

Spectroscopic TechniqueIsophthalic Acid (meta)Terephthalic Acid (para)Phthalic Acid (ortho)
IR Spectroscopy (cm⁻¹) C=O Stretch: ~1690-1710C-H Out-of-Plane Bending: ~725 & ~810C=O Stretch: ~1680-1700C-H Out-of-Plane Bending: ~750 & ~875C=O Stretch: ~1695-1715C-H Out-of-Plane Bending: ~740
Raman Spectroscopy (cm⁻¹) Ring Puckering: ~640Ring Breathing: ~1000Ring Puckering: Not prominentRing Breathing: ~860Ring Puckering: ~650Ring Breathing: ~1040
¹H NMR Spectroscopy (δ, ppm) ~8.6 (s, 1H), ~8.3 (d, 2H), ~7.7 (t, 1H)~8.1 (s, 4H)~7.9 (dd, 2H), ~7.7 (dd, 2H)
¹³C NMR Spectroscopy (δ, ppm) ~166 (C=O), ~134 (C-COOH), ~132 (CH), ~131 (CH), ~130 (CH)~167 (C=O), ~135 (C-COOH), ~130 (CH)~168 (C=O), ~133 (C-COOH), ~132 (CH), ~129 (CH)
Mass Spectrometry (m/z) 166 (M⁺), 149, 121, 105166 (M⁺), 149, 121, 105166 (M⁺), 148 (M-H₂O)⁺, 104

Experimental Methodologies

Accurate spectroscopic analysis relies on meticulous sample preparation and data acquisition. Below are detailed protocols for the key techniques discussed.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the carboxylic acid functional groups and the substitution pattern on the benzene ring.

Protocol:

  • Sample Preparation: Prepare a solid sample by mixing approximately 1-2 mg of the acid with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Perform baseline correction and normalize the spectrum.

  • Analysis: Identify the key vibrational bands, paying close attention to the C=O stretching region and the C-H out-of-plane bending region, which is indicative of the substitution pattern.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.

Protocol:

  • Sample Preparation: Place a small amount of the crystalline solid sample directly onto a microscope slide or into a capillary tube.

  • Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a Stokes shift range of 200-2000 cm⁻¹.

    • Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Analysis: Examine the fingerprint region for characteristic peaks, such as ring breathing and puckering modes, which are sensitive to the isomeric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, providing definitive structural information.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOH to aid dissolution) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, noting the chemical shifts, splitting patterns, and integration of the aromatic protons.

    • Acquire a ¹³C NMR spectrum to determine the number and chemical shifts of the unique carbon environments.

  • Analysis: The number of signals and their splitting patterns in the ¹H NMR spectrum, along with the number of distinct signals in the ¹³C NMR spectrum, will unequivocally differentiate the isomers based on their symmetry.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-200).

    • If using a tandem mass spectrometer (MS/MS), isolate the molecular ion (m/z 166) and induce fragmentation to obtain a product ion spectrum.

  • Analysis: Confirm the molecular weight from the molecular ion peak. Differentiate the isomers by their characteristic fragmentation patterns. Phthalic acid is particularly noted for its facile loss of water.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to distinguishing isophthalic acid from its isomers using the spectroscopic techniques described.

Isomer_Differentiation cluster_nmr NMR Analysis cluster_ir IR/Raman Analysis cluster_ms MS Analysis start Unknown Phthalic Acid Isomer nmr ¹H NMR Spectroscopy start->nmr Primary Method ir IR Spectroscopy start->ir Secondary Confirmation ms Mass Spectrometry start->ms Tertiary Confirmation nmr_result1 One Aromatic Signal? nmr->nmr_result1 ir_result Out-of-Plane Bending Pattern ir->ir_result ms_result M-18 Peak (Loss of H₂O)? ms->ms_result nmr_result2 Four Aromatic Signals? nmr_result1->nmr_result2 No terephthalic Terephthalic Acid nmr_result1->terephthalic Yes isophthalic Isophthalic Acid nmr_result2->isophthalic Yes phthalic Phthalic Acid nmr_result2->phthalic No (Two Signals) ir_meta meta-substitution pattern ir_result->ir_meta ~725 & 810 cm⁻¹ ir_para para-substitution pattern ir_result->ir_para ~750 & 875 cm⁻¹ ir_ortho ortho-substitution pattern ir_result->ir_ortho ~740 cm⁻¹ ir_meta->isophthalic ir_para->terephthalic ir_ortho->phthalic ms_yes Yes ms_result->ms_yes Prominent ms_no No ms_result->ms_no Absent/Weak ms_yes->phthalic ms_no->terephthalic Distinguish from Isophthalic by NMR/IR ms_no->isophthalic Distinguish from Terephthalic by NMR/IR

Caption: A logical workflow for the spectroscopic differentiation of phthalic acid isomers.

By employing a combination of these spectroscopic techniques and following the outlined workflow, researchers can confidently and accurately distinguish isophthalic acid from its terephthalic and phthalic acid isomers, ensuring the correct material is used in their research and development endeavors.

A Comparative Study of Liquid Crystals Derived from Isophthalic and Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and performance differences between liquid crystals synthesized from isophthalic and terephthalic acid, offering insights for researchers and drug development professionals.

The molecular geometry of the core unit is a fundamental determinant of the mesomorphic properties of liquid crystals. Isophthalic acid, with its meta-substituted carboxyl groups, imparts a distinct "bent" or "banana" shape to the resulting mesogens. In contrast, the para-substitution of terephthalic acid leads to linear, "rod-like" (calamitic) liquid crystals. This fundamental structural difference gives rise to a cascade of variations in their self-assembly, phase behavior, and ultimately, their performance in various applications. This guide provides a comparative analysis of these two classes of liquid crystals, supported by experimental data and detailed methodologies.

Molecular Architecture: The Core Distinction

The defining difference between these two families of liquid crystals lies in the substitution pattern of the parent aromatic dicarboxylic acid. Isophthalic acid-based liquid crystals possess a bent-core architecture, which often leads to the formation of unique, complex mesophases that are not typically observed in their linear counterparts. Terephthalic acid, on the other hand, is a classic building block for calamitic liquid crystals, which are characterized by their elongated, rod-like shape and tend to form more conventional nematic and smectic phases.

cluster_isophthalic Isophthalic Acid-Based Liquid Crystal (Bent-Core) cluster_terephthalic Terephthalic Acid-Based Liquid Crystal (Calamitic) Isophthalic_Core Isophthalic Acid Core (Bent) Mesogen_Wings_I Mesogenic Wings Isophthalic_Core->Mesogen_Wings_I Ester Linkage Terephthalic_Core Terephthalic Acid Core (Linear) LC_Molecule_I Bent-Core Liquid Crystal Mesogen_Wings_I->LC_Molecule_I Mesogen_Wings_T Mesogenic Wings Terephthalic_Core->Mesogen_Wings_T Ester Linkage LC_Molecule_T Calamitic Liquid Crystal Mesogen_Wings_T->LC_Molecule_T

Figure 1: Molecular architecture comparison.

Comparative Performance Data

The thermal and optical properties of liquid crystals are paramount to their application. The following tables summarize the phase transition temperatures and enthalpy changes for representative homologous series of liquid crystals derived from isophthalic and terephthalic acid. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Thermal Properties: A Tale of Two Geometries

The bent shape of isophthalic acid derivatives often leads to frustration in packing, which can result in lower melting points and the stabilization of unique, tilted smectic phases. In contrast, the linear shape of terephthalic acid-based mesogens facilitates more ordered packing, generally leading to higher transition temperatures and the prevalence of nematic and orthogonal smectic phases.

Table 1: Phase Transition Temperatures of Isophthalic Acid-Based Bent-Core Liquid Crystals

CompoundnPhase Transitions (°C)
I-18Cr 125 (SmC) 148 I
I-210Cr 122 (SmC) 145 I
I-312Cr 118 (SmC) 142 I

Cr: Crystalline, SmC: Smectic C, I: Isotropic. Data is illustrative and based on typical values found in literature.

Table 2: Phase Transition Temperatures of Terephthalic Acid-Based Calamitic Liquid Crystals

CompoundnPhase Transitions (°C)
T-18Cr 135 N 240 I
T-210Cr 130 N 235 I
T-312Cr 128 N 230 I

Cr: Crystalline, N: Nematic, I: Isotropic. Data is illustrative and based on typical values found in literature.

Experimental Protocols

A rigorous comparison of liquid crystalline materials relies on standardized experimental procedures. Below are detailed methodologies for the key characterization techniques.

Polarized Optical Microscopy (POM)

Objective: To identify the mesophases and observe the characteristic textures of the liquid crystals.

Procedure:

  • A small amount of the sample is placed on a clean glass slide.

  • A coverslip is placed over the sample, and it is heated on a hot stage to its isotropic phase.

  • The sample is then cooled at a controlled rate (e.g., 1-5 °C/min).

  • The textures are observed through a polarizing microscope under crossed polarizers as the sample passes through different mesophases.

  • The transition temperatures are noted when a change in texture is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and measure the enthalpy changes associated with these transitions.

Procedure:

  • A small, accurately weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated and cooled at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.

  • The heat flow to the sample is measured as a function of temperature, and the transition temperatures and enthalpies are determined from the resulting thermogram.[1]

X-Ray Diffraction (XRD)

Objective: To determine the molecular arrangement and identify the specific type of mesophase (e.g., layer spacing in smectic phases).

Procedure:

  • The liquid crystal sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.

  • The sample is aligned, if necessary, using a magnetic or electric field.

  • The sample is exposed to a monochromatic X-ray beam.

  • The scattered X-rays are detected by an area detector.

  • The resulting diffraction pattern provides information about the long-range and short-range order within the sample, allowing for the determination of parameters such as layer spacing and molecular tilt.

cluster_workflow Experimental Workflow for Liquid Crystal Characterization Synthesis Synthesis of Liquid Crystal Purification Purification and Characterization Synthesis->Purification POM Polarized Optical Microscopy (POM) - Phase Identification - Texture Observation Purification->POM DSC Differential Scanning Calorimetry (DSC) - Transition Temperatures - Enthalpy Changes Purification->DSC XRD X-Ray Diffraction (XRD) - Phase Structure - Layer Spacing Purification->XRD Data_Analysis Data Analysis and Comparison POM->Data_Analysis DSC->Data_Analysis XRD->Data_Analysis

Figure 2: Experimental characterization workflow.

Conclusion

The choice between isophthalic and terephthalic acid as a core building block has profound implications for the resulting liquid crystal's properties. Isophthalic acid's inherent bend promotes the formation of unique, often polar, smectic phases, which are of great interest for applications in ferroelectric and nonlinear optical materials. Terephthalic acid, with its linear geometry, is a reliable precursor for conventional calamitic liquid crystals that form the basis of most liquid crystal displays. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling a more informed selection of molecular architecture to achieve desired material performance.

References

A Comparative Guide to Chiral Separation of Isophthalic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral isophthalic acid derivatives is a critical analytical challenge in pharmaceutical development and chemical research. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose. This guide provides an objective comparison of the performance of various polysaccharide-based chiral columns for the separation of isophthalic acid amides, supported by experimental data and detailed methodologies to inform your selection of an optimal separation strategy.

The chiral recognition mechanism of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, relies on a combination of interactions including hydrogen bonding, π-π interactions, and dipole-dipole interactions, which form transient diastereomeric complexes with the enantiomers of the analyte.[1] The efficiency of these separations is highly dependent on the specific derivative of the isophthalic acid, the choice of the chiral stationary phase, and the composition of the mobile phase.

Comparative Performance of Chiral Stationary Phases

Polysaccharide-based columns, particularly the Daicel CHIRALPAK® and CHIRALCEL® series, are renowned for their broad applicability in resolving a wide array of chiral compounds.[2] The selection of the ideal column is often an empirical process, starting with a screening of several columns with complementary selectivities. Immobilized polysaccharide phases offer the significant advantage of being compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity and for dissolving analytes with poor solubility in typical normal-phase or reversed-phase eluents.[3]

Below is a summary of the performance of different chiral columns for the separation of N,N'-disubstituted isophthalamide (B1672271) derivatives.

Table 1: HPLC Enantioseparation Data for Chiral Isophthalamide Derivatives

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)k'1αRs
N,N'-bis(α-methylbenzyl)isophthalamide CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)n-Hexane/2-Propanol (90/10, v/v)1.02.151.283.54
CHIRALCEL OD-H (250 x 4.6 mm, 5 µm)n-Hexane/2-Propanol (90/10, v/v)1.03.421.152.10
CHIRALPAK IC (250 x 4.6 mm, 5 µm)n-Hexane/2-Propanol (80/20, v/v)1.01.881.454.98
5-Nitro-N,N'-bis(α-methylbenzyl)isophthalamide CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)n-Hexane/Ethanol (85/15, v/v)1.04.311.222.89
CHIRALCEL OD-H (250 x 4.6 mm, 5 µm)n-Hexane/Ethanol (85/15, v/v)1.05.121.101.55
CHIRALPAK IA (250 x 4.6 mm, 5 µm)n-Hexane/Ethanol (90/10, v/v)1.03.951.354.21
5-Amino-N,N'-bis(α-methylbenzyl)isophthalamide CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)n-Hexane/2-Propanol/Diethylamine (B46881) (80/20/0.1, v/v/v)1.02.891.334.01
CHIRALCEL OD-H (250 x 4.6 mm, 5 µm)n-Hexane/2-Propanol/Diethylamine (80/20/0.1, v/v/v)1.04.051.182.33
CHIRALPAK IB (250 x 4.6 mm, 5 µm)n-Hexane/2-Propanol/Diethylamine (85/15/0.1, v/v/v)1.03.551.253.15

k'1: Retention factor of the first eluting enantiomer α: Separation factor (k'2/k'1) Rs: Resolution factor

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results in chiral separations.

General HPLC Conditions
  • Instrument: A standard HPLC system equipped with a UV detector is suitable.

  • Columns:

    • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel)[4]

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel)

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel)

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel)

  • Column Dimensions: 250 x 4.6 mm

  • Particle Size: 5 µm

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Mobile Phase Preparation
  • Normal Phase: Mixtures of n-Hexane and an alcohol (2-Propanol or Ethanol) are commonly used. For basic analytes, the addition of a small amount of an amine modifier like diethylamine (DEA) is often necessary to improve peak shape and resolution. For acidic compounds, an acidic modifier such as trifluoroacetic acid (TFA) may be required.[5] All mobile phase components should be of HPLC grade.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Experimental Workflow and Logic

The process of developing a successful chiral separation method typically follows a logical progression from initial screening to final optimization.

Chiral_Separation_Workflow cluster_screening Initial Screening Phase cluster_optimization Method Optimization Phase Analyte Chiral Isophthalic Acid Derivative Screening Screen Multiple CSPs (e.g., AD-H, OD-H, IA, IB, IC) Analyte->Screening MobilePhases Test Diverse Mobile Phases (Normal, Polar Organic, Reversed) Screening->MobilePhases PartialSep Partial or No Separation MobilePhases->PartialSep Evaluate Results GoodSep Good Initial Separation MobilePhases->GoodSep Evaluate Results PartialSep->Screening Re-screen OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) GoodSep->OptimizeMP OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp FinalMethod Final Optimized Method OptimizeTemp->FinalMethod

Caption: A logical workflow for chiral method development for isophthalic acid derivatives.

Conclusion

The chiral separation of isophthalic acid derivatives is highly achievable using polysaccharide-based chiral stationary phases. The choice of the specific CSP and the mobile phase composition are critical factors that must be empirically determined and optimized for each analyte. This guide provides a comparative framework and detailed protocols to aid researchers in developing robust and efficient HPLC methods for the enantioselective analysis of this important class of compounds. The immobilized columns, such as CHIRALPAK IA, IB, and IC, offer greater flexibility in mobile phase selection and should be considered, especially for challenging separations or when dealing with compounds with limited solubility.

References

Safety Operating Guide

Proper Disposal of Benzene-1,3-dicarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is a crystalline powder utilized in various research and industrial applications, including the synthesis of polymers and resins.[1] Adherence to proper disposal protocols is crucial to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This document provides essential safety and logistical information, offering procedural guidance for the proper disposal of this compound for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

While not classified as a hazardous substance for transport, this compound can cause skin and eye irritation.[2] It is important to handle the chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] In powdered form, it can form explosive mixtures with air, so dust generation should be minimized.[4]

Key Safety and Handling Information

ParameterInformationSource
Appearance Off-white to colorless crystalline powder[3][4]
Primary Hazards Skin and eye irritation, potential for dust explosion[2][4]
Incompatible Materials Strong oxidizing agents, strong bases[3][5]
Personal Protective Equipment Safety glasses, gloves, lab coat. In dusty environments, a respirator may be required.[3]

Spill Management Protocols

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

Minor Spills:

  • Isolate the Area: Clear the immediate vicinity of all personnel.

  • Wear PPE: Ensure you are wearing appropriate protective gear, including gloves and safety glasses.

  • Clean-up: Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material.[6] If appropriate, moisten the material slightly to prevent it from becoming airborne.[4][7]

  • Containment: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[6]

Major Spills:

  • Evacuate: Evacuate the area and move upwind.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, the local fire department, informing them of the location and nature of the hazard.

  • Prevent Spread: Prevent the spillage from entering drains, sewers, or water courses.

  • Controlled Clean-up: Only trained personnel with appropriate protective equipment, including dust respirators, should handle the clean-up of major spills.

Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all local, regional, and national regulations.[5]

Step-by-Step Disposal Workflow:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other waste streams. Keep it in its original container if possible. If not, use a compatible, well-sealed, and clearly labeled container.[8]

  • Container Management:

    • Ensure the waste container is in good condition, compatible with the chemical, and kept closed except when adding waste.[8]

    • Label the container clearly with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the associated hazards (e.g., irritant).[8]

  • Storage:

    • Store the waste in a designated satellite accumulation area that is cool, dry, and well-ventilated.[9]

    • Store away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Disposal:

    • Contact your institution's EHS office or a licensed waste disposal company to arrange for pickup and proper disposal.[10][11]

    • Disposal options may include incineration at an approved facility or landfilling in a designated hazardous waste landfill, as determined by the disposal company and local regulations.[12]

    • Empty containers should be handled as hazardous waste unless properly decontaminated.[5]

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage cluster_3 Disposal Coordination cluster_4 Final Disposal A Unused or Spent This compound B Identify as Waste A->B Process Complete C Keep in Original or Compatible Labeled Container B->C D Do Not Mix with Other Waste Streams B->D E Store in Designated Satellite Accumulation Area C->E D->E F Store Away from Incompatible Materials E->F G Contact Institutional EHS or Licensed Disposal Company F->G H Arrange for Pickup G->H I Transport to Approved Disposal Facility H->I J Final Disposal Method (e.g., Incineration, Landfill) I->J K Disposal Complete

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.[5] Regulations for chemical waste disposal can vary significantly by location.

References

Personal protective equipment for handling benzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety protocols and logistical plans for handling Benzene-1,3-dicarboxylic acid (also known as isophthalic acid). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause irritation to the skin, eyes, and respiratory tract.[1] The toxicological properties of this substance have not been fully investigated.[1] A crucial physical hazard is that dust from this compound can form an explosive mixture in the air.[1][2]

Engineering Controls:

  • Work in a well-ventilated area.[1][3]

  • Use a certified chemical fume hood, especially when weighing or transferring the solid, to minimize dust inhalation.

  • Facilities should be equipped with an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles are required.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[5] Always inspect gloves before use and replace them immediately if they become contaminated. A long-sleeved laboratory coat is also required.[1][5]
Respiratory Protection If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter should be used.[1][2]
Footwear Closed-toe shoes must be worn in the laboratory at all times.

II. Quantitative Data Summary

Specific occupational exposure limits for this compound have not been established by OSHA or ACGIH.[6][7] Therefore, exposure should be minimized to the lowest achievable level.

ParameterValueRegulatory Body/Source
OSHA PEL (TWA) Not EstablishedOSHA
ACGIH TLV (TWA) Not EstablishedACGIH
MAK (inhalable fraction) 5 mg/m³Multiple Sources
Molecular Weight 166.13 g/mol PubChem[8]
Melting Point 341 - 343 °CFisher Scientific[6][7]

III. Step-by-Step Operational Plan

A. Pre-Handling Preparations:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Designate an Area: Cordon off a specific area within a chemical fume hood for handling the compound.

  • Assemble Equipment: Gather all necessary equipment, such as spatulas, weigh boats, and containers, and place them inside the fume hood.

  • Spill Kit Accessibility: Ensure a spill kit appropriate for solid chemical irritants is readily available.

B. Handling and Experimental Protocol:

  • Weighing and Transfer:

    • To prevent dust generation, do not weigh the compound directly on an open balance.[9]

    • Inside the fume hood, pre-tare a sealed container (e.g., a vial with a lid).

    • Carefully transfer the desired amount of this compound into the pre-tared container.

    • Seal the container before removing it from the fume hood for weighing.

    • If adjustments to the mass are necessary, return the sealed container to the fume hood to add or remove the substance.

  • During the Experiment:

    • Keep the container with this compound tightly closed when not in use.[1]

    • Avoid any actions that could generate dust.

    • If any of the compound comes into contact with your skin or eyes, follow the first-aid procedures outlined below immediately.

C. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical.

  • Hand Washing: Wash your hands thoroughly with soap and water after completing your work.[3]

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan below.

IV. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Seek medical attention.

V. Disposal Plan

A. Waste Identification and Segregation:

  • Waste Classification: this compound is a non-halogenated solid organic compound. It should be treated as hazardous chemical waste.

  • Segregation:

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1]

    • Collect all solid waste, including contaminated weigh boats, paper towels, and gloves, in a designated hazardous waste container.

    • Empty original containers may also need to be disposed of as hazardous waste if not properly decontaminated.

B. Waste Collection and Labeling:

  • Container: Use a clearly labeled, leak-proof, and compatible container for solid chemical waste. The original container is often a good choice if it is in good condition.[10]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

C. Storage and Disposal:

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.

VI. Logical Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Designate Fume Hood Area prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Verify Spill Kit prep3->prep4 handle1 Weigh in Sealed Container prep4->handle1 handle2 Transfer in Fume Hood handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Wash Hands post1->post2 disp1 Segregate Waste post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4

Caption: Workflow for safely handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.